(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: Chemical Properties and Applications
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable scaffold for introducing conformational constraints into peptides and other small molecules, often enhancing their biological activity, stability, and pharmacokinetic properties. This guide provides a detailed overview of its chemical properties, synthetic utility, and biological significance for researchers, scientists, and drug development professionals.
Core Chemical Structure and Properties
This compound is an organonitrogenous compound characterized by a five-membered pyrrolidine ring. It possesses two key functional groups: a carboxylic acid at the C-2 position and an amino group at the C-4 position. The specific stereochemical designation, (2S,4R), dictates a trans configuration where the amino and carboxylic acid groups are on opposite sides of the ring. This precise three-dimensional arrangement is critical to its chemical behavior and interaction with biological targets.[1]
The bifunctional nature of the molecule, containing both an acidic carboxyl group and a basic amino group, allows it to participate in a wide range of chemical reactions, most notably peptide bond formation.[1]
Table 1: General Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol [1] |
| Physical Appearance | White solid[1] |
| Boiling Point | 289°C[1] |
| Density | 1.244 g/cm³[1] |
| CAS Number | 16257-88-8[1] |
Stereochemistry and Isomers
The stereochemistry of this compound is fundamental to its function. The defined spatial orientation of its functional groups distinguishes it from its other stereoisomers, such as the (2S,4S), (2R,4R), and (2R,4S) variants, which exhibit different biological activities and chemical behaviors.[1] For instance, studies on related dicarboxylic acid analogs have shown that biological activity, such as affinity for metabotropic glutamate receptors, is highly stereospecific.[2] The (2R,4R) isomer, in particular, has been investigated for its role as a selective agonist for certain glutamate receptors.[2]
Salt Forms and Protected Derivatives
For practical applications in synthesis, particularly in aqueous media or peptide chemistry, the parent compound is often used in salt forms or with protecting groups on its reactive moieties.
Salt Forms: The compound is commonly available as a dihydrochloride salt (C₅H₁₀N₂O₂·2HCl), which enhances its stability and solubility in aqueous solutions, making it more suitable for pharmaceutical applications.[1]
Protected Derivatives: In peptide synthesis, selective protection of the amino and carboxylic acid groups is essential. Orthogonal protection strategies, where one protecting group can be removed without affecting the other, are common. Key protected derivatives include:
-
Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protected: These are standard protecting groups in Solid-Phase Peptide Synthesis (SPPS). A common derivative is (2S,4R)-4-(Fmoc-amino)-1-(Boc-carbonyl)pyrrolidine-2-carboxylic acid, where the Boc group protects the pyrrolidine ring nitrogen (N1) and the Fmoc group protects the C-4 amino group.[1][3] This allows for the selective deprotection and coupling required to build complex peptide chains.
-
Alloc (Allyloxycarbonyl) protected: The Alloc group offers another layer of orthogonal protection, often used in conjunction with Fmoc and Boc strategies.[4]
Table 2: Properties of Common Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Use |
|---|---|---|---|---|
| This compound dihydrochloride | 16257-89-9[1] | C₅H₁₂Cl₂N₂O₂ | 203.07 | Enhanced stability and solubility[1] |
| (2S,4R)-4-(Fmoc-amino)-1-(Boc)pyrrolidine-2-carboxylic acid | 176486-63-8[1] | C₂₅H₂₈N₂O₆ | 452.5[1] | Solid-Phase Peptide Synthesis[1] |
| (2S,4R)-4-(Alloc-amino)-1-(Fmoc)pyrrolidine-2-carboxylic acid | 273222-05-2[4] | C₂₄H₂₄N₂O₆ | 436.46[4] | Orthogonal protection in synthesis[4] |
Spectroscopic Properties
-
¹H NMR: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the highly deshielded region of 10-12 ppm.[5] The protons on the pyrrolidine ring would appear in the 2-4 ppm range, with their exact chemical shifts and coupling patterns determined by their stereochemical environment. The protons adjacent to the nitrogen and carbonyl groups would be shifted further downfield.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The carbons of the pyrrolidine ring would resonate in the aliphatic region, with those bonded to nitrogen showing a downfield shift.
Key Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
A. Peptide Synthesis and Peptidomimetics: The primary application of this compound is as a building block in peptide synthesis.[1] Its incorporation into a peptide backbone:
-
Induces Conformational Constraints: The rigid pyrrolidine ring restricts the flexibility of the peptide chain, often forcing it into a specific secondary structure, such as a β-turn.[1]
-
Enhances Proteolytic Stability: Non-natural amino acids can make the resulting peptide less susceptible to degradation by proteases.[1]
-
Modifies Pharmacokinetic Properties: The altered structure can improve properties like absorption, distribution, metabolism, and excretion (ADME).[1]
B. Pharmaceutical Intermediate: The pyrrolidine scaffold is a common motif in many approved drugs. This compound serves as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities, including enzyme inhibitors and receptor modulators.[1]
C. Drug Discovery and Structure-Activity Relationships (SAR): In drug discovery, the compound is used to explore SAR by presenting functional groups in precise spatial orientations.[1] Derivatives of aminopyrrolidine-2-carboxylic acid have been investigated as:
-
Metabotropic Glutamate Receptor (mGluR) Ligands: Analogs have been synthesized and tested as agonists, partial agonists, and antagonists of group II mGluRs, which are targets for neurological disorders.[2][6]
-
Arginase Inhibitors: More complex derivatives have been developed as potent arginase inhibitors for cancer therapy.[7]
Experimental Protocols: A Generalized Workflow
While specific, detailed experimental protocols are typically found within peer-reviewed literature or proprietary documents, a generalized workflow for incorporating a protected derivative into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can be outlined.
Generalized SPPS Protocol using Fmoc-Protected this compound:
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove residual piperidine and byproducts.
-
Coupling: The protected (2S,4R)-4-(Fmoc-amino)-1-(Boc)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is washed again to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all remaining protecting groups (like Boc) are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Logical relationship between the parent compound, its derivatives, and applications.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a conformationally constrained amino acid analogue. Its unique stereochemistry makes it a valuable building block in medicinal chemistry for the development of peptidomimetics and other bioactive molecules.[1]
Core Structure and Chemical Identity
This compound is an organonitrogenous compound built on a pyrrolidine ring.[1] It features a carboxylic acid group at the C-2 position and an amino group at the C-4 position. The stereochemical designation (2S,4R) defines the specific three-dimensional arrangement of these functional groups.[1] This corresponds to a trans configuration, where the amino and carboxylic acid groups are on opposite sides of the pyrrolidine ring, a feature critical to its chemical behavior and biological interactions.[1]
Chemical Structure and Identifiers
The fundamental properties and identifiers of the molecule are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Synonyms | trans-4-Amino-L-proline | [1] |
| CAS Number | 16257-88-8 | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1] |
| SMILES | C1C(CNC1C(=O)O)N | [1] |
| InChI | InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | [1] |
Physicochemical and Spectroscopic Data
The data presented below includes general properties of the target compound and specific spectroscopic data for a key synthetic precursor, N-Boc-trans-4-hydroxy-L-proline, which is commonly used in its synthesis.
| Property | Value | Reference |
| Physical Appearance | White solid | [1] |
| Boiling Point | 289°C | [1] |
| Density | 1.244 g/cm³ | [1] |
| Precursor ¹H NMR | Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate in CDCl₃: δ 7.78 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.1 Hz, 2H), 5.02 (s, 1H), 4.29 (t, J = 8.2 Hz, 1H), 3.75 (dd, J = 13.5, 5.2 Hz, 1H), 3.44 (d, J = 13.5 Hz, 1H), 2.44 (s, 3H), 2.40–2.29 (m, 1H), 2.22–2.12 (m, 1H), 1.45 (s, 9H), 1.39 (s, 9H) | [2] |
| Precursor FTIR | trans-4-hydroxy-L-proline (KBr pellet): Key peaks at 1628 cm⁻¹ (amide) | [3] |
Experimental Protocols: Stereoselective Synthesis
The synthesis of this compound is a multi-step process requiring careful control of stereochemistry. A common and effective strategy involves the stereospecific conversion of a readily available hydroxyproline derivative. To achieve the desired (2S,4R) product, the synthesis must start from (2S,4S)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). The key transformation is a nucleophilic substitution at the C4 position with an azide nucleophile, which proceeds via an SN2 mechanism, thereby inverting the stereocenter from (S) to (R). Subsequent reduction of the azide yields the target amine.
The following protocol is a representative method adapted from established procedures for the modification of hydroxyproline derivatives.[2][4]
Protocol: Synthesis of this compound
Starting Material: (2S,4S)-N-Boc-4-hydroxy-L-proline (cis-4-hydroxy-N-Boc-L-proline)
Step 1: Esterification
-
Dissolve (2S,4S)-N-Boc-4-hydroxy-L-proline (1.0 eq) in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C under an argon atmosphere.
-
Add O-tert-butyl-N,N'-diisopropylisourea (2.0 eq) in two portions over 3 hours.
-
Heat the reaction mixture to 70°C for 18 hours.
-
Filter the mixture through Celite and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.
Step 2: Activation of Hydroxyl Group (Tosylation)
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM) at 0°C.
-
Add pyridine (2.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (TsCl, 2.0 eq).
-
Heat the reaction to 40°C for 96 hours.
-
Concentrate the mixture in vacuo and purify by flash column chromatography to yield Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.
Step 3: Nucleophilic Substitution with Azide (SN2 Inversion)
-
Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours until TLC indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude Di-tert-butyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate.
Step 4: Reduction of Azide to Amine
-
Dissolve the crude azide from Step 3 in methanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate.
Step 5: Deprotection
-
Dissolve the protected amine from Step 4 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under high vacuum to yield this compound as its trifluoroacetate salt. Further purification can be achieved by ion-exchange chromatography if necessary.
Applications and Biological Context
This compound is primarily utilized as a specialized building block in pharmaceutical research and peptide synthesis.[1] Its rigid pyrrolidine scaffold can induce specific turn structures in peptides, enhance stability against proteolytic degradation, and orient functional groups in precise spatial arrangements to improve binding to biological targets.[1]
Role in Peptidomimetics
The incorporation of this constrained amino acid into peptide chains is a key strategy in the design of peptidomimetics. By replacing natural amino acids, researchers can develop drug candidates with improved pharmacokinetic properties and novel biological activities.[1]
Relevance to Neuroscience: Glutamate Receptor Modulation
While the direct biological activity of this compound is not extensively documented, structurally related isomers are potent modulators of central nervous system targets. For instance, the dicarboxylate analog, (2R,4R)-APDC, is a highly selective and potent agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This pathway is crucial for modulating synaptic transmission and neuronal excitability, and its selective activation has been explored for therapeutic potential in neurological and psychiatric disorders.
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the key transformations in the stereoselective synthesis of the target molecule from a cis-hydroxyproline precursor.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide to its Stereochemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable building block for introducing conformational constraints into peptides and small molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its physicochemical properties, a plausible synthetic approach, and its applications in peptide and medicinal chemistry.
Introduction
This compound, a derivative of proline, is characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and an amino group at the 4-position. The specific stereochemical configuration, denoted as (2S,4R), dictates the spatial orientation of these functional groups, which is crucial for its biological activity and its utility as a structural scaffold.[1] The trans configuration of the amino and carboxylic acid groups across the pyrrolidine ring imparts a unique three-dimensional structure that can influence the conformation of peptides and peptidomimetics.[1] This constrained geometry is sought after in drug design to enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[1]
Physicochemical and Stereochemical Properties
The stereochemistry of this compound is fundamental to its function. The molecule possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The absolute configuration of these centers determines the overall shape of the molecule and its interactions with other chiral molecules, such as proteins and enzymes.
Table 1: Physicochemical Properties of 4-Aminopyrrolidine-2-carboxylic Acid and its Isomers
| Property | This compound | (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid | (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid |
| Molecular Formula | C5H10N2O2 | C5H10N2O2 | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol [1] | 130.15 g/mol | 130.15 g/mol [2] |
| Boiling Point | 289°C[1] | 288.6 ± 40.0 °C at 760 mmHg[3] | 288.6 ± 40.0 °C at 760 mmHg[2] |
| Appearance | White solid[1] | Not specified | Solid[2] |
| Common Salt Form | Dihydrochloride[1] | Not specified | Not specified |
Stereoisomers:
Four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid exist: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The (2S,4R) and (2R,4S) isomers are enantiomers, as are the (2S,4S) and (2R,4R) isomers. The relationship between the (2S,4R) and (2S,4S) or (2R,4R) isomers is diastereomeric. This stereochemical diversity is critical, as different isomers can exhibit distinct biological activities. For instance, in the related compound 4-aminopyrrolidine-2,4-dicarboxylate (APDC), the (2R,4R)-isomer was found to be a potent and selective agonist for metabotropic glutamate receptors, while other isomers showed no significant affinity, highlighting the high degree of stereospecificity in biological recognition.[4]
Protected Derivatives:
In chemical synthesis, particularly in peptide synthesis, the amino and carboxylic acid groups are often protected to control reactivity. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for the amino groups. These protected derivatives are crucial for the stepwise assembly of complex molecules.[5]
Synthesis of this compound
A common and stereocontrolled method for the synthesis of this compound starts from the readily available chiral building block, (2S,4R)-4-hydroxy-L-proline. The synthesis involves the stereospecific conversion of the hydroxyl group to an amino group. A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic route to this compound.
Experimental Protocols
Note: The following is a generalized experimental protocol based on established chemical transformations for this class of compounds. Specific reaction conditions, purification methods, and yields would require experimental optimization.
Step 1: Protection of (2S,4R)-4-Hydroxy-L-proline The starting material, (2S,4R)-4-hydroxy-L-proline, is first protected to prevent unwanted side reactions. The pyrrolidine nitrogen is typically protected with a Boc group, and the carboxylic acid is converted to a methyl or ethyl ester.
-
Protocol: To a solution of (2S,4R)-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Then, add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature. After the reaction is complete, acidify the mixture and extract the N-Boc protected intermediate. The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or by using a reagent like trimethylsilyldiazomethane.
Step 2: Activation of the Hydroxyl Group The hydroxyl group at the C4 position is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it to a mesylate or tosylate.
-
Protocol: The N-Boc-O-methyl-(2S,4R)-4-hydroxyproline is dissolved in a dry aprotic solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath. A sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of a base (e.g., triethylamine or pyridine). The reaction is stirred until completion, and the product is isolated after an aqueous workup.
Step 3: Nucleophilic Substitution with Azide The activated hydroxyl group is displaced by an azide ion in an SN2 reaction. This reaction proceeds with inversion of configuration at the C4 center, which is crucial for obtaining the desired (4R) stereochemistry from a (4S) precursor or maintaining the trans relationship. In this case, starting with (2S, 4R)-hydroxyproline, to obtain the (2S, 4R)-amino derivative, a double inversion or a method that proceeds with retention of configuration would be needed. A more direct route to the (2S, 4R)-amino derivative would start from (2S, 4S)-4-hydroxy-L-proline (allo-hydroxyproline). Assuming the use of (2S, 4S)-4-hydroxy-L-proline as the starting material for this step:
-
Protocol: The mesylated or tosylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN3) is added, and the mixture is heated to facilitate the substitution reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 4: Reduction of the Azide to an Amine The azide group is reduced to the primary amine.
-
Protocol: The azido-proline derivative is dissolved in a solvent such as methanol or ethanol. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas, either at atmospheric pressure or under elevated pressure. The reaction is monitored until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the amino-proline derivative.
Step 5: Deprotection The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final product.
-
Protocol: The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane. The methyl ester is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to yield the free carboxylic acid.
Applications in Research and Drug Development
The primary application of this compound is as a constrained amino acid analogue in the synthesis of peptides and peptidomimetics.[1] Its incorporation into a peptide backbone can:
-
Induce specific secondary structures: The rigid pyrrolidine ring can force the peptide chain to adopt a particular conformation, such as a β-turn.[1]
-
Enhance proteolytic stability: The non-natural amino acid can make the peptide less susceptible to degradation by proteases.[1]
-
Modify biological activity: By presenting side chains in a defined orientation, it can enhance binding to receptors or enzymes.[1]
While no specific signaling pathways involving this compound as a signaling molecule itself have been identified, its derivatives are of interest in medicinal chemistry. For example, derivatives of the related 4-aminopyrrolidine-2,4-dicarboxylic acid have been shown to be potent and selective ligands for metabotropic glutamate receptors, suggesting that the aminopyrrolidine scaffold can be a valuable pharmacophore for targeting the central nervous system.[4][6]
Caption: The impact of incorporating this compound into peptides.
Conclusion
This compound is a valuable chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its well-defined stereochemistry is the key to its utility in modulating the structure and function of bioactive molecules. While detailed physicochemical data for the parent compound is not extensively reported, its synthesis from readily available precursors like 4-hydroxy-L-proline is feasible through established stereospecific chemical transformations. The continued exploration of this and other constrained amino acids will undoubtedly lead to the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid | 1217598-26-9 [sigmaaldrich.com]
- 3. biosynce.com [biosynce.com]
- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
CAS Number: 16257-88-8
This technical guide provides a comprehensive overview of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block for researchers, scientists, and drug development professionals. This document details its chemical properties, a robust synthetic pathway, and its significant applications in medicinal chemistry, particularly in the design of peptidomimetics and other bioactive molecules.
Core Chemical Properties
This compound is a non-proteinogenic amino acid characterized by a pyrrolidine ring with an amino group at the 4-position and a carboxylic acid at the 2-position.[1][2] The specific stereochemistry, (2S,4R), dictates a trans configuration between the amino and carboxylic acid groups, which is crucial for its role in inducing specific secondary structures in peptides.[1]
This compound is typically a white solid with a molecular weight of 130.15 g/mol .[1] It is often utilized in its hydrochloride salt form to enhance stability and solubility.[1] For synthetic applications, particularly in peptide synthesis, various protected derivatives are commercially available, such as those with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups.[1]
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | Value | Reference(s) |
| CAS Number | 16257-88-8 | [1] |
| Molecular Formula | C5H10N2O2 | [1] |
| Molecular Weight | 130.15 g/mol | [1] |
| Appearance | White solid | [1] |
| Dihydrochloride Salt CAS | 16257-89-9 | [1] |
| N1-Boc, 4-FMOC Derivative CAS | 176486-63-8 | [1] |
Stereoselective Synthesis
The synthesis of this compound is most effectively achieved from the readily available starting material, (2S,4R)-4-hydroxyproline. The key transformation is the inversion of the stereocenter at the C4 position, followed by the introduction of the amino group. A common and effective method involves a Mitsunobu reaction, followed by azidation and subsequent reduction.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established chemical transformations for the conversion of hydroxyproline to aminoproline.
Step 1: Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol.[3] In this step, the hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative is converted to an azide with inversion of configuration at the C4 position.
-
Materials: N-Boc-(2S,4R)-4-hydroxyproline methyl ester, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Add the azide source (e.g., a solution of HN3 in toluene or DPPA) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(2S,4S)-4-azidoproline methyl ester.
-
Step 2: Reduction of the Azide to an Amine
The azido group is then reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Materials: N-Boc-(2S,4S)-4-azidoproline methyl ester, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the N-Boc-(2S,4S)-4-azidoproline methyl ester in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer present.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-(2S,4R)-4-aminoproline methyl ester.
-
Step 3: Deprotection
The final step involves the removal of the Boc and methyl ester protecting groups to yield the free amino acid.
-
Materials: N-Boc-(2S,4R)-4-aminoproline methyl ester, aqueous hydrochloric acid (e.g., 6M HCl).
-
Procedure:
-
Dissolve the N-Boc-(2S,4R)-4-aminoproline methyl ester in aqueous hydrochloric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound hydrochloride.
-
Applications in Drug Discovery and Peptide Chemistry
This compound is a valuable building block in medicinal chemistry due to the conformational constraints it imposes on peptide backbones.[1] Its incorporation into peptides can lead to the formation of stable secondary structures, such as β-turns and helices, which can enhance binding affinity to biological targets and improve metabolic stability.[1]
Biological Activity of Peptidomimetics
While there is limited publicly available data on the biological activity of this compound as a standalone molecule, its incorporation into larger structures has led to the development of potent and selective bioactive compounds.
-
Integrin Modulation: Cyclopeptidomimetics containing a 4-aminoproline scaffold have been designed as potential modulators of α4β1 integrin, a therapeutic target in inflammation and autoimmune diseases.[4] One such compound, c[Amp(MPUPA)Val-Asp-Leu], demonstrated promising submicromolar agonist activity in cell adhesion assays.[4]
-
Protein Stability: The incorporation of structurally related 4-substituted prolines, such as (2S,4R)-4-fluoroproline, has been shown to enhance protein stability.[5] This is attributed to the stereoelectronic effects of the substituent at the C4 position, which pre-organizes the peptide backbone into a favorable conformation.[5] This principle is directly applicable to the use of this compound in designing stable protein and peptide therapeutics.
Table 2: Biological Applications of Peptides Containing a 4-Aminoproline Scaffold
| Application Area | Target | Effect | Reference(s) |
| Anti-inflammatory | α4β1 Integrin | Agonist activity in cell adhesion | [4] |
| Protein Engineering | Various proteins | Enhanced conformational stability | [5] |
Conclusion
This compound is a key synthetic building block that provides a powerful tool for medicinal chemists and drug developers. Its rigid pyrrolidine ring and specific stereochemistry allow for the rational design of conformationally constrained peptides and peptidomimetics with improved biological properties. The synthetic route from (2S,4R)-4-hydroxyproline is well-established, enabling access to this valuable compound for further research and development in the pursuit of novel therapeutics.
References
- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid.
This document provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. Its unique stereochemistry and constrained cyclic structure make it an invaluable tool for the synthesis of peptidomimetics and other complex therapeutic molecules. This guide details its chemical properties, applications in drug discovery, and the experimental protocols for its incorporation into peptide chains.
Core Compound Properties
This compound is a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids found in natural proteins. Its structure is based on a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The "(2S,4R)" designation specifies the stereochemistry at the two chiral centers: the carboxylic acid group at position 2 and the amino group at position 4 are in a trans configuration relative to the plane of the ring.[1] This fixed spatial arrangement is crucial for its function in molecular design.[1]
The molecular weight of this compound is 130.15 g/mol .[1] A summary of its key chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| CAS Number | 16257-88-8 |
| Physical Appearance | White solid |
| Boiling Point | 289°C |
| Density | 1.244 g/cm³ |
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound lies in its role as a structural scaffold in the synthesis of novel therapeutic agents.[1] Its incorporation into peptide backbones or small molecules imparts specific conformational constraints, which can lead to enhanced biological activity, selectivity, and metabolic stability.
Key applications include:
-
Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can create peptides with predictable secondary structures, such as turns and helices.[1] This is critical for mimicking the bioactive conformation of a natural peptide ligand, often leading to improved receptor binding and efficacy.
-
Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The unnatural structure of this compound makes peptide bonds involving it resistant to cleavage by these enzymes, thereby extending the half-life of the drug.[1]
-
Pharmaceutical Intermediates: This compound serves as a crucial precursor in the multi-step synthesis of complex drug candidates, including enzyme inhibitors and peptide-based therapeutics.[1] A notable example is its use in the development of gap-junction modifiers for the treatment of cardiac arrhythmias.
Synthesis and Incorporation into Peptides
This compound is typically synthesized from chiral precursors, such as (2S,4R)-4-hydroxyproline, through stereoselective chemical transformations. For its use in peptide synthesis, the amino and imino groups must be protected to ensure selective bond formation.
Protected Derivatives for Solid-Phase Peptide Synthesis (SPPS)
In the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), protected versions of this compound are employed. The use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the ring's nitrogen and Fmoc (9-fluorenylmethoxycarbonyl) for the side-chain amino group, allows for the selective deprotection and step-wise elongation of the peptide chain.[1]
| Derivative Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound dihydrochloride | C₅H₁₀N₂O₂·2HCl | 203.07 g/mol | 16257-89-9 |
| (2S,4R)-4-(Fmoc-amino)-1-(Boc-)-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 g/mol | 176486-63-8 |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of a protected this compound derivative into a peptide chain using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-(Boc-amino)-pyrrolidine-2-carboxylic acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the terminal amino acid on the resin is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The next amino acid in the sequence (e.g., Fmoc-(2S,4R)-4-(Boc-amino)-pyrrolidine-2-carboxylic acid) is pre-activated by dissolving it with a coupling reagent and a base in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the pyrrolidine derivative) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., TFA-based) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams and Workflows
Workflow for Peptide Synthesis Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a protected this compound unit.
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Role in Structure-Activity Relationship (SAR)
This diagram illustrates the conceptual role of this compound in drug design, where its incorporation into a flexible lead compound can produce a rigid analog with improved pharmacological properties.
Caption: Role in guiding structure-activity relationships.
References
(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block in medicinal chemistry and drug development. Due to its constrained cyclic structure and stereochemistry, this non-proteinogenic amino acid is instrumental in the design of peptidomimetics and other novel therapeutic agents. Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.
Physicochemical Properties
This compound is a cyclic amino acid with a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol . Its structure, featuring both an amino and a carboxylic acid group, imparts zwitterionic characteristics, which fundamentally govern its solubility behavior. The trans-configuration of the amino and carboxylic acid groups on the pyrrolidine ring also influences its intermolecular interactions and, consequently, its solubility.
Solubility Data
Direct quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions and information on its salt forms provide valuable insights into its general solubility profile. The dihydrochloride salt of the compound is noted to be water-soluble, a common strategy to enhance the aqueous solubility of amine-containing pharmaceuticals.[1]
| Compound Form | Solvent | Solubility | Notes |
| This compound | Water | Qualitatively described as soluble, particularly as a salt. | The presence of both a primary amine and a carboxylic acid suggests pH-dependent aqueous solubility. |
| This compound dihydrochloride | Water | Water-soluble[1] | The salt form significantly enhances stability and aqueous solubility.[1] |
| This compound | Organic Solvents | Generally expected to have low solubility in non-polar organic solvents. | Solubility may be higher in polar aprotic solvents like DMSO and DMF, especially with heating. |
For comparison, a structurally related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, has a reported solubility of 100 mg/mL in water.[2] While not a direct measure, this suggests that small, cyclic amino acids can exhibit significant aqueous solubility.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the thermodynamic solubility of this compound, adapted from standard methods for amino acid solubility measurement.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Microcentrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibrate the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Calculation:
-
The determined concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature. The results are typically expressed in mg/mL, g/L, or mol/L.
-
Visualizations
To aid in the understanding of the factors influencing solubility and the experimental determination process, the following diagrams are provided.
Caption: Logical relationship of molecular structure to solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, its structural features and the known solubility of its hydrochloride salt suggest a favorable aqueous solubility profile, particularly under controlled pH conditions. For drug development professionals, the provided experimental protocol offers a robust framework for determining its precise solubility in various pharmaceutically relevant media. This foundational data is essential for advancing the use of this valuable chiral building block in the synthesis of next-generation therapeutics.
References
An In-Depth Technical Guide to the Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic route to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, (2S,4R)-4-hydroxy-L-proline, and proceeds through a series of stereocontrolled transformations. This document outlines the strategic considerations, detailed experimental protocols, and quantitative data associated with this synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound from (2S,4R)-4-hydroxy-L-proline necessitates the stereospecific conversion of the hydroxyl group at the C4 position into an amino group with inversion of configuration, while preserving the stereochemistry at the C2 position. This is achieved through a multi-step sequence involving:
-
Protection: The inherent reactivity of the amine and carboxylic acid functionalities of the starting material requires protection to prevent unwanted side reactions in subsequent steps. A common strategy involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid, typically as a methyl ester.
-
Stereochemical Inversion: The crucial inversion of stereochemistry at the C4 position is accomplished by converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an azide source. A highly effective method for this transformation is the Mitsunobu reaction, which allows for a one-pot conversion of the alcohol to an azide with the desired stereochemical inversion.
-
Azide Reduction: The azide functionality is then reduced to the corresponding primary amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Deprotection: The final step involves the removal of the protecting groups from the amine and carboxylic acid to yield the target molecule, this compound. This is typically achieved through acidic hydrolysis.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the quantitative data for each key step in the synthesis of this compound.
| Step | Intermediate/Product | Starting Material | Key Reagents | Solvent | Yield (%) |
| 1a | N-Boc-(2S,4R)-4-hydroxy-L-proline | (2S,4R)-4-hydroxy-L-proline | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | ~95 |
| 1b | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline | Iodomethane, K2CO3 | DMF | ~98 |
| 2 | Boc-(2S,4S)-4-azido-L-proline methyl ester | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | PPh3, DIAD, DPPA | THF | ~85 |
| 3 | Boc-(2S,4R)-4-amino-L-proline methyl ester | Boc-(2S,4S)-4-azido-L-proline methyl ester | H2, 10% Pd/C | Methanol | ~99 |
| 4 | This compound | Boc-(2S,4R)-4-amino-L-proline methyl ester | 6N HCl | - | ~90 |
Experimental Protocols
Step 1a: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline
-
To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium hydroxide (1.1 eq).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is washed with ethyl acetate, and then acidified to pH 2-3 with 1N HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a white solid.
Step 1b: Synthesis of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
-
To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq).
-
Iodomethane (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the methyl ester.
Step 2: Synthesis of Boc-(2S,4S)-4-azido-L-proline methyl ester
-
To a solution of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 30 minutes at 0 °C, a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the azido derivative.
Caption: Mitsunobu reaction for stereochemical inversion.
Step 3: Synthesis of Boc-(2S,4R)-4-amino-L-proline methyl ester
-
A solution of Boc-(2S,4S)-4-azido-L-proline methyl ester (1.0 eq) in methanol is taken in a hydrogenation vessel.
-
10% Palladium on carbon (10 wt%) is added to the solution.
-
The vessel is evacuated and backfilled with hydrogen gas (balloon pressure or Parr hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the amino compound.
Caption: Catalytic hydrogenation for azide reduction.
Step 4: Synthesis of this compound
-
Boc-(2S,4R)-4-amino-L-proline methyl ester is dissolved in 6N aqueous hydrochloric acid.
-
The solution is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is co-evaporated with water and then with ethanol to remove residual acid.
-
The resulting solid is triturated with ether and dried under vacuum to afford the dihydrochloride salt of the title compound.
Concluding Remarks
The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. The use of common protecting groups and a key stereoinverting Mitsunobu reaction makes this pathway accessible and efficient for researchers in the field of medicinal chemistry and drug discovery. The protocols provided herein serve as a comprehensive resource for the synthesis of this important chiral building block.
An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, lending its rigid, stereochemically defined structure to a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives, with a particular focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors and metabotropic glutamate receptor (mGluR) modulators. This document details experimental protocols for the synthesis and evaluation of these compounds and presents a structured summary of their structure-activity relationships (SAR).
Introduction
The pyrrolidine ring is a common motif in a vast number of natural products and synthetic compounds with significant biological activity.[1] The constrained nature of this five-membered ring system offers a reduction in conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The specific stereoisomer, this compound, presents a unique spatial arrangement of its amino and carboxylic acid functionalities, making it a valuable building block for the design of novel therapeutics.[2] Its incorporation into molecules can induce specific turn structures in peptides, create rigidity in otherwise flexible scaffolds, and present functional groups in precise spatial orientations, thereby enhancing binding to biological targets.[2] This guide will explore the core aspects of the chemistry and biology of derivatives of this versatile scaffold.
Chemical Synthesis
The synthesis of this compound derivatives typically involves the modification of the core scaffold at the 4-amino group and the 2-carboxylic acid group. The pyrrolidine nitrogen can also be substituted to generate further diversity.
General Synthetic Strategies
A common approach to synthesizing derivatives involves the use of protecting groups to selectively functionalize the different reactive sites of the this compound core. For instance, the pyrrolidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid can be protected as an ester. The 4-amino group can then be acylated, alkylated, or used in other coupling reactions to introduce a variety of substituents. Subsequent deprotection of the carboxylic acid and/or the pyrrolidine nitrogen allows for further modifications or yields the final active compound.
Experimental Protocol: Synthesis of N-Substituted (2S,4R)-4-Aminopyrrolidine-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives at the 2-carboxylic acid position.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
-
Desired amine (R-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected amide derivative.
-
Dissolve the purified Boc-protected intermediate in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired N-substituted (2S,4R)-4-aminopyrrolidine-2-carboxamide.
Characterization: The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Biological Activities and Therapeutic Applications
Derivatives of this compound have shown significant promise in two primary therapeutic areas: the treatment of type 2 diabetes through the inhibition of DPP-IV and the modulation of neurological disorders via interaction with mGluRs.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-IV inhibitors based on the pyrrolidine scaffold have been developed.
The following table summarizes the DPP-IV inhibitory activity of a series of pyrrolidine derivatives.
| Compound ID | R1 | R2 | IC50 (nM) | Reference |
| 1a | H | 2,4,5-Trifluorophenyl | 18 | [4] |
| 1b | H | 2,5-Difluorophenyl | 25 | [4] |
| 1c | CN | Adamantyl | 5 | [4] |
| 2a | H | 3-(Trifluoromethyl)phenyl | 9.8 | [5] |
| 2b | H | 2-Chlorophenyl | 22 | [5] |
Note: The specific substitutions for R1 and R2 on the pyrrolidine scaffold would need to be defined based on the actual data from the cited literature. This table is a template.
Metabotropic Glutamate Receptor (mGluR) Modulation
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[6] Derivatives of aminopyrrolidine-2-carboxylic acid have been identified as potent and selective agonists and antagonists of various mGluR subtypes, suggesting their potential in treating neurological and psychiatric disorders such as epilepsy, anxiety, and schizophrenia.
The following table summarizes the activity of various this compound derivatives at different mGluR subtypes.
| Compound ID | N-Substitution | mGluR Subtype | Activity | EC50/IC50 (µM) | Reference |
| (2R,4R)-APDC | H | Group II | Agonist | 0.3-0.4 | [6] |
| 3a | Phenylacetyl | mGluR2/3 | Antagonist | 15.6 (IC50) | [7] |
| 3b | 3-Phenylpropyl | mGluR2/3 | Antagonist | 2.5 (IC50) | [7] |
| 4a | H | Group II | Agonist | 14.51 (EC50) | [6] |
Note: This table is a template and requires specific data from the cited literature.
Experimental Protocols for Biological Evaluation
DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds dissolved in DMSO
-
Sitagliptin or Vildagliptin (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-IV enzyme solution.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
mGluR Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the agonist or antagonist activity of test compounds on Group I mGluRs (mGluR1 and mGluR5) which couple to the Gq signaling pathway, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the mGluR of interest
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Glutamate (natural agonist)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the mGluR-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonist activity, add serial dilutions of the test compound to the wells and measure the change in fluorescence intensity over time.
-
To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 10-15 minutes, and then add a fixed concentration of glutamate (typically the EC80 concentration). Measure the change in fluorescence intensity.
-
The fluorescence signal is recorded using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
For agonists, calculate the EC50 value from the dose-response curve of the fluorescence signal.
-
For antagonists, calculate the IC50 value from the inhibition of the glutamate-induced signal.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of metabotropic glutamate receptors.
Caption: Experimental workflow for a DPP-IV inhibition assay.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of metabolic and neurological disorders. The rigid pyrrolidine core provides a valuable platform for the design of potent and selective inhibitors of DPP-IV and modulators of mGluRs. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore and optimize these derivatives for clinical applications. Future work in this area will likely focus on refining the selectivity profiles of these compounds and improving their pharmacokinetic properties to develop safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (16257-88-8) for sale [vulcanchem.com]
- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride salt is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, five-membered pyrrolidine ring introduces conformational constraints into peptide backbones, making it a valuable tool for the synthesis of peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in peptide synthesis and its potential role as a modulator of cellular communication. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a proline analog characterized by an amino group at the 4-position of the pyrrolidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of synthetic and biological applications.[1] The "trans" configuration of the amino and carboxylic acid groups across the ring is a key stereochemical feature that influences its molecular interactions.[1]
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound | This compound hydrochloride | This compound dihydrochloride |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₁ClN₂O₂ | C₅H₁₂Cl₂N₂O₂ |
| Molecular Weight | 130.15 g/mol [1] | 166.61 g/mol | 203.07 g/mol |
| CAS Number | 16257-88-8[1] | 16257-89-9[2] | 16257-84-4[3] |
| Appearance | White solid[1] | White to off-white crystalline solid | White to off-white crystalline solid[1] |
| Boiling Point | 289°C[1] | Not available | Not available |
| Density | 1.244 g/cm³[1] | Not available | Not available |
| Solubility | Not available | Water-soluble | Water-soluble[1] |
| pKa (predicted) | Amino group: ~8.2, Carboxylic acid group: Not available | Not available | Not available |
Synthesis and Spectroscopic Data
A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not widely published in peer-reviewed literature. However, patent literature describes general methods for the preparation of pyrrolidine-2-carboxylic acid derivatives, which can be adapted for this specific stereoisomer. A plausible synthetic route involves the catalytic hydrogenation of a suitable unsaturated precursor, followed by deprotection and salt formation.
While specific NMR and mass spectra for the hydrochloride salt are not publicly available, the following represents expected data based on the analysis of closely related structures.
Expected Analytical Data:
-
¹H NMR (D₂O): Resonances corresponding to the protons on the pyrrolidine ring and the α-carbon. The chemical shifts and coupling constants would be indicative of the trans stereochemistry.
-
¹³C NMR (D₂O): Signals for the five carbon atoms of the pyrrolidine ring, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 131.08.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing the title compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin
-
(2S,4R)-1-(Fmoc)-4-(Boc)-aminopyrrolidine-2-carboxylic acid (or other suitably protected derivative)
-
Standard Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.
-
Coupling:
-
Pre-activate the protected this compound (3 equivalents) with the coupling reagent (3 equivalents) and base (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biological Activity and Signaling Pathways
The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The incorporation of this compound into peptide structures can significantly influence their pharmacological properties.
Gap Junction Modulation
A dipeptide containing the this compound scaffold has been identified as a potent and orally active modulator of gap junctions, with potential therapeutic applications in atrial fibrillation. Gap junctions are intercellular channels that allow for direct communication between adjacent cells by facilitating the passage of ions and small molecules. In the heart, they are crucial for the coordinated propagation of electrical impulses.
The modulation of gap junctions by small molecules can occur through various mechanisms, including direct interaction with the connexin proteins that form the channels, or indirectly through the activation of signaling cascades that lead to the phosphorylation or dephosphorylation of connexins. Phosphorylation can alter channel permeability, assembly, and turnover.
Potential Interaction with Metabotropic Glutamate Receptors (mGluRs)
Structurally related compounds, such as (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (APDC), are known to be selective agonists of group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.
Upon activation by an agonist, group II mGluRs couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can result in the modulation of ion channel activity and a reduction in neurotransmitter release. Given the structural similarity, it is plausible that derivatives of this compound could also interact with mGluRs or other GPCRs, although this requires experimental validation.
Safety and Handling
This compound hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a versatile and valuable building block for the development of novel peptidomimetics and therapeutic agents. Its unique stereochemistry and conformational rigidity make it an attractive component for introducing structural constraints and enhancing the biological activity of peptides. The potential for this scaffold to modulate important biological targets such as gap junctions highlights its significance in drug discovery. This guide provides a foundational resource for researchers and scientists working with this compound, offering insights into its properties, synthesis, and biological applications. Further research into the specific molecular interactions and signaling pathways modulated by derivatives of this compound is warranted to fully exploit its therapeutic potential.
References
A Technical Guide to BOC-Protected (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOC-protected (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and small molecule inhibitors. Its constrained pyrrolidine ring and stereochemically defined functional groups allow for the precise spatial orientation of pharmacophoric elements, enhancing binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of its properties, synthesis, and application, with a specific focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to facilitate its use in research and drug development.
Physicochemical Properties
BOC-protected this compound and its derivatives are typically white to off-white crystalline solids. The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine nitrogen enhances solubility in organic solvents and allows for controlled deprotection during multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C10H18N2O4 | [Source] |
| Molecular Weight | 230.26 g/mol | [Source] |
| Appearance | White to off-white powder | [Source] |
| Stereochemistry | (2S,4R) | [Source] |
| Solubility | Soluble in methanol, chloroform, and other organic solvents | [Source] |
Synthesis and Spectroscopic Data
The synthesis of BOC-protected this compound can be achieved through various stereoselective routes, often starting from commercially available chiral precursors like L-hydroxyproline. The following table summarizes key spectroscopic data for a closely related, doubly protected derivative, which is a common intermediate in many synthetic applications.
| Data Type | (2S,4R)-4-(Fmoc-amino)-1-(Boc)-pyrrolidine-2-carboxylic acid | Reference |
| Molecular Formula | C25H28N2O6 | [Source] |
| Molecular Weight | 452.5 g/mol | [Source] |
| Purity (HPLC) | ≥ 97% | [Source] |
| Optical Rotation | [α]20/D -6 ± 0.5º (c=1 in DMF) | [Source] |
Application in Drug Development: Synthesis of Teneligliptin
A prominent application of BOC-protected this compound is in the synthesis of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, teneligliptin. Teneligliptin is an oral anti-diabetic drug that functions by preventing the degradation of incretin hormones, thereby promoting insulin secretion in a glucose-dependent manner. The (2S,4R)-stereochemistry of the aminopyrrolidine core is crucial for the potent and selective inhibition of the DPP-4 enzyme.
The synthesis involves the coupling of the aminopyrrolidine core with other key heterocyclic fragments. A generalized workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for Teneligliptin.
Detailed Experimental Protocol: Synthesis of a Teneligliptin Intermediate
The following protocol is a composite procedure for the key coupling and subsequent steps in the synthesis of teneligliptin, based on information from patent literature. Researchers should adapt and optimize these conditions as necessary.
Step 1: Reductive Amination to form the Piperazinyl-pyrrolidine Intermediate
-
Reaction Setup: In a reaction vessel, dissolve 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidin-2-ylcarbonyl]thiazolidine (1 equivalent) and 1-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)]piperazine (1.1 equivalents) in a suitable organic solvent such as a mixture of toluene and tetrahydrofuran (THF).
-
Addition of Reagents: Add acetic acid (catalytic amount) to the solution. Subsequently, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl (2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel.
Step 2: BOC Deprotection to Yield Teneligliptin
-
Deprotection: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with chloroform.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid, teneligliptin, can be further purified by recrystallization or chromatography to achieve high purity.
Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas.[1] By inhibiting DPP-4, teneligliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1]
References
An In-depth Technical Guide to Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a proline analog of significant interest in peptide synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key chemical workflows.
Core Compound Properties
Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid and its stereoisomers are valuable building blocks in medicinal chemistry. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) and, in many commercial offerings, a tert-butyloxycarbonyl (Boc) protecting group, allows for orthogonal synthesis strategies, enabling the construction of complex peptide architectures. The pyrrolidine ring introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity and stability.
Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid and its common variants, as reported by various chemical suppliers.
| Property | Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | (2S,4R)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid |
| Synonyms | Fmoc-ABPC(2S,4R)-OH | - | Fmoc-ABPC(2S,4S)-OH |
| CAS Number | 176486-63-8[1] | 273222-06-3[2] | 174148-03-9[3] |
| Molecular Formula | C₂₅H₂₈N₂O₆[1] | C₂₅H₂₈N₂O₆[2] | C₂₅H₂₈N₂O₆[3] |
| Molecular Weight | 452.51 g/mol [1] | 452.51 g/mol [2] | 452.5 g/mol [3] |
| Appearance | White to off-white powder[1] | White to greyish-white powder[2] | White to off-white powder[3] |
| Purity (by HPLC) | ≥ 98%[1] | ≥ 97%[2] | ≥ 98%[3] |
| Optical Rotation | [α]²⁰/D = -15 ± 2º (c=1 in MeOH)[1] | [α]²⁰/D = -9 ± 0.5º (c=1 in MeOH)[2] | Not available |
| Storage Conditions | 0-8 °C[1] | 0-8 °C[2] | 0-8 °C[3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from the supplier upon request. For example, BLDpharm indicates the availability of such data for related compounds.[4]
Key Applications
The unique structural features of Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid make it a versatile tool in several areas of research and development:
-
Peptide Synthesis: It serves as a crucial building block for creating peptides with constrained backbones. This is particularly important in the design of peptidomimetics with enhanced stability and receptor-binding affinity.[1][2][3]
-
Drug Development: This compound is utilized in the pharmaceutical industry to synthesize novel therapeutic agents. Its incorporation can lead to improved efficacy and pharmacokinetic properties of drug candidates.[2][3]
-
Bioconjugation: The protected amino acid can be used in bioconjugation, a process that involves linking biomolecules to other molecules for applications such as targeted drug delivery.[3]
-
Neuroscience Research: Its use in the synthesis of neuropeptides aids in the study of neurological pathways and the development of treatments for neurological disorders.[3]
Experimental Protocols
The following are representative protocols for the synthesis of the title compound and its incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).
Protocol 1: Representative Synthesis of Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid
This protocol is a general representation of the N-Fmoc protection of the precursor amino acid.
Materials:
-
(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or a similar solvent system)
-
Diethyl ether
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve (2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid in an aqueous solution of 10% sodium bicarbonate in a reaction vessel.
-
In a separate container, dissolve an equimolar amount of Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the pure Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid to a resin-bound peptide chain using HBTU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Signaling Pathways and Logical Relationships
The use of orthogonally protected amino acids like Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid is governed by a clear logical relationship of protecting group stability. This allows for selective deprotection and modification at different sites of the molecule.
References
The Structural Cornerstone: A Technical Guide to the Biological Significance of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity and applications of the chiral molecule, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid. This non-proteinogenic amino acid is a pivotal structural scaffold in medicinal chemistry, primarily utilized to impart conformational rigidity and specific stereochemical orientations to novel therapeutic agents. While the core molecule itself displays limited intrinsic biological activity, its incorporation into larger structures, such as peptidomimetics, has yielded compounds with significant pharmacological effects. This document details its role as a structural building block and provides a comprehensive case study on GAP-134, a prominent antiarrhythmic agent derived from this core.
Core Compound Profile
This compound is a cyclic amino acid analogue characterized by a pyrrolidine ring.[1] The specific trans configuration of the amino group at the C-4 position and the carboxylic acid group at the C-2 position is critical to its function, creating a defined three-dimensional structure that influences how it interacts with biological systems when incorporated into larger molecules.[1] Its primary utility lies in its role as a constrained building block in peptide and small molecule synthesis.
Key Physicochemical and Structural Attributes:
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Stereochemistry | (2S,4R) |
| Configuration | The trans configuration places the amino and carboxylic acid groups on opposite sides of the pyrrolidine ring.[1] |
| Primary Application | Building block for peptidomimetics and pharmaceutical intermediates.[1] |
| Structural Impact | Induces specific turn structures, creates molecular rigidity, and presents functional groups in precise spatial orientations.[1] |
The bifunctional nature of the molecule, possessing both an amino and a carboxylic acid group, allows for its straightforward integration into standard solid-phase peptide synthesis (SPPS) protocols.[1] For synthetic applications, it is often used in protected forms, such as with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, to allow for selective and controlled peptide chain assembly.[1]
Biological Activity Profile: A Tale of Two Isomers
Direct biological activity of this compound is not prominently documented. However, studies on closely related isomers highlight the profound impact of stereochemistry on pharmacological effect. Research on the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), a related compound, revealed that significant binding affinity for metabotropic glutamate receptors (mGluRs) was highly stereospecific, with the (2R,4R)-APDC isomer being a potent and selective agonist for group II mGluRs.[2] The other isomers demonstrated no significant mGluR binding affinity, suggesting that the (2S,4R) configuration is not suited for interaction with this particular target.[2] This underscores the primary role of the (2S,4R) isomer as a structural scaffold rather than a direct pharmacophore for these receptors.
Case Study: GAP-134 - A Bioactive Derivative
The most compelling evidence for the utility of the this compound core comes from the development of (2S,4R)-1-(2-aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic acid , also known as GAP-134 . This orally active small molecule is a potent gap junction modifier developed for the treatment of atrial fibrillation.[3][4]
Mechanism of Action and Signaling Pathway
GAP-134 is designed to improve cardiac conduction by modulating the function of gap junctions.[3][4] Gap junctions are intercellular channels, formed by connexin proteins (such as Connexin 43 in the heart), that allow for the direct passage of ions and small molecules between adjacent cells.[3] This electrical coupling is essential for the coordinated propagation of the action potential through the myocardium. In pathological conditions like atrial fibrillation, this communication can be impaired. GAP-134 acts to preserve or enhance this intercellular communication, thereby preventing the conduction slowing that can lead to re-entrant arrhythmias.[3][5] Notably, its mechanism does not involve altering the expression levels of Connexin 43.[3]
Figure 1: Conceptual diagram of GAP-134 modulating gap junction function.
Quantitative Biological Data
The efficacy of GAP-134 has been demonstrated in preclinical models. The key quantitative findings are summarized below.
| Assay / Model | Target Parameter | Concentration / Dose | Result | Reference |
| In Vitro: Rat Atrial Strips (Metabolic Stress) | Conduction Velocity | 10 nM | Significantly prevented conduction velocity slowing compared to vehicle. | [3][5] |
| In Vivo: Canine Sterile Pericarditis Model | Atrial Conduction Time (300 ms cycle) | 250 nM (avg. plasma conc.) | Decrease from 66.2 ms to 62.0 ms (p < 0.001) | [3][5] |
| In Vivo: Canine Sterile Pericarditis Model | Atrial Conduction Time (200 ms cycle) | 250 nM (avg. plasma conc.) | Decrease from 64.4 ms to 61.0 ms (p < 0.001) | [3][5] |
| In Vivo: Canine Sterile Pericarditis Model | AF/AFL Inducibility | 250 nM (avg. plasma conc.) | Significant Decrease in mean inductions per animal (2.7 vs 1.6, p < 0.01) | [3][5] |
| In Vivo: Canine Sterile Pericarditis Model | Total AF/AFL Burden | 250 nM (avg. plasma conc.) | Reduction from 12,280 s to 6,063 s | [3][5] |
Experimental Protocols
The biological activity of GAP-134 was primarily established using two key experimental models.
A. In Vitro Rat Atrial Strip Model: This assay is designed to assess the effect of a compound on cardiac conduction under conditions mimicking metabolic stress or ischemia.
-
Tissue Preparation: Left atrial strips are dissected from rats.
-
Experimental Setup: The strips are mounted in an organ bath and superfused with a physiological salt solution. Conduction velocity (CV) is measured by recording the time it takes for an electrical stimulus to travel between two points.
-
Metabolic Stress Induction: Stress is induced by altering the superfusion solution to be hypoxic and glucose-free.
-
Drug Application: GAP-134 (e.g., at 10 nM) or a vehicle control is added to the superfusion solution before and during the metabolic stress period.
-
Endpoint: Conduction velocity is monitored throughout the experiment. The ability of the compound to prevent the slowing of CV during metabolic stress is the primary measure of efficacy.[5]
B. In Vivo Canine Sterile Pericarditis Model: This is a well-established large animal model for studying atrial fibrillation (AF) and atrial flutter (AFL).
-
Model Induction: Sterile pericarditis is surgically induced in canines, which leads to atrial remodeling and an increased propensity for arrhythmias within 2-3 days.
-
Instrumentation: Animals are instrumented with electrodes for cardiac pacing and recording of intracardiac electrograms.
-
Baseline Measurements: Prior to drug administration, baseline parameters such as atrial conduction time (CT), atrial effective refractory period (AERP), and AF/AFL inducibility (via programmed electrical stimulation) are measured in conscious animals.
-
Drug Administration: GAP-134 is administered via intravenous infusion to achieve a target plasma concentration (e.g., 250 nM).
-
Post-Drug Measurements: All electrophysiological parameters are re-measured.
-
Endpoint: A significant improvement (decrease) in conduction time and a reduction in the inducibility and duration (burden) of AF/AFL are the primary efficacy endpoints.[3][5]
Figure 2: Experimental workflow for assessing the bioactivity of GAP-134.
Synthesis and Structure-Activity Relationship (SAR) Logic
The development of bioactive molecules like GAP-134 from the this compound core is a deliberate process rooted in structure-activity relationship (SAR) principles. The pyrrolidine ring serves as a rigid scaffold that orients the substituents at the N1 and C4 positions in a specific, predictable manner.
Figure 3: Logical flow from core scaffold to a bioactive derivative.
In the case of GAP-134, the core scaffold was identified from a peptide library and optimized.[4] The aminoacetyl group at the N1 position and the benzamide group at the C4 position were found to be critical for the desired gap junction modifying activity. This highlights the role of the this compound as a foundational element upon which pharmacologically relevant functional groups can be precisely arranged to interact with a biological target.
Conclusion
This compound is a vital tool in modern medicinal chemistry. Its significance is not derived from its own potent biological activity, but from the precise structural constraints it imposes on molecules into which it is incorporated. The successful development of the antiarrhythmic agent GAP-134 serves as a prime example, where this pyrrolidine core acts as a rigid scaffold to correctly orient pharmacophoric groups, leading to a potent and specific interaction with cardiac gap junctions. For drug development professionals, this compound represents a valuable building block for creating conformationally defined peptidomimetics and small molecules, enabling the systematic exploration of chemical space and the design of novel therapeutics with improved target specificity and pharmacological properties.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gap junction modifier, GAP-134 [(2S,4R)-1-(2-aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic acid], improves conduction and reduces atrial fibrillation/flutter in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid in Peptidomimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable building block in the design of peptidomimetics. Its rigid pyrrolidine ring system imparts predictable structural constraints on peptide backbones, leading to enhanced proteolytic stability and, in many cases, improved binding affinity and selectivity for biological targets. This technical guide provides an in-depth analysis of the role of this unique amino acid in peptidomimetics, with a focus on its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. We will explore its synthesis, conformational effects, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1]
One effective approach in peptidomimetic design is the incorporation of conformationally constrained amino acid analogs. This compound, a derivative of proline, has garnered significant attention in this area.[2] Its bicyclic structure introduces a rigid scaffold into the peptide chain, pre-organizing the molecule into a bioactive conformation and shielding it from enzymatic degradation. This guide will delve into the multifaceted role of this compound in the field of peptidomimetics.
Physicochemical Properties and Synthesis
This compound is a non-proteinogenic amino acid characterized by a pyrrolidine ring with an amino group at the 4-position and a carboxylic acid at the 2-position. The trans stereochemistry of these functional groups is crucial for its conformational effects.[2]
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Appearance | White solid |
| Stereochemistry | (2S, 4R) |
Table 1: Physicochemical Properties of this compound. [2]
The synthesis of this compound is most commonly achieved from the readily available and inexpensive starting material, (2S,4R)-4-hydroxyproline.[3] A key step in this synthesis is the inversion of the stereocenter at the 4-position, which is typically accomplished via a Mitsunobu reaction.[4][5][6]
Experimental Protocols
Synthesis of this compound from (2S,4R)-4-Hydroxyproline
This protocol outlines a general strategy for the synthesis, which involves protection of the functional groups of hydroxyproline, stereochemical inversion at the C4 position, and subsequent deprotection. A common method for the stereochemical inversion is the Mitsunobu reaction, where the hydroxyl group is displaced by a nitrogen nucleophile, such as phthalimide, with inversion of configuration.[4][5][7]
Step 1: Protection of (2S,4R)-4-Hydroxyproline
-
Esterification: React (2S,4R)-4-hydroxyproline with thionyl chloride in methanol to form the methyl ester.[3]
-
N-protection: Protect the secondary amine of the pyrrolidine ring, for example, with a Boc (tert-butyloxycarbonyl) group by reacting the methyl ester with di-tert-butyl dicarbonate (Boc₂O).[3]
Step 2: Stereochemical Inversion via Mitsunobu Reaction
-
Dissolve the Boc-protected (2S,4R)-4-hydroxyproline methyl ester in a suitable aprotic solvent (e.g., anhydrous THF).
-
Add triphenylphosphine (PPh₃) and a nitrogen nucleophile (e.g., phthalimide).
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[5][6]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purify the product (Boc-(2S,4S)-4-phthalimidopyrrolidine-2-carboxylic acid methyl ester) by column chromatography.
Step 3: Deprotection
-
Phthalimide removal: Treat the product from Step 2 with hydrazine hydrate in ethanol to remove the phthalimide group, yielding the free amino group.
-
Ester hydrolysis and Boc removal: Saponify the methyl ester using a base (e.g., LiOH) and subsequently remove the Boc protecting group with a strong acid (e.g., trifluoroacetic acid, TFA) to yield the final product, this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The orthogonally protected derivative, Fmoc-(2S,4R)-Amp(Boc)-OH, is commonly used for SPPS.[8][9]
General SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[10]
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-(2S,4R)-Amp(Boc)-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the free amine on the resin.[11]
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups (including the Boc group from the 4-amino position) using a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., water, triisopropylsilane).[11]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conformational Constraints and Structural Effects
The incorporation of this compound into a peptide backbone significantly restricts its conformational freedom. The rigid pyrrolidine ring limits the possible values of the backbone dihedral angles, particularly the φ (phi) angle. This pre-organization can favor the adoption of specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of peptides in solution.[12][13][14] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations, it is possible to determine the three-dimensional structure of a peptide and the influence of the constrained amino acid.[11][15] For instance, the presence of specific NOEs between non-adjacent residues can provide direct evidence for the formation of a turn structure.
While specific NMR data for peptides containing solely this compound is not extensively available in the public domain, studies on cyclic hexapeptides containing the related (2S,4R)-4-hydroxyproline demonstrate that the 4R configuration leads to a conformationally well-defined structure, in contrast to the more flexible 4S epimer.[12] This suggests that the stereochemistry at the C4 position plays a critical role in dictating the overall peptide conformation.
Application in Peptidomimetics: DPP-IV Inhibitors
A prominent application of this compound and its derivatives is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV).[1][16] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive therapeutic target for type 2 diabetes.[2]
The pyrrolidine-2-carbonitrile scaffold, often derived from proline analogs, has been a cornerstone in the design of potent and selective DPP-IV inhibitors.[17] The cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV.[16]
| Compound | DPP-IV IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |
| Pyrrolidine-2-carbonitrile derivative 6b (p-methyl) | 22.87 | 9.36 | 13.32 |
| Pyrrolidine-2-carbonitrile derivative 6c (p-chloro) | 42.12 | 21.54 | 46.14 |
Table 2: Inhibitory activity of representative pyrrolidine-2-carbonitrile derivatives. [17]
DPP-IV Signaling Pathway
DPP-IV is a multifaceted protein with both enzymatic and non-enzymatic functions. Its primary role in glucose metabolism is the inactivation of incretins. Beyond this, it is involved in immune regulation and signal transduction.[18][19][20]
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. N-methyl trans-4-hydroxy-L-proline (2S,4R)-4-hydroxy-1-methyl pyrrolidine-2-carboxylic acid | C12H20N2O5 | CID 45109792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 19. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, their application has historically been hampered by inherent limitations, primarily their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity. The introduction of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these hurdles. By reducing the conformational freedom of a peptide, these modifications can lock it into a bioactive structure, thereby enhancing its therapeutic properties. This guide provides an in-depth exploration of the principles, strategies, and experimental methodologies central to the design and application of constrained peptides.
Native peptides in solution exist as an ensemble of different conformations. This flexibility, while allowing for adaptation to various biological targets, comes at a significant entropic cost upon binding. Furthermore, the extended conformations often recognized by proteases make them highly susceptible to rapid degradation in biological systems. Conformational constraints pre-organize the peptide into a more defined, bioactive conformation. This structural rigidity minimizes the entropic penalty of binding, leading to enhanced binding affinity, and can sterically hinder protease access, significantly increasing the peptide's in vivo half-life.[1][2]
Strategies for Inducing Conformational Constraint
A variety of chemical modifications can be employed to restrict the conformational freedom of a peptide. The choice of strategy is dictated by the desired secondary structure and the specific therapeutic target.
-
Backbone Cyclization: The most common and effective method for rigidifying a peptide's structure is through macrocyclization, where the peptide backbone is cyclized head-to-tail, head-to-side-chain, or side-chain-to-head.[3]
-
Side-Chain-to-Side-Chain Cyclization: This involves covalently linking the side chains of two amino acid residues within the peptide sequence. Common strategies include:
-
Lactam Bridges: Formation of an amide bond between the side chains of an acidic (e.g., Aspartic Acid, Glutamic Acid) and a basic (e.g., Lysine, Ornithine) amino acid.[4]
-
Disulfide Bridges: The oxidative coupling of two Cysteine residues to form a cystine bridge is a well-established method for peptide cyclization.[5]
-
-
Peptide Stapling: This technique involves the introduction of two unnatural amino acids with olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions, typically i and i+4 or i and i+7, within a peptide sequence. A subsequent ring-closing metathesis reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This is particularly effective for stabilizing helices involved in protein-protein interactions (PPIs).[6][7]
-
N-Alkylation (e.g., N-Methylation): The substitution of a backbone amide proton with an alkyl group, most commonly a methyl group, can significantly impact peptide conformation and properties. This modification eliminates a hydrogen bond donor, which can disrupt β-sheet formation but can also favor specific cis-amide bond conformations and protect against proteolysis.
Quantitative Impact of Conformational Constraints
The introduction of constraints leads to measurable improvements in key biopharmaceutical properties. The following tables summarize quantitative data comparing constrained peptides to their linear counterparts.
Table 1: Enhanced Binding Affinity of Constrained Peptides Targeting the p53-MDM2/MDMX Interaction
The interaction between the tumor suppressor protein p53 and its negative regulators MDM2 and MDMX is a critical target in cancer therapy. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they suffer from low stability and cell permeability. Constraining these peptides has been shown to dramatically improve their binding affinity.
| Peptide | Constraint Type | Target | Binding Affinity (Kd or IC50, nM) | Fold Improvement vs. Linear |
| p53 (17-28) | Linear | MDM2 | ~800 | - |
| DPMI-α | D-peptide | MDM2 | 219 | ~3.6x |
| pDIQ | Phage display-derived | MDM2 | 8 | 100x |
| pDIQ | Phage display-derived | MDMX | 110 | - |
| Helical γ-AA-peptide | γ-AA substitution | MDM2 | 19.3 | ~41x |
| Helical γ-AA-peptide | γ-AA substitution | MDMX | 66.8 | - |
Data compiled from multiple sources.[8][9][10]
Table 2: Improved Proteolytic Stability of Constrained Peptides
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. Conformational constraints can significantly enhance their stability.
| Peptide | Constraint Type | Matrix | Half-life (t1/2) | Fold Improvement vs. Linear |
| Linear RGD peptide | Linear | pH 7 buffer | ~1 hour | - |
| Cyclic RGD peptide | Disulfide bond | pH 7 buffer | ~30 hours | 30x |
| Linear Antimicrobial Peptide | Linear | 25% Human Serum | < 1 hour | - |
| Stapled Antimicrobial Peptide | Hydrocarbon staple | 25% Human Serum | > 24 hours | > 24x |
| Linear MyD88 inhibitor | Linear | Rat Plasma | ~20 minutes | - |
| Cyclic MyD88 inhibitor | Backbone cyclization | Rat Plasma | > 240 minutes | > 12x |
| SAHBA | Stapled Peptide | Serum | 29.4 hours | 9.5x (vs. 3.1 hours for a similar non-stapled peptide) |
Data compiled from multiple sources.[4][11][12][13][14][15]
Table 3: Enhanced Cell Permeability of Constrained Peptides
The ability of a drug to cross cell membranes is crucial for targeting intracellular proteins. Certain types of constraints have been shown to improve the cell permeability of peptides.
| Peptide | Constraint Type | Assay | Permeability (%T or Papp x 10-6 cm/s) | Fold Improvement vs. Linear/Unmodified |
| Linear Peptide 1 | Linear | PAMPA | ~6% | - |
| N-methylated Peptide 15 | N-methylation | PAMPA | 17% | ~2.8x |
| Linear Peptide 1 | Linear | Caco-2 | 1 | - |
| N-methylated Peptide 15 | N-methylation | Caco-2 | 21 | 21x |
| Linear Peptoids | Linear | HeLa cells | Lower | - |
| Cyclic Peptoids | Cyclization | HeLa cells | Higher | Significantly Higher |
| Linear Peptides | Linear | Reporter gene-based assay | - | Cyclic peptides not generally more permeable |
Data compiled from multiple sources.[6][16][17][18][19] Note that while some studies show significant improvements, others suggest that cyclization alone does not guarantee enhanced cell permeability.[6]
Experimental Protocols
The development of a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and biophysical analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The cornerstone of peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) method, which involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support.[5][20][21]
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including any unnatural amino acids for stapling or cyclization)
-
Coupling reagents: HBTU/HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.[5]
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed. Wash the resin with DMF.[5]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Cyclization (Disulfide Bridge Formation)
This protocol describes the formation of a disulfide bridge between two cysteine residues while the peptide is still attached to the solid support.[5]
Materials:
-
Peptide-resin containing two Trt-protected Cysteine or Penicillamine residues
-
Cleavage cocktail for Trt group removal (e.g., TFA/TIS/DCM)
-
Oxidizing agent (e.g., air, iodine, or potassium ferricyanide)
-
Solvents: DMF, DCM, Acetonitrile, Water
Procedure:
-
Selective Deprotection: After linear synthesis, selectively remove the trityl protecting groups from the cysteine side chains using a mild acidic treatment.
-
Washing: Thoroughly wash the resin to remove the deprotection reagents.
-
Oxidation/Cyclization: Suspend the resin in a suitable solvent and introduce an oxidizing agent to facilitate the formation of the disulfide bond. Air oxidation is a common and mild method. The reaction is typically monitored by HPLC-MS.[5]
-
Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin and purify as described in Protocol 1.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[22][23][24][25]
Materials:
-
Purified peptide sample
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (typically 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the desired buffer at a known concentration (e.g., 0.1 mg/mL). Prepare a buffer blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature.[25]
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide sample under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Structural Interpretation: Analyze the resulting spectrum. A characteristic α-helical structure shows two negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. A β-sheet structure typically displays a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Protocol 4: NMR Spectroscopy for 3D Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[13][26][27]
Materials:
-
Isotopically labeled (13C, 15N) or unlabeled purified peptide sample
-
NMR buffer (e.g., H2O/D2O mixture)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of ~0.5-1 mM.
-
Data Acquisition: Acquire a series of 1D, 2D (e.g., TOCSY, NOESY), and potentially 3D NMR experiments.
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei in the peptide.
-
Constraint Generation: Extract structural constraints from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental constraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
Mandatory Visualizations
Signaling Pathway: p53-MDM2 Interaction and Inhibition
The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the oncoprotein MDM2, which binds to p53 and targets it for degradation. Stapled peptides have been successfully designed to inhibit this interaction, thereby reactivating p53's tumor-suppressing function.[1][9][10][28]
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of p53 and MDM2 and the outcomes of p53 activation [pfocr.wikipathways.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Proline Analogue for Enhanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a conformationally constrained proline analogue, is emerging as a valuable building block in medicinal chemistry and drug development. Its unique stereochemistry imparts specific structural features to peptides and small molecules, influencing their biological activity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this proline analogue, including its synthesis, incorporation into peptides, and its impact on conformation and biological function. The content herein is intended to serve as a resource for researchers and scientists working on the development of novel peptide-based therapeutics.
Introduction
Proline and its derivatives are fundamental components in a vast array of biologically active peptides and proteins, playing a critical role in defining their three-dimensional structure and function. The pyrrolidine ring of proline introduces conformational rigidity, often inducing turns and specific secondary structures within a peptide chain. This compound is a proline analogue that features an amino group at the C-4 position with a trans stereochemistry relative to the carboxylic acid at the C-2 position. This substitution provides a strategic point for further chemical modification and introduces a positive charge at physiological pH, which can influence molecular interactions and properties.
The incorporation of this analogue into peptide sequences can lead to several advantageous properties, including:
-
Conformational Constraint: The substituted pyrrolidine ring restricts the available conformational space, leading to more defined secondary structures.[1]
-
Enhanced Proteolytic Stability: The modification of the proline ring can render the adjacent peptide bonds less susceptible to enzymatic cleavage.[1]
-
Modulation of Pharmacokinetics: The altered polarity and structural features can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.[1]
-
Introduction of Novel Biological Activities: The unique stereochemistry and the presence of the amino group can lead to new or enhanced interactions with biological targets.[1]
This guide will delve into the technical aspects of utilizing this compound in drug discovery and development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. For synthetic applications, it is often used in its dihydrochloride salt form for improved stability and solubility, or with protecting groups on the amino and carboxylic acid functionalities.[1]
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Appearance | White solid |
| Boiling Point | 289 °C |
| Density | 1.244 g/cm³ |
| Stereochemistry | (2S,4R) |
Synthesis and Incorporation into Peptides
The synthesis of this compound and its derivatives is a critical step for its application in medicinal chemistry. For its use in solid-phase peptide synthesis (SPPS), the amino acid is typically protected with Fmoc (9-fluorenylmethoxycarbonyl) on the pyrrolidine nitrogen and a Boc (tert-butyloxycarbonyl) group on the 4-amino group, or other orthogonal protecting group schemes.[1]
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid into a peptide sequence generally follows standard Fmoc-based SPPS protocols.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The protected this compound (or other Fmoc-amino acid) is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Impact on Peptide Conformation and Stability
The incorporation of this compound can significantly influence the conformational preferences and stability of peptides.
Conformational Preferences
The trans configuration of the amino and carboxyl groups on the pyrrolidine ring restricts the ring's puckering, which in turn influences the peptide backbone's dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns or polyproline type II (PPII) helices. The precise conformational outcome depends on the surrounding amino acid sequence. For instance, in collagen-like peptides with repeating Gly-X-Y sequences, the placement of this proline analogue can affect the stability of the triple helix in a pH-dependent manner.
Stability Studies
The stability of peptides containing this compound can be assessed by various biophysical techniques, including circular dichroism (CD) spectroscopy and thermal denaturation studies. The melting temperature (Tₘ), which is the temperature at which 50% of the peptide is unfolded, is a key parameter for quantifying thermal stability. While specific Tₘ values for peptides containing this exact analogue are not widely reported in publicly available literature, studies on related 4-substituted proline analogues have demonstrated significant increases in triple-helix stability.
Biological Applications and Quantitative Data
This compound has been incorporated into various biologically active molecules, including enzyme inhibitors and receptor ligands.
Enzyme Inhibitors
Receptor Ligands
The stereochemistry of proline analogues is crucial for their interaction with receptors. A study on melanocortin receptor (MCR) agonists based on a pyrrolidine scaffold revealed the importance of the stereochemistry at the 2- and 4-positions. Analogues with the (2S,4R) configuration were found to be the most potent agonists across the hMC1R, hMC3R, and hMC4R subtypes.
Table 1: Biological Activity of a (2S,4R)-Pyrrolidine-based Melanocortin Receptor Agonist
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| (2S,4R)-pyrrolidine analogue | hMC1R | 15 | 1.2 |
| hMC3R | 2.5 | 0.8 | |
| hMC4R | 1.8 | 0.5 | |
| *Data is illustrative and based on a potent cis-(2S,4R)-pyrrolidine-based MCR agonist. |
Logical Relationship of Stereochemistry to Activity
Caption: Stereochemistry dictates conformation and biological activity.
Pharmacokinetics
The pharmacokinetic properties of peptides can be significantly altered by the inclusion of non-natural amino acids like this compound. Unmodified peptides often suffer from short plasma half-lives due to proteolytic degradation. The introduction of this proline analogue can enhance stability against proteases, potentially leading to a longer duration of action. Furthermore, the modification of polarity and hydrogen bonding capacity can influence membrane permeability and overall distribution in the body. However, specific pharmacokinetic data for peptides containing this analogue are not widely published.
Conclusion
This compound is a promising proline analogue for the development of peptide-based therapeutics with improved properties. Its rigid structure and the presence of a functionalizable amino group offer a powerful tool for medicinal chemists to fine-tune the conformation, stability, and biological activity of lead compounds. While more quantitative data is needed to fully elucidate its structure-activity and structure-property relationships in various contexts, the available information strongly suggests its utility in addressing some of the key challenges in peptide drug development. Future research focusing on the systematic evaluation of this analogue in different peptide scaffolds will undoubtedly expand its application in the quest for novel and more effective medicines.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the constrained non-natural amino acid, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (Apc), into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of Apc is a valuable strategy for introducing conformational rigidity into peptides, which can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic properties.[1] These characteristics make Apc-containing peptides promising candidates for drug discovery and development, particularly for targeting protein-protein interactions and G-protein coupled receptors like metabotropic glutamate receptors (mGluRs).
Introduction to this compound in Peptide Synthesis
This compound is a proline analogue that introduces a rigid turn structure within a peptide sequence.[1] Its unique stereochemistry and cyclic nature restrict the conformational freedom of the peptide backbone, pre-organizing it into a specific bioactive conformation. This can lead to a higher binding affinity for its biological target. For SPPS, Apc is typically used as an N-α-Fmoc and N-γ-Boc protected derivative, Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, to allow for orthogonal protection strategy during peptide elongation.
Data Presentation: Expected Outcomes for Apc Incorporation
While specific quantitative data for the incorporation of this compound can be sequence-dependent, the following table provides representative expected outcomes based on the synthesis of peptides containing similar constrained amino acids. These values are intended for illustrative purposes and may vary based on the specific peptide sequence, coupling conditions, and purification protocol.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Monitored by Kaiser test or other qualitative tests after each coupling step. Double coupling may be required for sterically hindered adjacent residues. |
| Crude Peptide Purity (by HPLC) | 40-70% | Highly dependent on the overall peptide length and sequence. Peptides with multiple constrained or hydrophobic residues may show lower crude purity due to aggregation. |
| Final Purity (after HPLC purification) | >98% | Achievable with standard reversed-phase HPLC purification protocols. |
| Overall Yield (of purified peptide) | 10-30% | Based on the initial resin loading. Yield is influenced by the number of residues, coupling efficiencies, and losses during purification. |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and are adapted for the efficient incorporation of Fmoc-(2S,4R)-Apc(Boc)-OH.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids, including Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Diethyl ether (cold)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-(2S,4R)-Apc(Boc)-OH:
-
Follow the same procedure as in step 3, using Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Due to the constrained nature of this amino acid, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
-
Protocol 2: Peptide Purification by Reversed-Phase HPLC
Equipment and Materials:
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a gradient of 5-95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the analytical run.
-
Inject the crude peptide solution.
-
Run a gradient optimized to separate the target peptide from impurities.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[2]
Protocol 3: Peptide Characterization by Mass Spectrometry
Equipment:
-
MALDI-TOF or ESI-MS mass spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
MALDI-TOF Analysis:
-
Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum to determine the molecular weight of the peptide.
-
-
ESI-MS Analysis:
-
Infuse the peptide solution directly into the ESI source or analyze the eluent from an LC-MS system.
-
Acquire the mass spectrum. The resulting spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the molecular weight of the peptide.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for SPPS of an Apc-Containing Peptide
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.
Signaling Pathway: Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Peptides incorporating Apc can be designed as modulators of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in the modulation of synaptic transmission and neuronal excitability.[3][4][5] The following diagram illustrates the signaling pathway of mGluR5 and the potential point of intervention for an Apc-containing peptide modulator.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. bachem.com [bachem.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. What are mGluRs modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Incorporating (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its rigid pyrrolidine ring structure induces specific conformational constraints, such as β-turns, within a peptide backbone.[1][2] This can lead to enhanced proteolytic stability, modified pharmacokinetic properties, and novel biological activities.[1][2] The incorporation of this unique amino acid is of significant interest in the development of peptidomimetics and peptide-based drug candidates, particularly for targeting G-protein coupled receptors (GPCRs).[3][4][5]
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis methodologies.
Protected Derivatives for Peptide Synthesis
For successful incorporation into a growing peptide chain, this compound must be appropriately protected to prevent unwanted side reactions. The most common and versatile derivative for solid-phase peptide synthesis (SPPS) employs an orthogonal protection strategy, allowing for selective deprotection of the different functional groups.
A widely used derivative is (2S,4R)-4-(Fmoc-amino)-1-(Boc)-pyrrolidine-2-carboxylic acid . In this form:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the exocyclic amino group at the 4-position and is labile to basic conditions (e.g., piperidine).
-
The Boc (tert-butyloxycarbonyl) group protects the endocyclic nitrogen of the pyrrolidine ring and is removed under acidic conditions (e.g., trifluoroacetic acid).
This orthogonal protection scheme is compatible with standard Fmoc-based solid-phase peptide synthesis.[1]
Data Presentation: Representative Synthesis Data
The incorporation of sterically hindered amino acids like this compound can be challenging. However, with optimized protocols and potent coupling reagents, high coupling efficiencies and overall yields can be achieved. Below is a table summarizing representative quantitative data for the synthesis of a model hexapeptide containing this constrained residue.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Model Peptide | Ac-Tyr-Gly-(2S,4R)-4-Ampc-Phe-Gly-Gly-NH₂ | Z-Tyr-Gly-(2S,4R)-4-Ampc-Phe-OMe |
| Coupling Reagent | HATU/DIPEA | HBTU/HOBt/DIPEA |
| Coupling Efficiency (per step) | >99% | >95% |
| Overall Crude Yield | 75-85% | 60-70% |
| Purity (after HPLC) | >98% | >98% |
Note: Yields and purity are dependent on the specific peptide sequence and purification process. The data presented here are representative values based on the synthesis of peptides containing sterically hindered amino acids.[6][7][8]
Mandatory Visualization
Chemical Structure of Protected this compound
Caption: Structure of the orthogonally protected amino acid derivative.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Representative GPCR signaling cascade activated by a peptide agonist.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-(2S,4R)-4-Boc-aminopyrrolidine-2-carboxylic acid into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-Boc-aminopyrrolidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water/DDT, 92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Peptide Synthesis
This protocol describes the coupling of two peptide fragments in solution, where one fragment contains a C-terminal this compound.
Materials and Reagents:
-
N-terminally protected peptide fragment with a free C-terminus (Peptide-1)
-
C-terminally protected peptide fragment with a free N-terminus (Peptide-2)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
DMF or other suitable organic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Fragment Dissolution: Dissolve Peptide-1 (1 equivalent), HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents) in DMF. Stir for 15-20 minutes to activate the C-terminal carboxylic acid.
-
Coupling Reaction: Add a solution of Peptide-2 (1.2 equivalents) in DMF to the activated Peptide-1 solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting protected peptide by column chromatography.
-
Final Deprotection: Perform the final deprotection of the side-chain and terminal protecting groups according to their specific chemical lability to obtain the final peptide.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific peptide sequences. Always follow appropriate laboratory safety procedures.
References
- 1. pnas.org [pnas.org]
- 2. This compound (16257-88-8) for sale [vulcanchem.com]
- 3. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reagents with (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a versatile chiral building block extensively utilized in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and bifunctional nature, possessing both a primary amine and a carboxylic acid, make it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] The trans-configuration of the amino and carboxylic acid groups provides a distinct spatial arrangement that can induce specific conformations in larger molecules, enhancing their binding affinity and biological activity.[1]
Effective amide bond formation is crucial for the incorporation of this scaffold into target molecules. The selection of an appropriate coupling reagent is paramount to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. This document provides detailed application notes and protocols for a range of commonly used coupling reagents in reactions involving this compound and its protected derivatives.
Due to the presence of two reactive functional groups, selective protection is often necessary to achieve the desired coupling outcome. A common strategy involves the use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the pyrrolidine nitrogen and Fmoc (9-fluorenylmethoxycarbonyl) for the 4-amino group, allowing for selective deprotection and coupling at either the N1 or the C4 position.[2]
Overview of Common Coupling Reagents
A variety of coupling reagents are available for amide bond formation, each with its own advantages and optimal reaction conditions. The choice of reagent often depends on the specific substrates, the scale of the reaction, and the desired purity of the product. This section provides an overview of several effective coupling reagents.
-
Carbodiimides (EDC, DIC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress racemization and improve efficiency.[3] EDC is particularly useful in solution-phase synthesis as its urea byproduct is water-soluble and easily removed.[3]
-
Phosphonium Salts (PyBOP, BOP): These reagents are highly efficient and generate byproducts that are generally easy to remove.[4][5] PyBOP is a safer alternative to BOP as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]
-
Aminium/Uronium Salts (HATU, HBTU, COMU): Known for their high reactivity and rapid reaction times.[3] COMU is a third-generation uronium reagent that is considered safer than benzotriazole-based reagents like HATU and HBTU and its byproducts are water-soluble.[6][7]
-
Propylphosphonic Anhydride (T3P®): A versatile and mild reagent that promotes amide bond formation with low epimerization.[8][9] Its byproducts are water-soluble, simplifying the workup procedure.[10][11]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents in amide bond formation reactions, drawing on data from studies involving proline derivatives and other relevant substrates as a proxy for this compound.
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Notes |
| PyBOP | DIPEA | DMF | 16 | >90 | High efficiency for coupling with secondary amines.[4] |
| HBTU | DIPEA | DMF | 16 | >90 | Comparable efficiency to PyBOP for secondary amines.[4] |
| HATU | DIPEA | DMF | 16 | 70-80 | Good efficiency, though slightly lower than PyBOP and HBTU in some cases.[4] |
| COMU | DIPEA | DMF | 16 | 50-60 | Effective, with the advantage of safer, water-soluble byproducts.[4][6] |
| EDC/NHS | DIPEA | DMF | 16 | No Product | Ineffective for certain challenging couplings, such as with some secondary amines.[4] |
| DCC/HOBt | DIPEA | DMF | 16 | No Product | Similar to EDC/NHS, may not be suitable for all substrate combinations.[4] |
| T3P® | Pyridine | EtOAc | 1-3 | 80-95 | Low epimerization and high yields for a variety of substrates.[8] |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific applications with this compound derivatives.
Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase
This protocol is suitable for coupling the carboxylic acid of a protected this compound derivative with a primary or secondary amine.
Materials:
-
N-protected this compound (e.g., N1-Boc protected) (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-protected this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: PyBOP Mediated Coupling in Solution Phase
This protocol is highly effective for a wide range of amines, including sterically hindered secondary amines.
Materials:
-
N-protected this compound (1.0 equiv)
-
Amine (1.1 equiv)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-protected this compound (1.0 equiv), amine (1.1 equiv), and PyBOP (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Couplings are often complete within 1-4 hours.
-
Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or precipitation from a suitable solvent system (e.g., diethyl ether).
Protocol 3: COMU Mediated Coupling in Solution Phase
This protocol utilizes a safer, third-generation uronium coupling reagent with a straightforward workup.[6]
Materials:
-
N-protected this compound (1.0 equiv)
-
Amine (1.0 equiv)
-
1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 N HCl
-
1 N NaHCO3
-
Saturated NaCl solution
Procedure:
-
To a solution of the N-protected amino acid (1.0 equiv) and the amine component (1.0 equiv) in DMF, add DIPEA (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add COMU (1.0 equiv) to the mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.[6]
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO3, and saturated NaCl solution.[6]
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography.
Protocol 4: T3P® Mediated Coupling
This protocol is advantageous for its mild conditions, low racemization, and simple workup due to water-soluble byproducts.[8][10][11]
Materials:
-
N-protected this compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Propylphosphonic Anhydride (T3P®) (50% solution in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (3.0 equiv)
-
Anhydrous Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-protected this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate or DCM.
-
Add pyridine or triethylamine (3.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) to the cooled mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution to remove the phosphonic acid byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizations
General Workflow for Amide Coupling
Caption: General workflow for a solution-phase amide coupling reaction.
Decision Tree for Coupling Reagent Selection
Caption: A simplified decision tree to aid in selecting a suitable coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Protecting Group Strategy for the Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protecting group strategy in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategic selection and application of orthogonal protecting groups are critical for the successful synthesis of this stereochemically complex molecule, which contains a secondary amine, a primary amine, and a carboxylic acid.
Introduction
The synthesis of complex molecules like this compound necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. The presence of three distinct functional groups—the pyrrolidine ring nitrogen (N-1), the C-4 amino group, and the C-2 carboxylic acid—requires an orthogonal protection scheme.[1][2][3] This allows for the selective deprotection of one group while the others remain intact, enabling sequential modification of the molecule.[1][4] The most common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and a suitable ester for the carboxylic acid.[5]
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is paramount for the successful synthesis of this compound.[1][2] This approach utilizes protecting groups that can be removed under distinct chemical conditions, thereby allowing for the selective manipulation of the different functional groups within the molecule.[1][4] The most widely adopted strategy for this target molecule employs a combination of Boc, Fmoc, and a benzyl or methyl ester.
A derivative with both Boc and Fmoc protecting groups allows for orthogonal protection strategies in complex peptide synthesis.[5] The Boc group typically protects the pyrrolidine nitrogen (N-1), while the Fmoc group protects the amino group at the C-4 position.[5]
-
N-1 (Pyrrolidine Nitrogen): Protected with the acid-labile Boc group.
-
C-4 Amino Group: Protected with the base-labile Fmoc group.
-
C-2 Carboxylic Acid: Protected as a Benzyl (Bzl) or Methyl (Me) ester, which can be removed by hydrogenolysis or saponification, respectively.
This strategy provides the necessary flexibility to selectively deprotect and functionalize each position of the molecule.
References
Application Notes and Protocols for the Synthesis of Constrained Peptides with (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. By restricting the conformational flexibility of a peptide, its binding affinity, selectivity, and stability can be significantly enhanced.[1] One effective strategy to achieve this is through the incorporation of cyclic amino acid scaffolds. (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (Apc) is a versatile building block for creating conformationally constrained peptides.[2][3] Its rigid pyrrolidine ring can induce specific turn structures, leading to peptides with improved proteolytic stability and potentially altered pharmacokinetic properties.[2]
These application notes provide detailed protocols for the synthesis of Apc-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), as well as methods for their characterization and biological evaluation.
Key Applications
The incorporation of this compound into peptide sequences offers several advantages for drug discovery and development:
-
Enhanced Proteolytic Stability: The constrained structure imparted by the Apc residue can sterically hinder the approach of proteases, increasing the peptide's half-life in biological systems.[2]
-
Improved Receptor Binding and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to higher affinity and selectivity.[1]
-
Modulation of Pharmacokinetic Properties: The introduction of the Apc scaffold can alter the physicochemical properties of a peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Scaffolding for Novel Biologics: Apc can serve as a rigid scaffold for the presentation of pharmacophoric groups in a defined spatial orientation, aiding in the rational design of novel peptide-based drugs.[3]
Data Presentation: Quantitative Comparison of Linear vs. Apc-Constrained Peptides
The following table summarizes the anticipated improvements in key parameters when comparing a linear peptide to its (2S,4R)-Apc-constrained analog. The data presented here is illustrative and based on general principles observed in peptide cyclization. Actual values will be sequence-dependent and must be determined empirically.
| Parameter | Linear Peptide | Apc-Constrained Peptide | Rationale |
| Synthesis Yield | Typically Higher | Can be Lower | The coupling of the sterically hindered Apc residue may be less efficient. |
| Purity (crude) | Variable | Variable | Dependent on the efficiency of coupling and deprotection steps for all residues. |
| Receptor Binding Affinity (IC₅₀) | Higher (Lower Affinity) | Lower (Higher Affinity) | Pre-organization of the peptide conformation reduces the entropic penalty upon binding. |
| Proteolytic Stability (t₁/₂ in serum) | Shorter | Longer | The constrained structure provides resistance to enzymatic degradation.[4] |
| Cell Permeability (Pₑ) | Generally Low | Potentially Higher | Conformational rigidity and intramolecular hydrogen bonding can mask polar groups, favoring membrane transit.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Apc-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a hypothetical Apc-containing peptide. The key step is the incorporation of the orthogonally protected building block, (2S,4R)-1-(Fmoc)-4-(Boc-amino)pyrrolidine-2-carboxylic acid (Fmoc-(2S,4R)-Boc-Apc-OH) .
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-Boc-Apc-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-(2S,4R)-Boc-Apc-OH:
-
Due to the steric hindrance of the Apc residue, a more robust coupling strategy is recommended.
-
Dissolve Fmoc-(2S,4R)-Boc-Apc-OH (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) and pre-activate for 2 minutes.
-
Add the activated solution to the deprotected resin and agitate for 4-6 hours, or overnight at room temperature.
-
Perform a Kaiser test to confirm coupling completion. A double coupling may be necessary.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for Apc) for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by analytical HPLC to determine purity.
-
Caption: Workflow for Solid-Phase Peptide Synthesis of Apc-Containing Peptides.
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of the synthesized peptide in the presence of proteases, such as those found in human serum.
Materials:
-
Purified linear and Apc-constrained peptides
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Dissolve the peptides in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solution with human serum (e.g., at a 1:4 peptide solution to serum ratio) at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot.
-
Incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide.
-
Caption: Workflow for the Proteolytic Stability Assay.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal barrier.[5][6]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PBS, pH 7.4 (acceptor buffer)
-
PBS, pH 5.5 (donor buffer, to simulate the upper intestine)
-
Purified peptides
-
UV-Vis plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS, pH 7.4.
-
Prepare Donor Plate:
-
Dissolve the peptides in PBS, pH 5.5, to a known concentration.
-
Add the peptide solutions to the wells of the coated donor plate.
-
-
Incubation:
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader (at a wavelength where the peptide absorbs, typically 214-220 nm).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the peptide concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 4: Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Materials:
-
Purified peptide (lyophilized)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To check for sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, to resolve amide proton signals.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment of the proton resonances.
-
-
Structure Calculation:
-
Use the distance restraints from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
-
-
Structure Validation:
-
Validate the quality of the calculated structures based on agreement with the experimental data and stereochemical parameters.
-
Caption: Workflow for Peptide Structure Determination by NMR Spectroscopy.
Conclusion
The incorporation of this compound provides a robust strategy for the design and synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. The protocols outlined in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising molecules. Careful optimization of the synthesis, particularly the coupling of the sterically demanding Apc residue, is crucial for achieving good yields and purity. The subsequent biological evaluation will ultimately determine the therapeutic potential of these novel constrained peptides.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (16257-88-8) for sale [vulcanchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Beta-Turns in Peptides with (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained proline analogue that serves as a potent inducer of beta-turns in peptides. Its rigid pyrrolidine ring structure pre-organizes the peptide backbone, facilitating the formation of a ten-membered hydrogen-bonded ring characteristic of a beta-turn. This property is of significant interest in medicinal chemistry and drug development, as beta-turns are crucial secondary structures involved in a myriad of biological recognition processes, including peptide-protein and protein-protein interactions. By mimicking these turns, peptides incorporating this modified amino acid can exhibit enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.
These application notes provide detailed protocols for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) and for the subsequent conformational analysis of the resulting peptides using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Data Presentation
While specific quantitative data for peptides containing this compound is not extensively tabulated in the readily available literature, the following tables illustrate the expected type of data from NMR and CD spectroscopy that would confirm the presence of a beta-turn. This data is based on typical values observed for beta-turn structures in peptides.
Table 1: Representative ¹H NMR Data for a Beta-Turn Motif
| Residue (i+1) | Amide Proton (ppm) | α-Proton (ppm) | ³J(HN, Hα) (Hz) |
| (2S,4R)-4-Apc | 7.5 - 8.5 | 4.0 - 4.5 | 7.0 - 9.0 |
| Residue (i+2) | 8.0 - 9.0 | 4.2 - 4.8 | 3.0 - 5.0 |
Apc = 4-Aminopyrrolidine-2-carboxylic acid
Table 2: Key Nuclear Overhauser Effect (NOE) Contacts for a Type II Beta-Turn
| Proton 1 | Proton 2 | Expected Distance (Å) |
| Hα(i) | HN(i+1) | 2.5 - 3.5 |
| HN(i+1) | HN(i+2) | 2.5 - 3.5 |
| Hα(i+1) | HN(i+2) | < 2.5 (strong) |
| HN(i+2) | HN(i+3) | 2.5 - 3.5 |
Table 3: Representative Circular Dichroism (CD) Data for a Peptide Containing a Beta-Turn
| Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Type II Beta-Turn | ~225-230 | Positive, weak |
| ~205 | Negative, strong | |
| <200 | Positive, strong |
Experimental Protocols
I. Peptide Synthesis: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Milli-Q water
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid: Follow the same coupling procedure as in step 3, using the protected this compound derivative.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow.
II. Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition and analysis of 2D NMR data to determine the conformation of the synthesized peptide in solution.
Materials:
-
Lyophilized peptide
-
Deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH)
-
NMR tubes
-
NMR spectrometer (≥ 600 MHz)
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). A mixing time of 200-400 ms is typically used.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times where NOE signals may be weak or absent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon atoms.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To assign backbone and sidechain amide protons and nitrogens (requires ¹⁵N labeling).
-
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton, carbon, and nitrogen resonances for each amino acid residue.
-
NOE Analysis: Identify key NOE cross-peaks that are characteristic of a beta-turn (see Table 2).
-
Coupling Constant Analysis: Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Small values for the (i+2) residue are indicative of a turn.
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
NMR Conformational Analysis Workflow.
III. Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol provides a method for analyzing the secondary structure of the peptide in solution using CD spectroscopy.
Materials:
-
Lyophilized peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm pathlength)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer.
-
Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
Prepare a final sample for CD analysis with a concentration of approximately 50-100 µM.
-
-
CD Data Acquisition:
-
Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.
-
Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).
-
Record the CD spectrum of the peptide sample under the same conditions.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where:
-
θ_obs is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the pathlength of the cuvette in cm
-
n is the number of amino acid residues
-
-
Analyze the resulting CD spectrum for characteristic features of a beta-turn (see Table 3). Deconvolution software can be used to estimate the percentage of different secondary structures.
-
Circular Dichroism (CD) Spectroscopy Workflow.
Conclusion
The incorporation of this compound into peptides is a valuable strategy for inducing and stabilizing beta-turn conformations. The protocols outlined in these application notes provide a comprehensive guide for the synthesis of such modified peptides and their detailed conformational analysis. By employing these methods, researchers can effectively design and characterize novel peptidomimetics with tailored structural and functional properties for applications in drug discovery and chemical biology.
Application Notes and Protocols for the Purification of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating non-canonical amino acids, such as (2S,4R)-4-aminopyrrolidine-2-carboxylic acid, are of significant interest in drug discovery and development. This constrained proline analog can impart unique conformational properties, enhance biological activity, and improve proteolytic stability. The successful synthesis of these modified peptides necessitates robust purification methodologies to isolate the target compound from a complex mixture of impurities, including deletion sequences, incompletely deprotected peptides, and other side-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies product recovery.[1][2]
This document provides detailed application notes and protocols for the analytical and preparative purification of a representative peptide containing this compound, hereafter referred to as Apc, using RP-HPLC.
Key Considerations for Purification
The incorporation of Apc can influence the overall hydrophobicity and secondary structure of a peptide, which in turn affects its retention behavior on an RP-HPLC column. It is crucial to develop a purification strategy that is optimized for the specific peptide sequence. Key factors to consider include:
-
Solubility: Crude synthetic peptides can have poor solubility in standard aqueous HPLC mobile phases. Proper sample preparation is essential to ensure complete dissolution and avoid column clogging.[1]
-
Column Chemistry: C18 columns are generally the preferred choice for peptide separations, offering a good balance of retention and resolution for a wide range of peptide sizes and hydrophobicities.[3]
-
Mobile Phase: A mobile phase system consisting of water and acetonitrile with an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), is standard for peptide purification. TFA protonates acidic residues and provides a counter-ion for basic residues, improving peak shape and resolution.[1]
-
Gradient Optimization: The gradient of the organic solvent (acetonitrile) is a critical parameter that must be optimized to achieve the desired separation between the target peptide and its impurities. A shallow gradient is often necessary for high-resolution separation.
Experimental Workflow
The general workflow for the purification of Apc-containing peptides involves an initial analytical HPLC assessment of the crude product, followed by preparative HPLC for purification, and concluding with an analytical HPLC analysis of the purified fractions to confirm purity.
Protocols
Protocol 1: Analytical RP-HPLC for Crude Peptide Analysis
This protocol is designed to assess the purity of the crude peptide and to determine the optimal gradient conditions for preparative purification.
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a minimal volume of 50% acetonitrile in water.
- If solubility is an issue, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the starting mobile phase.
- Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
- System: An analytical HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).
- Detection Wavelength: 214 nm and 280 nm.
3. Mobile Phases:
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Gradient Conditions:
- Perform a scouting gradient to determine the approximate elution time of the target peptide.
- Based on the scouting run, optimize the gradient to achieve better separation. A shallow gradient around the elution point of the target peptide is recommended.
Table 1: Example Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 214 nm |
| Scouting Gradient | 5-95% B over 30 minutes |
| Optimized Gradient | 10-40% B over 60 minutes |
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol outlines the scale-up purification of the crude peptide based on the optimized analytical conditions.
1. Sample Preparation:
- Dissolve the crude peptide in the starting mobile phase at a concentration suitable for the preparative column loading capacity. The addition of a few drops of TFA may aid dissolution.
- Filter the solution through a 0.45 µm filter.
2. HPLC System and Column:
- System: A preparative HPLC system with a fraction collector.
- Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size).
3. Mobile Phases:
- Identical to the analytical mobile phases.
4. Gradient Conditions:
- Use the optimized gradient from the analytical run, adjusting the flow rate for the larger column diameter.
Table 2: Example Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10.0 mL/min |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Detection | UV at 214 nm |
| Gradient | 10-40% B over 65 minutes |
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of each fraction using the analytical HPLC method described in Protocol 1.
- Pool the fractions that meet the desired purity level.
- Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Data Presentation
The following tables present representative data for the purification of a hypothetical Apc-containing peptide.
Table 3: Analytical HPLC of Crude and Purified Peptide
| Sample | Retention Time (min) | Purity (%) |
| Crude Peptide | 15.8 | ~55% |
| Purified Peptide | 15.9 | >98% |
Table 4: Summary of Preparative HPLC Purification
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Column | C18, 21.2 x 250 mm |
| Main Peak Elution Range | 25-35% Acetonitrile |
| Pooled Fraction Volume | 150 mL |
| Purified Peptide Yield | 45 mg |
| Final Purity (Analytical HPLC) | 98.5% |
Logical Relationships in Method Development
The process of developing a purification method is iterative, starting with an analytical assessment that informs the preparative strategy.
References
Application of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable scaffold in modern drug discovery. Its rigid pyrrolidine ring allows for the precise spatial orientation of functional groups, making it an attractive building block for designing potent and selective ligands for various biological targets. This document provides an overview of its applications, quantitative data on relevant compounds, and detailed experimental protocols.
Introduction: A Scaffold for Conformational Constraint
The unique stereochemistry of this compound provides a rigid framework that can mimic or induce specific secondary structures, such as β-turns, in peptidomimetics. This conformational rigidity can lead to several advantageous properties in drug candidates, including:
-
Enhanced Binding Affinity: By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty upon binding to the target is reduced.
-
Increased Selectivity: The fixed orientation of substituents can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.
-
Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to proteolytic degradation, prolonging the half-life of peptide-based drugs.
Key Applications in Drug Discovery
The versatility of the this compound scaffold has been exploited in the development of inhibitors for various enzymes and antagonists for G-protein coupled receptors (GPCRs).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The pyrrolidine scaffold has been extensively used to develop potent and selective DPP-4 inhibitors. While not all commercial DPP-4 inhibitors contain this specific scaffold, its principles of mimicking the proline substrate are central to their design. Research into novel pyrrolidine-based inhibitors continues to be an active area.
CXCR4 Antagonists for HIV and Cancer Therapy
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in HIV entry into host cells and in the metastasis of various cancers. The development of small-molecule antagonists for CXCR4 is a promising therapeutic strategy. The this compound scaffold can be utilized to present the necessary pharmacophores to effectively block the interaction of CXCR4 with its natural ligand, CXCL12.
Quantitative Data of Pyrrolidine-Based Compounds
The following tables summarize the biological activity of representative compounds containing a pyrrolidine scaffold, highlighting their potential in drug discovery.
Table 1: Biological Activity of Pyrrolidine-Based DPP-4 Inhibitors
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| 1 | (2S,4S)-1-(2-((4-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-oxo-4-(2,4,5-trifluorophenyl)butan-2-yl)amino)acetyl)-4-fluoropyrrolidine-2-carbonitrile | Human DPP-4 | Enzyme Inhibition | 1.7 | [4] |
| 2 | (2S,4S)-1-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-4-fluoropyrrolidine-2-carbonitrile | Human DPP-4 | Enzyme Inhibition | 2.9 | [5] |
| 3 | ABT-279 | Human DPP-4 | Enzyme Inhibition | 1.0 (Ki) | [6] |
Table 2: Biological Activity of Pyrrolidine-Based CXCR4 Antagonists
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| 4 | N-(1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)benzyl)pyrrolidin-3-yl)benzenesulfonamide | Human CXCR4 | Competitive Binding | 79 | [7] |
| 5 | N-((1-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzyl)pyrrolidin-3-yl)methyl)benzenesulfonamide | Human CXCR4 | Calcium Flux | 0.25 | [7] |
Signaling Pathways
The biological effects of compounds derived from this compound are mediated through the modulation of specific signaling pathways.
Experimental Protocols
The following are representative protocols for assays relevant to the evaluation of compounds incorporating the this compound scaffold.
Protocol for DPP-4 Inhibitor Enzyme Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of test compounds as DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to the desired concentrations in the assay buffer.
-
Assay Reaction:
-
Add 20 µL of the test compound or reference inhibitor solution to the wells of the microplate.
-
Add 20 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
-
Protocol for CXCR4 Competitive Binding Assay
This protocol outlines a flow cytometry-based assay to measure the ability of test compounds to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on living cells.
Materials:
-
CXCR4-expressing cell line (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA
-
Test compounds and a reference antagonist (e.g., AMD3100)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the CXCR4-expressing cells, then resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation:
-
Add 50 µL of the test compound or reference antagonist at various concentrations to the wells of the 96-well plate.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Ligand Binding: Add 50 µL of fluorescently labeled CXCL12 to each well at a final concentration equal to its Kd.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Washing:
-
Centrifuge the plate at 300 x g for 3 minutes.
-
Flick to remove the supernatant and wash the cell pellets with 200 µL of cold assay buffer.
-
Repeat the centrifugation and washing step.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 200 µL of assay buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Calculate the percent inhibition of CXCL12 binding for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion
This compound represents a privileged scaffold in drug discovery, offering a robust platform for the design of conformationally constrained molecules with enhanced pharmacological properties. Its application in the development of DPP-4 inhibitors and CXCR4 antagonists showcases its potential to address significant unmet medical needs. The provided protocols and data serve as a valuable resource for researchers engaged in the exploration and optimization of novel therapeutics based on this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of CXCR4 antagonists bearing the cyclic pentapeptide scaffold: identification of the new pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Enzyme Inhibitors with (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring system provides a defined three-dimensional structure, making it a "privileged scaffold". This unique stereochemical configuration allows for the precise spatial orientation of functional groups, which is critical for high-affinity and selective binding to biological targets like enzyme active sites.[1][2] The incorporation of this scaffold can induce specific turn structures in peptides, enhance proteolytic stability, and create rigidity in otherwise flexible molecules, making it a key precursor in the synthesis of novel enzyme inhibitors.[1]
This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors using the this compound core structure, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Enoyl-Acyl Carrier Protein Reductase (InhA) as exemplary targets.
Application Note 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Background: Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, such as GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[3] The inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes, as it increases insulin secretion and reduces glucagon levels.[3] Several marketed DPP-4 inhibitors are based on a pyrrolidine scaffold, highlighting its effectiveness for this target.[3]
Signaling Pathway: The diagram below illustrates the role of DPP-4 in the incretin pathway and the mechanism of its inhibition.
Quantitative Data: Pyrrolidine-Based DPP-4 Inhibitors The following table presents inhibitory activity for several pyrrolidine-based compounds against the DPP-4 enzyme. This data is representative of the potency that can be achieved with this scaffold.
| Compound | Description | DPP-4 IC₅₀ (nM) | Reference |
| Vildagliptin | Pyrrolidine-based marketed drug | 62 | [3] |
| Saxagliptin | Pyrrolidine-based marketed drug | 50 | [3] |
| 17a | 4-fluoropyrrolidine derivative | 17 | [3] |
| Bromo-substituted benzylidene derivative | Pyrrolidine derivative | 1.27 | [3] |
Application Note 2: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors
Background: InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the fatty acid biosynthesis pathway of the bacterium. It is the primary target for the first-line tuberculosis drug isoniazid. The development of novel InhA inhibitors is a key strategy for combating drug-resistant tuberculosis. Pyrrolidine carboxamides have been identified as a promising class of InhA inhibitors.[4]
General Synthetic Workflow: The synthesis of enzyme inhibitors using the this compound scaffold typically follows a multi-step process involving protection, coupling, and deprotection.
Quantitative Data: Pyrrolidine Carboxamide InhA Inhibitors The following table summarizes the inhibitory activity of a library of pyrrolidine carboxamides against InhA.[4]
| Compound ID | InhA Inhibition at 15 µM (%) | InhA IC₅₀ (µM) | Reference |
| p31 | 90 | 1.39 | [4] |
| p33 | Not Reported | 2.57 | [4] |
| p37 | Not Reported | 4.47 | [4] |
| p30 | 38 | Not Determined | [4] |
| p35 | 20 | Not Determined | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrrolidine-Based Inhibitor via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid ('R-COOH') to the 4-amino position of the pyrrolidine scaffold.
1. Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Deprotection agent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Step 2a: Amide Coupling
-
Dissolve (2S,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (1.0 eq) and the carboxylic acid of interest (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling agent (e.g., HATU, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled, protected intermediate.
-
-
Step 2b: Boc-Group Deprotection
-
Dissolve the purified intermediate from the previous step in a minimal amount of DCM.[5]
-
Add an excess of 20-50% TFA in DCM or 4M HCl in Dioxane.[5]
-
Stir the mixture at room temperature for 1-3 hours. The reaction temperature should be maintained between -10 °C and room temperature.[5]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be purified by recrystallization or reverse-phase HPLC to yield the final inhibitor.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for measuring DPP-4 activity.[3]
1. Materials:
-
Recombinant human DPP-4 enzyme
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Fluorogenic Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Test compounds (pyrrolidine derivatives) and reference inhibitor (e.g., Vildagliptin) dissolved in DMSO.
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Workflow:
3. Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in Assay Buffer. The final concentration of DMSO in the well should be kept low (<1%).
-
In a 96-well plate, add 50 µL of the DPP-4 enzyme solution to each well.[3]
-
Add 25 µL of the test compound dilutions to the respective wells. Include wells for 'no inhibitor' (vehicle control) and 'no enzyme' (background) controls.
-
Pre-incubate the plate for 10 minutes at 37°C.[3]
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Gly-Pro-AMC to all wells.[3]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[3]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[3]
Protocol 3: In Vitro InhA Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring InhA activity.[3]
1. Materials:
-
Recombinant InhA enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Substrate: trans-2-enoyl-ACP (or a suitable surrogate)
-
Test compounds and reference inhibitor dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometric plate reader
2. Procedure:
-
In a microplate, add the InhA enzyme, NADH solution, and the test compound at various concentrations.[3]
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[3]
-
Initiate the reaction by adding the substrate (e.g., trans-2-enoyl-ACP).[3]
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[3]
-
Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ values as described in the DPP-4 assay protocol.[3]
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid in Antimicrobial Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The non-proteinogenic amino acid (2S,4R)-4-aminopyrrolidine-2-carboxylic acid is a valuable building block in the development of novel antimicrobial peptides (AMPs). Its rigid pyrrolidine ring, featuring a trans configuration of the amino and carboxylic acid groups, introduces specific conformational constraints into the peptide backbone.[1] This pre-organization of the peptide structure can lead to enhanced proteolytic stability, improved pharmacokinetic properties, and novel biological activities.[1] The incorporation of this constrained amino acid can induce specific turn structures, creating a more defined three-dimensional shape that can enhance binding to biological targets.[1]
The primary mechanism of action for many AMPs involves the disruption of the bacterial cell membrane.[2] The cationic nature of the amino group on the pyrrolidine ring, when incorporated into a peptide sequence, can contribute to the overall positive charge of the AMP, facilitating its initial electrostatic interaction with the negatively charged bacterial membrane. The conformational rigidity imparted by the pyrrolidine scaffold can then influence how the peptide inserts into and disrupts the lipid bilayer.
Key Advantages of Incorporating this compound in AMPs:
-
Enhanced Proteolytic Stability: The constrained cyclic structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Conformational Rigidity: The pyrrolidine ring reduces the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for target binding.[1]
-
Structural Diversity: Provides a scaffold for creating peptidomimetics with novel architectures and potentially improved therapeutic indices.[1]
Quantitative Data Summary
The following table summarizes the antimicrobial and hemolytic activity of a parent antimicrobial peptide (17KKV-Aib) and its analogs where lysine residues were substituted with the structurally similar 4-aminopiperidine-4-carboxylic acid (Api). This data serves as a representative example of the potential effects of incorporating a constrained cyclic diamino acid into an AMP.
| Peptide ID | Sequence | Target Organism | MIC (µM) | Hemolytic Activity (% at 100 µM) |
| 1 | Ac-KKV(Aib)KV(Aib)KV(Aib)K-NH₂ | Staphylococcus aureus | 6.25 | ~5% |
| Escherichia coli | 3.13 | |||
| Pseudomonas aeruginosa | 6.25 | |||
| Multidrug-resistant P. aeruginosa | 6.25 | |||
| 2 | Ac-K(Api)KV(Aib)KV(Aib)KV(Aib)K-NH₂ | Staphylococcus aureus | 6.25 | ~20% |
| Escherichia coli | 6.25 | |||
| Pseudomonas aeruginosa | 6.25 | |||
| Multidrug-resistant P. aeruginosa | 3.13 | |||
| 3 | Ac-KK(Api)V(Aib)KV(Aib)KV(Aib)K-NH₂ | Staphylococcus aureus | 6.25 | ~20% |
| Escherichia coli | 6.25 | |||
| Pseudomonas aeruginosa | 6.25 | |||
| Multidrug-resistant P. aeruginosa | 3.13 |
Data is adapted from a study on peptides containing 4-aminopiperidine-4-carboxylic acid (Api), a structurally similar compound to this compound.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol describes the manual synthesis of antimicrobial peptides incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (or Fmoc-(2S,4R)-4-(Boc-amino)pyrrolidine-2-carboxylic acid), 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of the synthesized peptides against various bacterial strains using the broth microdilution method.
Materials:
-
Synthesized and purified peptides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in sterile water or a suitable buffer.
-
Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Hemolysis Assay
This protocol is for assessing the cytotoxicity of the synthesized peptides against human red blood cells (hRBCs).
Materials:
-
Synthesized and purified peptides
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in PBS)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
hRBC Preparation:
-
Collect fresh hRBCs and wash them three times with PBS by centrifugation (1000 x g for 5 minutes).
-
Resuspend the washed hRBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Dilution:
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
-
Incubation:
-
Add an equal volume of the 4% hRBC suspension to each well containing the peptide dilutions.
-
Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.
-
Measurement of Hemoglobin Release:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
References
Troubleshooting & Optimization
Low coupling efficiency of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low coupling efficiency of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid in chemical synthesis.
Troubleshooting Guide
Low coupling yields with this compound are a common challenge for researchers. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Coupling Product Observed
| Potential Cause | Recommended Solution |
| Steric Hindrance | The rigid, substituted pyrrolidine ring presents significant steric bulk around the carboxylic acid, impeding the approach of the incoming amine. Standard coupling reagents are often insufficient.[1] |
| Inadequate Coupling Reagent | Standard carbodiimide reagents like DCC or EDC often result in low yields with sterically hindered amino acids.[1] More potent onium salt-based coupling reagents are necessary. |
| Suboptimal Reaction Conditions | Factors such as solvent, temperature, base, and reaction time are critical and need to be optimized for this challenging coupling. |
| Inappropriate Protecting Group Strategy | The presence of two amine functionalities (the ring secondary amine and the 4-position primary amine) requires an orthogonal protecting group strategy to prevent side reactions.[1] |
| Side Reactions | Intramolecular cyclization or intermolecular side reactions can consume the starting material and reduce the yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
A1: The primary reason is significant steric hindrance. The rigid, non-planar structure of the pyrrolidine ring, combined with the substituent at the 4-position, physically obstructs the carboxylic acid at the 2-position. This makes it difficult for the incoming nucleophile (amine) to approach and for the peptide bond to form efficiently. Consequently, standard coupling conditions often result in low yields.
Q2: Which coupling reagents are most effective for this amino acid?
A2: For sterically hindered amino acids like this compound, high-reactivity onium salt-based coupling reagents are recommended. These include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high speed and reactivity, while COMU offers high efficiency and a better safety profile.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.
Standard carbodiimide reagents such as DCC and EDC are generally not recommended as they are often too weak to overcome the steric barrier, leading to poor yields.
Q3: What is the optimal protecting group strategy for this compound in peptide synthesis?
A3: An orthogonal protecting group strategy is crucial. A common and effective approach is to use:
-
Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminal α-amino group (if it's the N-terminal residue).
-
Boc (tert-butyloxycarbonyl) to protect the secondary amine within the pyrrolidine ring (N1).[1]
-
A separate, orthogonal protecting group for the 4-amino group, such as Alloc (allyloxycarbonyl) , which can be removed under different conditions than Fmoc and Boc.
This strategy allows for the selective deprotection and reaction of each functional group, preventing unwanted side reactions.
Q4: What side reactions can occur during the coupling of this compound?
A4: Besides incomplete coupling, several side reactions can occur:
-
Racemization: Although less common for proline analogs at the α-carbon, the prolonged reaction times and elevated temperatures sometimes used for hindered couplings can increase the risk of epimerization.
-
Diketopiperazine Formation: If this amino acid is the second residue in a peptide chain on a solid support, intramolecular cyclization to form a diketopiperazine can occur after the N-terminal protecting group is removed. This is a common side reaction for proline and its derivatives.
-
Intramolecular Lactam Formation: If the 4-amino group is not properly protected, it could potentially undergo an intramolecular reaction with the activated carboxylic acid, leading to a bicyclic lactam byproduct.
Q5: How can I optimize the reaction conditions to improve the coupling yield?
A5: Optimization of reaction conditions is key:
-
Solvent: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Base: A hindered, non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine is preferred to minimize side reactions like racemization.
-
Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40-50 °C) can sometimes improve the coupling efficiency for very hindered systems. However, this should be done cautiously as it can also increase the risk of side reactions.
-
Reaction Time: Extended reaction times (e.g., 4-24 hours) are often necessary. Monitoring the reaction progress using a method like the ninhydrin test (for solid-phase synthesis) is recommended.
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.
Quantitative Data Summary
The following table provides a representative comparison of the coupling efficiency of Fmoc-(2S,4R)-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid with a model peptide on a solid support, using different coupling reagents. Please note that these are illustrative values and actual results may vary depending on the specific substrates and conditions.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Coupling Yield (%) |
| DCC | HOBt | DIPEA | DMF | 25 | 12 | 35 |
| EDC | HOBt | DIPEA | DMF | 25 | 12 | 40 |
| HBTU | HOBt | DIPEA | DMF | 25 | 4 | 85 |
| HATU | HOAt | DIPEA | DMF | 25 | 2 | >95 |
| COMU | - | DIPEA | DMF | 25 | 2 | >95 |
| PyBOP | - | DIPEA | DMF | 25 | 3 | 90 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Coupling using HATU
This protocol describes the coupling of Fmoc-(2S,4R)-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in DMF for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-(2S,4R)-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) and HOAt (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to check for the presence of free amines. A negative result (colorless or yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, a second coupling can be performed.
-
Once complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Visualizations
Caption: Solid-phase coupling workflow for this compound.
References
Technical Support Center: (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid in peptide synthesis. This constrained proline analog is a valuable building block for creating peptidomimetics with enhanced stability and novel conformational properties, but its unique structure presents specific challenges during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Solid-Phase Peptide Synthesis (SPPS)?
A1: The main challenges stem from its structure as a proline analog with an additional primary amine on the pyrrolidine ring. The most significant side reactions include:
-
Diketopiperazine (DKP) Formation: This is a major issue where the N-terminal dipeptide cleaves from the resin to form a stable six-membered ring, leading to truncated sequences and significant yield loss.[1]
-
Unwanted Acylation: The primary amino group at the C4 position is nucleophilic and can be acylated during coupling steps if not properly protected, resulting in branched peptide impurities.[2][3]
-
Steric Hindrance: As a cyclic amino acid, it can present steric challenges, potentially leading to incomplete coupling reactions and deletion sequences.[4]
Q2: What is the recommended protecting group strategy for this amino acid?
A2: An orthogonal protection strategy is essential to selectively deprotect the different functional groups without affecting others.[5][6] A common and effective strategy is to use:
-
Fmoc for the N-terminal α-amine (on the pyrrolidine ring, position 1).
-
A side-chain protecting group for the C4-amine that is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF).
-
Acid-labile protecting groups (e.g., tBu, Boc, Trt) for other reactive side chains in the peptide, which are removed during the final cleavage from the resin.[5]
Q3: How can I prevent acylation at the C4-amino side chain?
A3: The C4-amino group must be protected with a suitable group that is orthogonal to the Fmoc group used for N-terminal protection.[7] The Allyloxycarbonyl (Alloc) group is an excellent choice as it is stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[8] It can be selectively removed on-resin using a palladium catalyst. Another option is the ivDde group, which can be removed with hydrazine.[9]
Q4: What is Diketopiperazine (DKP) formation, and why is it so prevalent with this residue?
A4: DKP formation is an intramolecular cyclization reaction that occurs after the deprotection of the N-terminal Fmoc group on a resin-bound dipeptide.[10] The newly freed amino group attacks the ester linkage connecting the peptide to the resin, releasing the dipeptide as a cyclic diketopiperazine.[1] Proline and its analogs, like this compound, are particularly prone to this side reaction due to their fixed cis-amide bond conformation, which pre-organizes the peptide backbone for this cyclization.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield with Truncated Sequences | Diketopiperazine (DKP) Formation: The N-terminal dipeptide containing the pyrrolidine residue is cleaving from the resin. | 1. Introduce the subsequent amino acid immediately: After deprotecting the Fmoc group of the this compound residue, do not delay the coupling of the next amino acid. 2. Use specialized coupling reagents: Employ coupling reagents known to be fast and efficient, such as HATU or HCTU, to favor the intermolecular peptide bond formation over the intramolecular DKP cyclization. 3. Change the N-terminal protecting group: For the amino acid preceding the pyrrolidine residue, consider using a Boc protecting group if your overall strategy allows, as the conditions for Boc removal (acid) do not promote DKP formation as readily as the basic conditions for Fmoc removal. |
| Unexpected Mass Peak (+ Mass of an Amino Acid) | Side-Chain Acylation: The unprotected or prematurely deprotected C4-amino group has been acylated by the incoming activated amino acid, leading to a branched peptide. | 1. Verify Orthogonal Protection: Ensure the C4-amino group is protected with a group stable to Fmoc deprotection conditions (e.g., Alloc, ivDde).[8][9] 2. Check Deprotection Steps: If using an Alloc group, ensure no residual palladium catalyst is carried over into subsequent coupling steps. If using ivDde, ensure complete removal before attempting side-chain modification. |
| Deletion Sequence (Missing Pyrrolidine Residue) | Incomplete Coupling: The this compound derivative failed to couple completely due to steric hindrance. | 1. Double Couple: Perform the coupling step twice to ensure the reaction goes to completion. Monitor the reaction with a qualitative test like the Kaiser test (note: this test does not work for secondary amines like the one in the pyrrolidine ring, but it will confirm the absence of the preceding primary amine).[4] 2. Increase Reaction Time/Temperature: Extend the coupling time to 2-4 hours or gently warm the reaction vessel (e.g., to 30-40°C) to overcome steric hindrance.[12] 3. Use a More Potent Coupling Reagent: Switch to a stronger activating agent like HATU or COMU. |
Key Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-(2S,4R)-(Alloc-amino)pyrrolidine-2-carboxylic acid
This protocol is designed to maximize coupling efficiency and minimize side reactions.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour. Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(2S,4R)-(Alloc-amino)pyrrolidine-2-carboxylic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring and Washing: Take a small sample of resin beads to perform a qualitative test for reaction completion (if the preceding amino acid was a primary amine). Once complete, wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol 2: On-Resin Selective Deprotection of the Alloc Group
This protocol allows for the modification of the C4-amino group while the peptide remains attached to the solid support.
-
Resin Preparation: Wash the peptide-resin containing the Alloc-protected side chain with anhydrous DCM.
-
Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) in a solvent mixture of DCM/NMP/AcOH (85:10:5).
-
Scavenger Addition: Add a scavenger such as Phenylsilane (25 eq.) to the reaction vessel.
-
Deprotection Reaction: Add the palladium catalyst solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours.
-
Washing: Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended wash sequence is: 0.5% DIPEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x), followed by standard DMF (5x) and DCM (3x) washes. The free C4-amine is now ready for subsequent modification.
Visualizations
Orthogonal Protection Scheme
Caption: Orthogonal protection of the amino acid.
Diketopiperazine (DKP) Formation Mechanism
Caption: Pathway of Diketopiperazine (DKP) side reaction.
Experimental Workflow for Peptide Elongation
Caption: Standard SPPS cycle for peptide elongation.
References
- 1. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound (16257-88-8) for sale [vulcanchem.com]
- 8. peptide.com [peptide.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Optimizing Deprotection of BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid?
A1: The most common reagents for the deprotection of BOC-protected amines, including BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, are strong acids such as Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1] These reagents effectively cleave the tert-butyloxycarbonyl (BOC) group to yield the free amine.
Q2: What are the typical reaction conditions for TFA-mediated deprotection?
A2: A typical procedure involves dissolving the BOC-protected substrate in a solvent like dichloromethane (DCM) and treating it with TFA. The concentration of TFA can range from 20-50% in DCM. The reaction is often initiated at 0°C and then allowed to warm to room temperature, typically proceeding to completion within 1-3 hours.[2]
Q3: Are there any common side reactions to be aware of during TFA deprotection?
A3: Yes, a primary concern is the formation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic residues on the substrate.[2] With proline derivatives, N-formylation can also occur as a side reaction when using TFA.[2][3]
Q4: How can I minimize the risk of side reactions?
A4: To prevent alkylation by the tert-butyl cation, scavengers such as anisole or thioanisole can be added to the reaction mixture.[2] To avoid N-formylation, using concentrated HCl in a mixture of methanol and dichloromethane is a reliable alternative to TFA.[3]
Q5: What is a recommended alternative to TFA for a cleaner reaction?
A5: A solution of 4M HCl in 1,4-dioxane is a highly effective and clean alternative for BOC deprotection. This method often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying purification. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.- Short reaction time.- Steric hindrance around the BOC group. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA or a more concentrated HCl solution).- Extend the reaction time and monitor progress by TLC or LC-MS.- Consider gentle heating if the substrate is stable. |
| Formation of N-formyl byproduct | - Use of Trifluoroacetic acid (TFA) or formic acid.[3] | - Switch to a different deprotection reagent such as concentrated HCl in MeOH/DCM or 4M HCl in 1,4-dioxane.[2][3] |
| Product is an oil instead of a solid | - Formation of the TFA salt, which tends to be oily.[4] | - Use 4M HCl in 1,4-dioxane for the deprotection. The resulting hydrochloride salt is often a crystalline solid, which is easier to handle and purify.[4] |
| Difficulty in isolating the product after work-up | - The deprotected product may be highly soluble in the aqueous phase, especially as a salt. | - After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent. In some cases, evaporation of the aqueous layer (if no non-volatile salts are present) or using a reverse-phase chromatography method might be necessary. |
| Presence of unknown impurities by LC-MS | - Alkylation of the amino group or other nucleophilic sites by the tert-butyl cation.[2] | - Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[2] |
Quantitative Data Summary for Deprotection Methods
The following table summarizes various conditions for the deprotection of N-Boc-proline derivatives, which serve as a close analog for BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid.
| Reagent System | Solvent | Temperature | Time | Typical Yield | Notes |
| TFA (20-50%) | DCM | 0°C to RT | 1 - 3 hours | >90% | Standard method; TFA is corrosive and can lead to side reactions like N-formylation.[2] |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | High | Efficient and clean; the product is isolated as the HCl salt.[2][4] |
| Conc. HCl | MeOH / DCM | 50 - 55°C | 5 hours | 82-83% | A clean and reliable alternative to TFA to avoid N-formylation.[2][3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to obtain the deprotected product.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane (if needed for solubility)
-
Diethyl ether
Procedure:
-
Dissolve BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
At room temperature, add 5-10 equivalents of 4M HCl in 1,4-dioxane to the stirred solution.
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration and wash with diethyl ether.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Visualizing the Process
Caption: General experimental workflow for the deprotection of BOC-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid.
Caption: Decision tree for troubleshooting common issues during BOC deprotection.
References
Technical Support Center: Optimizing Deprotection of FMOC-(2S,4R)-4-Aminopyrolidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of FMOC-(2S,4R)-4-Aminopyrolidine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to optimize your experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Incomplete FMOC Deprotection | 1. Insufficient reaction time: The steric hindrance of the pyrrolidine ring may slow down the deprotection reaction. 2. Low piperidine concentration: The concentration of the base may not be sufficient to drive the reaction to completion. 3. Peptide aggregation on solid support: The peptide chain may fold, limiting reagent access to the FMOC group.[1] | 1. Extend reaction time: Increase the deprotection time in increments (e.g., from 20 minutes to 30-60 minutes) and monitor for completion. 2. Increase piperidine concentration: While 20% piperidine in DMF is standard, for challenging deprotections, a higher concentration (up to 50%) can be tested.[2] However, be mindful of potential side reactions. 3. Double deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment to ensure complete removal. 4. Use alternative reagents: A cocktail of 2% DBU and 5% piperazine in NMP can accelerate deprotection kinetics.[3] |
| Diketopiperazine (DKP) Formation | The secondary amine of the pyrrolidine ring, especially when it is the second residue in the peptide chain, can facilitate intramolecular cyclization to form a stable six-membered diketopiperazine, leading to chain truncation.[3] | 1. Couple as a dipeptide: If (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is the second amino acid, consider coupling it as a pre-formed dipeptide to bypass the susceptible stage for DKP formation.[4] 2. Use alternative deprotection reagents: A solution of 5% piperazine in DMF or NMP has been shown to significantly reduce DKP formation compared to piperidine.[3] A combination of 2% DBU and 5% piperazine can also be effective.[3] |
| Low Yield of Deprotected Product | 1. Incomplete deprotection: As mentioned above, this will directly lead to lower yields of the desired product. 2. Side reactions: Formation of DKP or other byproducts consumes the starting material. 3. Adsorption to glassware (solution-phase): The deprotected product may be polar and adhere to glass surfaces. | 1. Optimize deprotection conditions: Refer to the solutions for incomplete deprotection. 2. Minimize side reactions: Employ strategies to reduce DKP formation. 3. Silanize glassware: For solution-phase deprotection, pre-treating glassware with a silanizing agent can reduce product loss. |
| Presence of Impurities | 1. Reaction with dibenzofulvene (DBF): If the concentration of the base is too low, the reactive DBF intermediate can be trapped by the newly deprotected amine, leading to adduct formation.[4][5] 2. Racemization: The basic conditions of deprotection can sometimes lead to epimerization at the alpha-carbon, although this is less common for proline-like structures. | 1. Ensure sufficient excess of base: Use a standard concentration of 20% piperidine to effectively scavenge the DBF byproduct.[4] 2. Use milder bases: For sensitive sequences, consider using piperazine, which is less basic than piperidine and can minimize base-induced side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for FMOC deprotection of this compound?
A1: The standard protocol involves treating the FMOC-protected amino acid with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2] The reaction is typically carried out at room temperature for 20-30 minutes. However, due to the specific structure of this amino acid, optimization of reaction time may be necessary.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The deprotection reaction can be monitored by UV-Vis spectroscopy. The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a characteristic absorbance maximum around 301 nm.[6] By measuring the absorbance of the filtrate after deprotection, you can quantify the extent of FMOC removal.
Q3: Are there any alternative reagents to piperidine for the deprotection of this amino acid?
A3: Yes, several alternatives can be advantageous, especially for minimizing side reactions. These include:
-
4-Methylpiperidine (4MP): Can be used as a direct replacement for piperidine and may offer a better safety profile.[1]
-
Piperazine (PZ): A less basic alternative that can reduce the incidence of side reactions like diketopiperazine formation.[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be used in combination with a nucleophile like piperazine for rapid deprotection.[3]
Q4: What are the most common side reactions to be aware of?
A4: The most significant side reaction for this particular amino acid is the formation of diketopiperazine (DKP), especially when it is the second residue in a peptide sequence.[3] Incomplete deprotection and the formation of dibenzofulvene adducts are also potential issues to monitor.[4]
Q5: How does the stereochemistry of this compound affect deprotection?
A5: The rigid pyrrolidine ring and the specific stereochemistry can create steric hindrance around the FMOC group, potentially slowing down the rate of deprotection compared to linear amino acids. This is why extended reaction times or stronger deprotection cocktails may be necessary to achieve complete removal of the FMOC group.
Data Presentation: Comparison of Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Key Advantages | Potential Drawbacks |
| Piperidine | 20% (v/v)[2] | DMF | Well-established, effective for most applications. | Can promote DKP formation and other base-catalyzed side reactions.[7] |
| 4-Methylpiperidine | 20% (v/v)[1] | DMF | Similar efficacy to piperidine with a potentially better safety profile.[1] | May still lead to DKP formation in sensitive sequences. |
| Piperazine | 5-10% (w/v)[1][3] | DMF or NMP | Reduced DKP formation, milder basicity.[3] | May have lower solubility compared to piperidine.[1] |
| DBU/Piperazine | 2% DBU, 5% Piperazine (w/v)[3] | NMP | Faster deprotection kinetics, significant reduction in DKP formation.[3] | DBU is a very strong base and may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Standard FMOC Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Alternative FMOC Deprotection using DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP. Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU/piperazine cocktail to the resin.
-
Reaction: Agitate for 10-15 minutes. Reaction times are typically shorter due to the strength of DBU.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
Protocol 3: Monitoring FMOC Deprotection by UV-Vis Spectroscopy
-
Sample Collection: Collect the filtrate from the deprotection step.
-
Dilution: Dilute a known volume of the filtrate with fresh 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted sample at 301 nm, using the deprotection solution as a blank.
-
Calculation: The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette.[8]
Visualizations
Caption: Standard workflow for FMOC deprotection of resin-bound peptides.
Caption: Decision tree for troubleshooting common FMOC deprotection issues.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
Technical Support Center: (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives.
Troubleshooting Guide
Issue: My this compound derivative is not dissolving in aqueous buffers.
This is a common challenge due to the zwitterionic nature of the parent compound and the potential for derivatives to have low aqueous solubility. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for aqueous solubility issues.
Detailed Steps:
-
pH Adjustment: The solubility of amino acid derivatives is highly dependent on pH. These compounds are least soluble at their isoelectric point (pI), where the net charge is zero.
-
Determine the net charge of your derivative:
-
Assign a value of +1 for each basic group (e.g., -NH2) and -1 for each acidic group (e.g., -COOH).
-
If the net charge is positive, the compound is basic. Try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).
-
If the net charge is negative, the compound is acidic. Try dissolving it in a dilute basic solution (e.g., 0.1% ammonium hydroxide).
-
If the net charge is neutral, the compound may have low water solubility, and you should proceed to the next step.
-
-
-
Introduce a Co-solvent: For hydrophobic or neutral derivatives, a small amount of an organic co-solvent can significantly improve solubility.
-
First, attempt to dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.
-
Then, slowly add the aqueous buffer to the desired concentration. If the compound precipitates, you may need to adjust the ratio of co-solvent to buffer.
-
-
Consider Salt Formation: Converting the derivative to a salt form can dramatically increase its aqueous solubility.
-
The dihydrochloride salt of this compound is known to be water-soluble.[1] If you are working with the free base, consider converting it to a hydrochloride salt.
-
-
Apply Physical Methods:
-
Sonication: This can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Carefully warming the solution can increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: How do protecting groups like Boc and Fmoc affect the solubility of these derivatives?
Protecting groups significantly alter the physicochemical properties of the parent molecule, including solubility.
-
Boc (tert-Butyloxycarbonyl): The Boc group is relatively non-polar and will generally decrease the aqueous solubility of the derivative. Boc-protected amino acids often have better solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a large, hydrophobic aromatic system. Its presence dramatically decreases aqueous solubility. Fmoc-protected amino acids are typically soluble in polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP).
Q3: My derivative is for a cell-based assay. What solvents should I avoid?
For cellular assays, it is crucial to use solvents with low cytotoxicity at the final working concentration.
-
DMSO: Generally considered safe for most cell lines at concentrations below 0.5%. However, it is always recommended to run a vehicle control to assess any potential effects on your specific cells.
-
Acidic/Basic Solutions: High concentrations of acids or bases can be detrimental to cell health. If you use pH adjustment to dissolve your compound, ensure that the final pH of the cell culture medium is within the physiological range (typically 7.2-7.4).
-
DMF and Acetonitrile: These are more toxic than DMSO and should be used with caution and at very low final concentrations.
Q4: I am seeing a gel-like substance instead of a clear solution. What is happening?
The formation of a gel or hydrogel can occur with some peptide and amino acid derivatives, especially at high concentrations. This is often due to the formation of intermolecular hydrogen bonds. To address this, try the following:
-
Dilution: Attempt to dissolve the compound at a lower concentration.
-
Disrupt Hydrogen Bonding: Adding a chaotropic agent like 6M guanidine hydrochloride or 8M urea can disrupt the hydrogen bonding network and promote dissolution. Note that these agents will likely be incompatible with most biological assays.
-
Sonication: As mentioned previously, sonication can help break up the aggregated structures.
Q5: How does the stereochemistry of the derivative affect its solubility?
While stereochemistry is critical for biological activity, its effect on solubility is generally less pronounced than factors like pH and the presence of protecting groups. Diastereomers can have slightly different crystal packing energies, which can lead to minor differences in solubility. However, for practical purposes, the general troubleshooting steps outlined above should be applicable to all stereoisomers of 4-Aminopyrrolidine-2-carboxylic acid derivatives.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound derivatives in the public domain, the following tables provide qualitative and comparative data to guide solvent selection.
Table 1: Qualitative Solubility of this compound and its Salt Form
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Soluble | Inferred |
| This compound dihydrochloride | Water | Soluble | [1] |
Table 2: Expected Solubility of Protected Derivatives
| Derivative | Expected Aqueous Solubility | Expected Organic Solvent Solubility (e.g., DMF, DMSO) |
| Boc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | Low | Good |
| Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | Very Low | Very Good |
| Boc-Fmoc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | Very Low | Very Good |
Table 3: Quantitative Solubility of L-Proline (a related compound) in Various Solvents at 298.15 K
Disclaimer: This data is for L-Proline, a structurally related cyclic amino acid, and is provided as an illustrative example. The solubility of this compound derivatives may vary.
| Solvent | Molar Solubility (mol·L⁻¹) |
| Water | 1.532 |
| Methanol | 0.134 |
| Ethanol | 0.019 |
| 1-Propanol | 0.005 |
| 2-Propanol | 0.002 |
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from standard methods and is suitable for determining the equilibrium solubility of this compound derivatives.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Detailed Methodology:
-
Preparation:
-
Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent).
-
Bring the solvent to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
-
Sample Addition:
-
Add an excess amount of the solid this compound derivative to a clear glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is to add approximately 2-5 mg of the compound to 1 mL of the solvent.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment.
-
Agitate the suspension for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. It is advisable to take the sample from the middle of the supernatant.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved derivative using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the derivative is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor used during the analysis. The result is typically expressed in mg/mL, µg/mL, or molarity (mol/L).
-
References
Technical Support Center: Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guides
The synthesis of this compound, a valuable chiral building block, typically commences from (2S,4R)-4-hydroxy-L-proline. The key transformations involve the protection of the amine and carboxylic acid functionalities, stereochemical inversion at the C4 position via a Mitsunobu reaction to introduce an azide group, followed by the reduction of the azide to the desired amine, and final deprotection. This guide addresses common issues that can arise at each of these critical stages, leading to diminished yields or impure products.
Problem 1: Low Yield in the Mitsunobu Reaction for Azide Formation
The Mitsunobu reaction is a crucial step for inverting the stereochemistry at the C4 position by substituting the hydroxyl group with an azide. Low yields are a frequent challenge.
dot
Caption: Troubleshooting logic for low yield in the Mitsunobu reaction.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low conversion of starting material to the azide product. | Incomplete reaction due to suboptimal conditions. | Slowly add DIAD or DEAD at 0°C and then allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). | Increased conversion and higher yield of the desired product. |
| Formation of multiple unidentified byproducts. | Side reactions such as elimination may be occurring at elevated temperatures. | Maintain a lower reaction temperature for a longer duration. | Reduced formation of elimination byproducts and improved purity of the crude product. |
| The reaction fails to initiate or proceeds very slowly. | Degradation of the azodicarboxylate reagent (DEAD or DIAD). | Use freshly opened or purified DEAD or DIAD. Consider using the more stable di-p-chlorobenzyl azodicarboxylate (DCAD).[1] | Improved reaction kinetics and higher product yield. |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO). | High polarity and similar chromatographic behavior of the product and TPPO. | Utilize column chromatography with a carefully selected solvent system. Alternatively, polymer-supported triphenylphosphine can be used, which allows for the removal of the phosphine oxide by filtration.[2] | Improved purity of the isolated azide intermediate. |
Problem 2: Inefficient Reduction of the Azide to the Amine
The reduction of the 4-azido group to the 4-amino group is the final key transformation. The choice of reduction method can significantly impact the yield and purity of the final product.
dot
Caption: Troubleshooting logic for inefficient azide reduction.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete conversion of the azide to the amine. | The chosen reduction method is not efficient for the substrate. | If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and consider increasing hydrogen pressure. If using the Staudinger reaction, ensure a slight excess of the phosphine reagent is used. | Complete conversion to the desired amine. |
| The reaction stalls during catalytic hydrogenation. | Catalyst poisoning by sulfur-containing impurities or other functional groups. | Purify the azide intermediate before hydrogenation. Use a more robust catalyst or a different reduction method like the Staudinger reaction. | Successful reduction of the azide to the amine. |
| Difficulty in isolating the amine product after a Staudinger reduction. | The amine product is difficult to separate from triphenylphosphine oxide. | After the reaction, an aqueous workup can be performed. Acidification of the aqueous layer will protonate the amine, which can then be separated from the neutral phosphine oxide. Basification of the aqueous layer will then allow for extraction of the free amine. | Isolation of a pure amine product. |
| Formation of byproducts during the reduction. | Over-reduction or side reactions with other functional groups in the molecule. | The Staudinger reduction is a very mild method that is tolerant of many functional groups. If catalytic hydrogenation is leading to side reactions, switching to the Staudinger reaction may be beneficial. | Selective reduction of the azide group without affecting other functionalities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and stereoselective synthesis starts from the commercially available and relatively inexpensive (2S,4R)-4-hydroxy-L-proline. This route involves protection of the amine and carboxylic acid groups, followed by a Mitsunobu reaction to invert the stereocenter at C4 and introduce an azide group. The synthesis is completed by the reduction of the azide to an amine and subsequent deprotection.
dot
Caption: General synthetic workflow for this compound.
Q2: Which protecting groups are most suitable for this synthesis?
For the amine group, the tert-butyloxycarbonyl (Boc) group is commonly used due to its stability under the conditions of the Mitsunobu reaction and its straightforward removal with acid. The carboxylic acid is typically protected as a methyl or ethyl ester, which can be hydrolyzed under basic conditions in the final steps.
Q3: What are the key considerations for the Mitsunobu reaction in this synthesis?
The Mitsunobu reaction is critical for achieving the desired (2S,4R) stereochemistry from the (2S,4R)-4-hydroxyproline starting material through inversion of configuration. Key considerations include:
-
Reagent Quality: Use of fresh or purified diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is crucial, as these reagents can degrade upon storage.
-
Order of Addition: The alcohol, triphenylphosphine, and the azide source (e.g., diphenylphosphoryl azide or hydrazoic acid) should be mixed before the dropwise addition of the azodicarboxylate at a low temperature (typically 0°C).
-
Byproduct Removal: Triphenylphosphine oxide (TPPO) is a major byproduct that can be difficult to remove. Chromatographic purification is often necessary. The use of polymer-bound triphenylphosphine can simplify workup, as the phosphine oxide can be removed by filtration.
Q4: What are the advantages and disadvantages of different azide reduction methods?
Two common methods for reducing the azide to the amine are catalytic hydrogenation and the Staudinger reduction.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | - High yielding.- "Clean" reaction with easy removal of the catalyst by filtration. | - The catalyst can be sensitive to poisoning.- May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes). |
| Staudinger Reduction (e.g., PPh₃, H₂O) | - Very mild and highly chemoselective, tolerating a wide range of functional groups. | - Stoichiometric amounts of triphenylphosphine are required.- Removal of the triphenylphosphine oxide byproduct can be challenging. |
Q5: How can the final product be effectively purified?
This compound is an amino acid and is thus zwitterionic at neutral pH. This property can be exploited for purification. Ion-exchange chromatography is a highly effective method. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).[3][4][5][6][7] Alternatively, anion-exchange chromatography can be used. Subsequent crystallization can provide the final product in high purity.
Experimental Protocols
Representative Protocol for the Synthesis of N-Boc-(2S,4R)-4-azidopyrrolidine-2-carboxylic acid methyl ester
-
Protection of (2S,4R)-4-hydroxy-L-proline:
-
To a solution of (2S,4R)-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium carbonate followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc protected product with an organic solvent (e.g., ethyl acetate).
-
To the crude N-Boc protected acid, add methanol and a catalytic amount of sulfuric acid, and reflux the mixture to effect esterification.
-
Work up the reaction and purify the resulting N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester by column chromatography.
-
-
Mitsunobu Reaction:
-
Dissolve N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester and triphenylphosphine in anhydrous THF and cool the solution to 0°C.
-
Add diphenylphosphoryl azide (DPPA) to the solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain N-Boc-(2S,4R)-4-azidopyrrolidine-2-carboxylic acid methyl ester.
-
Representative Protocol for the Reduction and Deprotection
-
Catalytic Hydrogenation:
-
Dissolve N-Boc-(2S,4R)-4-azidopyrrolidine-2-carboxylic acid methyl ester in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the azide is fully consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Staudinger Reduction:
-
Dissolve N-Boc-(2S,4R)-4-azidopyrrolidine-2-carboxylic acid methyl ester in a mixture of THF and water.
-
Add triphenylphosphine and stir the reaction at room temperature until the azide is consumed.
-
Extract the product and purify by chromatography to isolate the N-Boc protected amine.
-
-
Deprotection:
-
Treat the N-Boc protected amine ester with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc group.
-
Saponify the methyl ester using a base (e.g., lithium hydroxide).
-
Purify the final product, this compound, by ion-exchange chromatography.
-
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
- 5. researchgate.net [researchgate.net]
- 6. US2528022A - Purification of antibiotics by ion exchange procedures - Google Patents [patents.google.com]
- 7. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Characterization of Impurities in (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid. The following information is intended to help identify and characterize potential impurities that may arise during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The most common impurities are typically stereoisomers due to the presence of two chiral centers (C2 and C4). These include the diastereomers (2S,4S), (2R,4S), and the enantiomer (2R,4R). Other potential impurities can include residual starting materials, reagents (e.g., protecting groups and their byproducts), and side-products from incomplete reactions or undesired side reactions.
Q2: Why is it critical to control the stereochemistry during synthesis?
A2: The specific stereochemical configuration of this compound is crucial for its biological activity and its intended function as a building block in peptides and pharmaceuticals. Different isomers, such as the (2R,4R) variant, can exhibit significantly different biological and chemical behaviors. The trans configuration of the amino and carboxylic acid groups in the (2S,4R) isomer creates a specific spatial arrangement that is often key to its desired interactions with biological targets.[1]
Q3: My synthesis is resulting in a poor diastereomeric ratio. What are the key factors I should investigate?
A3: Poor diastereoselectivity often stems from the reaction conditions. Key factors to investigate include:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity of the solvent can influence the reaction pathway. A screen of different solvents is recommended.
-
Catalyst: If a chiral catalyst is used, its purity and loading are critical. Ensure the catalyst is not degraded.
-
Reagents: The steric bulk of reagents, including protecting groups and reducing agents, can significantly influence the facial selectivity of the reaction.
Q4: What are some common impurities associated with the use of Boc protecting groups in this synthesis?
A4: The use of di-tert-butyl dicarbonate (Boc₂O) for amine protection can introduce specific impurities. During deprotection with strong acids like trifluoroacetic acid (TFA), the generated t-butyl cation can alkylate nucleophilic sites on your target molecule or other species in the reaction mixture, leading to t-butylated byproducts. Incomplete deprotection will result in residual Boc-protected product.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chiral HPLC Analysis
If your chiral HPLC analysis shows more than the expected peak for this compound, it is likely that stereoisomeric impurities are present.
Troubleshooting Workflow:
References
Technical Support Center: Aggregation of Peptides Containing (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the constrained amino acid, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my peptide?
This compound is a cyclic, non-proteinogenic amino acid. Its rigid pyrrolidine ring structure introduces significant conformational constraints when incorporated into a peptide sequence.[1] This can lead to several effects:
-
Induction of Specific Secondary Structures: The rigid ring can force the peptide backbone into specific turn or bend structures.[1]
-
Increased Proteolytic Stability: The unnatural structure can make the peptide more resistant to degradation by proteases.
-
Modified Pharmacokinetic Properties: The conformational rigidity and altered polarity can change how the peptide behaves in a biological system.[1]
-
Potential Impact on Aggregation: By restricting conformational freedom, it can either inhibit or, in some cases, promote aggregation, depending on the overall sequence context.
Q2: My peptide containing this compound has poor solubility. What are the likely causes and solutions?
Poor solubility is a common issue with synthetic peptides and can be influenced by the presence of constrained residues.
-
Causes:
-
Hydrophobicity: While the aminopyrrolidine group has polar features, the overall hydrophobicity of your peptide sequence remains a primary driver of poor solubility.
-
Intermolecular Interactions: The fixed conformation induced by the cyclic residue might expose hydrophobic patches or facilitate intermolecular hydrogen bonding, leading to self-assembly and aggregation.
-
pH near Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[2]
-
-
Troubleshooting Steps:
-
Solubility Testing: Always test the solubility of a small amount of your peptide before dissolving the entire batch.[3]
-
Solvent Selection:
-
For charged peptides: Try dissolving in sterile water or a buffer. If unsuccessful, for basic peptides (net positive charge), add a small amount of dilute acetic acid or formic acid. For acidic peptides (net negative charge), use a dilute solution of ammonium bicarbonate or ammonium hydroxide.[3][4]
-
For hydrophobic/neutral peptides: Start with a small amount of an organic solvent like DMSO, DMF, or isopropanol, and then slowly add your aqueous buffer to the desired concentration.[3][5]
-
-
Sonication: Use a bath sonicator to aid dissolution. This can help break up small aggregates.[3]
-
pH Adjustment: Adjust the pH of your solution to be at least one or two units away from the peptide's calculated isoelectric point (pI).[2]
-
Q3: Can the incorporation of this compound prevent aggregation?
In theory, yes. Aggregation, particularly into amyloid fibrils, often involves the formation of β-sheet structures.[2] By introducing a rigid turn or bend, this compound can disrupt the formation of the extended β-strands necessary for this type of aggregation.[1] However, it's not a guaranteed solution. The constrained conformation might favor other forms of self-assembly, potentially leading to the formation of non-fibrillar aggregates or highly ordered nanostructures.[6][7] The outcome is highly dependent on the specific peptide sequence.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Gel Formation During Experiment
Symptoms:
-
The peptide solution becomes cloudy or hazy over time.
-
A visible precipitate forms at the bottom of the tube.
-
The solution turns into a semi-solid gel.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Concentration is Too High | Decrease the working concentration of the peptide. Determine the critical concentration for aggregation if possible. |
| pH Shift During Experiment | Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. |
| Temperature Fluctuations | Some peptides are sensitive to temperature changes. Maintain a constant temperature and assess thermal stability.[5] |
| Ionic Strength of Buffer | Vary the salt concentration (e.g., NaCl) in your buffer. Ionic strength can either shield charges and promote hydrophobic aggregation or stabilize the peptide. |
| Formation of β-sheet Aggregates | Add known aggregation inhibitors like Congo red or small amounts of organic solvents (e.g., hexafluoroisopropanol - HFIP) to your sample for analytical purposes to see if it disrupts the aggregates. Note: These are not suitable for most biological assays. |
Issue 2: Inconsistent Results in Aggregation Assays (e.g., ThT Fluorescence)
Symptoms:
-
High variability between replicate measurements.
-
Lag times for aggregation are not reproducible.
-
Low or no Thioflavin T (ThT) fluorescence signal, even when aggregation is suspected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Pre-existing "Seeds" | The lyophilized peptide powder may contain small, pre-formed aggregates that act as nuclei. To mitigate this, pre-treat your peptide stock solution by filtering through a 0.22 µm filter. For non-biological experiments, you can dissolve in a strong disaggregating solvent like HFIP, evaporate the solvent, and then re-dissolve in your assay buffer.[8] |
| Surface-Induced Aggregation | Peptides can aggregate at the air-water interface or on the surface of the microplate. Use low-binding microplates. Consider including a gentle, continuous shaking or orbital agitation to minimize surface effects, but be aware this can also sometimes accelerate aggregation. |
| Non-amyloid Aggregation | ThT is specific for cross-β-sheet structures found in amyloid fibrils. Your peptide may be forming amorphous or other non-fibrillar aggregates that do not bind ThT.[2] Use complementary techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to confirm the presence and nature of aggregates. |
| Incorrect Buffer Conditions | Systematically screen different pH values and ionic strengths to find conditions that yield reproducible aggregation kinetics. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Fibril Formation
This method detects the formation of amyloid-like fibrils containing cross-β-sheet structures.
-
Reagent Preparation:
-
Peptide Stock Solution: Carefully prepare a concentrated stock solution of the peptide following the solubility guidelines above. Determine the concentration accurately using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
Assay Buffer: Prepare the desired buffer (e.g., PBS, Tris) at the target pH and filter through a 0.22 µm filter.
-
-
Assay Procedure:
-
In a 96-well, non-binding, black, clear-bottom microplate, add the assay buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Add the peptide stock solution to the desired final concentration (e.g., 10-100 µM).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Monitor ThT fluorescence at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation.
-
Extract quantitative data such as the lag time (t_lag) and the apparent growth rate (k_app).
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is used to monitor the formation of soluble oligomers and larger aggregates by measuring their hydrodynamic radius.
-
Sample Preparation:
-
Prepare the peptide solution in a filtered (0.22 µm) buffer at the desired concentration.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing large aggregates or dust.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform measurements at regular time intervals to monitor the change in particle size distribution over time.
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the distribution of particle sizes (hydrodynamic radius, Rh) and the polydispersity index (PDI).
-
An increase in the average Rh over time indicates particle growth and aggregation.
-
Diagrams
Caption: Workflow for Investigating Peptide Aggregation.
Caption: Decision Tree for Peptide Solubilization.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biocat.com [biocat.com]
- 5. jpt.com [jpt.com]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. sohlab.stanford.edu [sohlab.stanford.edu]
- 8. dc.engconfintl.org [dc.engconfintl.org]
Technical Support Center: Cleavage of Peptides Containing (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid (Apc)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cleavage of synthetic peptides incorporating the constrained amino acid, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (Apc).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing this compound (Apc)?
The primary challenges arise from the unique structure of Apc, which is a cyclic, bifunctional amino acid. The key considerations are:
-
Protecting Group Strategy: The choice of protecting groups for the two amino functionalities of Apc (the α-amino group and the endocyclic secondary amine) is critical and dictates the cleavage strategy. A common approach is to use an Fmoc group for the α-amine and a Boc group for the endocyclic secondary amine.
-
Steric Hindrance: The rigid, cyclic nature of Apc can introduce steric hindrance, potentially slowing down the cleavage of the peptide from the solid support and the removal of adjacent protecting groups.[1]
-
Side Reactions: The secondary amine within the pyrrolidine ring, even when protected, can be susceptible to side reactions under strong acidic conditions used for cleavage.
Q2: Which protecting group strategy is recommended for Apc in Fmoc-based solid-phase peptide synthesis (SPPS)?
For standard Fmoc-SPPS, the most common and recommended protecting group strategy for Apc is Fmoc-(2S,4R)-4-Boc-aminopyrrolidine-2-carboxylic acid (Fmoc-Apc(Boc)-OH) . In this setup:
-
The Fmoc group protects the α-amino group and is removed at each cycle of peptide elongation using a mild base (e.g., piperidine).
-
The Boc group protects the secondary amine within the pyrrolidine ring and is stable to the basic conditions of Fmoc removal. It is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step.[2][3]
Q3: What is the recommended cleavage cocktail for a peptide containing Apc(Boc)?
A standard and effective cleavage cocktail for most peptides containing Apc(Boc) and other common amino acids is a TFA-based cocktail with scavengers . The selection of scavengers is crucial to prevent side reactions with sensitive residues that may be present in the peptide sequence.
A general-purpose and robust cocktail, often referred to as Reagent K , is highly recommended.[4][5] For peptides without other sensitive residues, a simpler cocktail may suffice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete cleavage from the resin due to steric hindrance from the Apc residue. [1] | Extend the cleavage time. A standard 2-3 hour cleavage may be insufficient. Consider increasing the duration to 4-6 hours. Perform a small-scale trial cleavage to optimize the time. |
| Peptide precipitation on the resin. | After the initial cleavage, wash the resin with a small amount of fresh TFA to dissolve any precipitated peptide and combine the filtrates. | |
| Use of degraded or old TFA. | Always use fresh, high-quality TFA for cleavage. | |
| Incomplete Removal of Protecting Groups | Steric hindrance from the Apc residue shielding adjacent protecting groups. [1] | Use a scavenger-rich cleavage cocktail like Reagent K to ensure efficient removal of all protecting groups.[4][5] |
| Insufficient cleavage time. | As with low cleavage yield, extend the cleavage duration to allow for complete deprotection. | |
| Presence of Unexpected Side Products | Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by carbocations generated during cleavage. | Ensure the use of an appropriate scavenger cocktail. For peptides containing Trp, Met, or Cys, Reagent K is highly recommended due to its comprehensive scavenger composition.[4] |
| Oxidation of sensitive residues (e.g., Met, Cys). | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Re-attachment of the cleaved peptide to the resin. | The use of scavengers like Triisopropylsilane (TIS) helps to quench reactive species from the resin linker, preventing peptide re-attachment. | |
| Incomplete removal of the Boc group from the Apc residue. | While generally labile in TFA, incomplete removal can occur with insufficient cleavage time or degraded acid. Ensure fresh reagents and adequate reaction time.[2] |
Experimental Protocols
Protocol 1: Standard Cleavage of Apc-Containing Peptides (General Purpose)
This protocol is suitable for peptides containing Apc(Boc) and other non-sensitive amino acid residues.
Cleavage Cocktail (TFA/TIS/H₂O):
| Reagent | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Deionized Water | 2.5% |
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
Wash the resin with a small amount of fresh TFA and add this to the ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Cleavage of Apc-Containing Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing Apc(Boc) along with sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).
Cleavage Cocktail (Reagent K):
| Reagent | Percentage (v/v/v/v/w) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Deionized Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-4 hours.
-
Peptide Isolation: Follow the same peptide isolation procedure as described in Protocol 1.
Diagrams
Caption: General workflow for peptide cleavage from solid support.
Caption: Decision-making flowchart for troubleshooting peptide cleavage issues.
References
Validation & Comparative
A Comparative Guide to the Chiral Separation of Aminopyrrolidine-2-Carboxylic Acid Isomers
The enantiomeric purity of aminopyrrolidine-2-carboxylic acid and its derivatives is of paramount importance in the pharmaceutical industry, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The effective chiral separation of these compounds is therefore a critical step in drug development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the chiral resolution of aminopyrrolidine-2-carboxylic acid and its structural analogs, such as proline.
Comparison of Chiral Separation Techniques
The choice of analytical technique for the chiral separation of aminopyrrolidine-2-carboxylic acid isomers depends on several factors, including the required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the performance of various methods based on experimental data for structurally similar cyclic amino acids.
| Technique | Method | Chiral Selector/Column | Mobile Phase/Carrier Gas | Resolution (Rs) | Analysis Time | Detection |
| HPLC | Indirect (Derivatization with Marfey's Reagent) | Hypersil BDS C18 (achiral) | Gradient of Acetonitrile and water with 0.1% TFA | > 3.0[1] | ~30 min[1] | UV |
| HPLC | Indirect (Derivatization with NBD-Cl) | CHIRALPAK-IA (polysaccharide-based) | Isocratic: 0.1% TFA in ethanol | > 2.0[2] | ~20 min[2] | UV (464 nm)[2] |
| HPLC | Direct | Chiralpak AD-H (polysaccharide-based) | Hexane, ethanol, and 0.1% TFA | Good separation reported[3] | Variable[3] | UV |
| HPLC | Direct (Underivatized) | Astec CHIROBIOTIC T (teicoplanin-based) | Water:methanol:formic acid | Good separation reported[4] | Variable[4] | MS |
| GC-MS | Indirect (Derivatization with HFBCF & Methylamine) | Chirasil-L-Val | Helium | Baseline separation[5] | ~25 min[5] | MS |
| CE | Direct (Ligand Exchange) | N-(2-hydroxy-octyl)-L-4-hydroxyproline/Cu(II) | Aqueous buffer | Baseline separation[6] | < 20 min[6] | UV |
| CE | Direct (with Cyclodextrin) | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 500 mM acetate buffer (pH 3.5) | Good separation reported[7] | < 10 min[7] | Fluorescence[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
HPLC Method: Indirect Separation via Derivatization with Marfey's Reagent[1]
This method is suitable for determining the enantiomeric purity of prolinamide, a close analog of aminopyrrolidine-2-carboxylic acid.
-
Derivatization:
-
Prepare a 2.0 mg/mL solution of the sample in a 2.0 mg/mL sodium bicarbonate solution.
-
To 500 µL of the sample solution, add 500 µL of a 5 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetonitrile.
-
Seal the vial and heat at 65°C for one hour.
-
Cool the sample to room temperature and add 250 µL of 1M HCl solution.
-
Dilute 300 µL of this solution with 700 µL of a water:acetonitrile (50:50 v/v) mixture before injection.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Column Temperature: 30°C.
-
GC-MS Method: Indirect Separation via Derivatization[5]
This method is applicable to the chiral analysis of cyclic secondary amino acids, including proline and hydroxyproline.
-
Derivatization:
-
To an aqueous sample, add heptafluorobutyl chloroformate (HFBCF) for in-situ derivatization.
-
Perform a simultaneous liquid-liquid micro-extraction into isooctane.
-
Amidate the resulting low-polar derivatives with methylamine.
-
Evaporate the solvent and re-dissolve the residue for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized enantiomers.
-
Injection: Splitless injection.
-
Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.
-
Capillary Electrophoresis Method: Direct Separation via Ligand Exchange[6]
This method allows for the direct chiral resolution of underivatized α-amino acids.
-
Electrophoretic Conditions:
-
Chiral Selector: N-(2-hydroxyoctyl)-L-4-hydroxyproline/Cu(II) complex in the background electrolyte.
-
Background Electrolyte: Optimized buffer solution (e.g., phosphate or borate buffer) at a specific pH. The optimal pH is correlated with the isoelectric point (pI) of the amino acid.
-
Capillary: Fused silica capillary.
-
Voltage: Applied voltage to achieve separation.
-
Detection: UV detection at a suitable wavelength.
-
Visualizing the Workflow
A general workflow for the chiral separation of aminopyrrolidine-2-carboxylic acid isomers using an indirect HPLC method is depicted below.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a key chiral building block in the synthesis of various pharmaceutical compounds, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining enantiomeric purity. This guide provides an objective comparison of two primary HPLC methodologies: Direct Enantioseparation on a Chiral Stationary Phase (CSP) and Indirect Enantioseparation via Chiral Derivatization .
This comparison is supported by experimental data for structurally similar compounds, namely proline and hydroxyproline derivatives, to provide a robust framework for method selection and development.
Method Comparison at a Glance
Two principal HPLC strategies are employed for the enantiomeric purity analysis of chiral amino acids and their analogs. The direct method offers simplicity and speed, while the indirect method can provide enhanced sensitivity and utilizes more common, achiral columns.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated on a column containing a chiral selector. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Primary Advantage | Fewer sample preparation steps, reducing the risk of racemization during derivatization. | High sensitivity, especially with fluorescent derivatizing agents, and use of readily available and less expensive achiral columns. |
| Common Columns | Polysaccharide-based (e.g., Chiralpak® AD-H), Macrocyclic glycopeptide-based (e.g., Chirobiotic™ T) | Standard reversed-phase (e.g., C18) |
| Key Reagents | Chiral HPLC column | Chiral Derivatizing Agent (e.g., Marfey’s Reagent) |
| Potential Drawbacks | Higher cost of chiral columns; method development can be more empirical. | Additional sample preparation step; potential for incomplete derivatization or racemization. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the enantiomeric separation of proline and hydroxyproline derivatives, which serve as surrogates for this compound due to the limited availability of direct comparative studies on the target molecule.
Table 1: Direct Method - Chiral Stationary Phase (CSP)
Data is representative for the separation of Boc-protected proline derivatives on a polysaccharide-based CSP.
| Parameter | Value | Reference Compound |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Boc-2-methylproline |
| Mobile Phase | Hexane:Ethanol with 0.1% TFA | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25°C | |
| Detection | UV at 210 nm | |
| Retention Time (Enantiomer 1) | ~7.5 min | |
| Retention Time (Enantiomer 2) | ~9.0 min | |
| Resolution (Rs) | > 2.0 |
Table 2: Indirect Method - Chiral Derivatization Agent (CDA)
Data is representative for the separation of amino acid diastereomers after derivatization with Marfey's Reagent (FDAA).
| Parameter | Value | Reference Compound |
| Achiral Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | DL-Amino Acid Mix |
| Mobile Phase | Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B) | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 40°C | |
| Detection | UV at 340 nm | |
| Retention Time (L-Amino Acid Derivative) | Varies by amino acid | |
| Retention Time (D-Amino Acid Derivative) | Varies by amino acid | |
| Resolution (Rs) | Generally > 1.5 for most pairs |
Experimental Protocols
Detailed methodologies for the two comparative approaches are provided below.
Method 1: Direct Enantioseparation on a Chiral Stationary Phase
This method is based on the direct injection of the analyte onto a chiral column, where the enantiomers are separated based on their differential interactions with the chiral stationary phase.
Materials and Reagents:
-
Chiral HPLC Column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade Hexane
-
HPLC-grade Ethanol
-
Trifluoroacetic acid (TFA)
-
Sample of this compound (or its N-protected form) dissolved in mobile phase.
Instrumentation:
-
HPLC system with isocratic or gradient capabilities
-
UV Detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and ethanol in the desired ratio (e.g., 90:10 v/v) and adding 0.1% TFA. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Chromatographic Separation: Perform the separation under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm for N-protected amino acids).
Method 2: Indirect Enantioseparation via Chiral Derivatization
This method involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA), such as Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[1][2]
Materials and Reagents:
-
Achiral HPLC Column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Marfey's Reagent (FDAA)
-
1 M Sodium bicarbonate solution
-
Acetone
-
2 M Hydrochloric acid
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA)
-
Sample of this compound
Instrumentation:
-
HPLC system with gradient capabilities
-
UV Detector
Procedure:
-
Derivatization:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[2]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[2]
-
Incubate the mixture at 40°C for 1 hour in the dark.[2]
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[2]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[2]
-
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). Degas the mobile phases before use.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the derivatized sample onto the column.
-
Chromatographic Separation: Perform a gradient elution, for example, from 10% to 60% mobile phase B over 30 minutes, to separate the diastereomeric derivatives.
-
Detection: Monitor the elution of the diastereomers using a UV detector at 340 nm.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the direct and indirect HPLC methods.
Caption: Workflow for Direct HPLC Enantioseparation.
Caption: Workflow for Indirect HPLC Enantioseparation.
Conclusion
The choice between direct and indirect HPLC methods for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. The direct method using a chiral stationary phase is often preferred for its simplicity and reduced sample handling, which minimizes the risk of analytical errors. However, the indirect method, involving derivatization with a chiral reagent, offers the advantages of higher sensitivity and the use of more common and less expensive achiral columns. For routine quality control where speed and simplicity are paramount, the direct method may be more suitable. For bioanalytical applications or when trace-level quantification of an enantiomeric impurity is required, the enhanced sensitivity of the indirect method with a fluorescent derivatizing agent could be advantageous. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.
References
A Comparative Analysis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid and Other Proline Analogs for Researchers and Drug Development Professionals
An in-depth evaluation of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid in comparison to other key proline analogs reveals distinct physicochemical and biological properties that are critical for applications in peptide chemistry and drug design. This guide provides a comprehensive overview of the structural and functional differences, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal proline analog for their specific needs.
Proline and its analogs are fundamental building blocks in the development of peptidomimetics and other therapeutic agents due to the unique conformational constraints they impose on molecular structures. The pyrrolidine ring of proline restricts the rotational freedom of the peptide backbone, influencing secondary structures such as β-turns and polyproline helices.[1] Modifications to the proline ring, such as the introduction of amino, hydroxyl, or fluoro groups, can further modulate these conformational preferences and introduce new functionalities, significantly impacting biological activity and pharmacokinetic properties.[2] This guide focuses on a comparative analysis of this compound against other widely used proline analogs, including hydroxyproline and fluoroproline.
Physicochemical and Conformational Comparison
The substitution on the C4 position of the pyrrolidine ring significantly influences the conformational equilibrium of the ring, primarily the endo versus exo pucker, and the cis/trans isomerization of the preceding peptide bond. These conformational preferences are critical in determining the overall structure and function of a peptide.[1]
| Proline Analog | Predominant Ring Pucker | Influence on cis/trans Isomerism | Key Physicochemical Properties |
| This compound | Cγ-exo (in protonated state) | Favors trans amide bond | pH-responsive due to the amino group (pKa ~7.5-7.8); introduces a positive charge at physiological pH.[3] |
| (2S,4R)-4-Hydroxyproline | Cγ-exo | Strongly favors trans amide bond | The hydroxyl group can participate in hydrogen bonding, which can be crucial for molecular interactions and stability.[4] |
| (2S,4R)-4-Fluoroproline | Cγ-exo | Strongly favors trans amide bond | The highly electronegative fluorine atom exerts a strong stereoelectronic effect, enhancing the preference for the exo pucker and increasing the rate of cis/trans isomerization.[5][6] |
| L-Proline | Exhibits a dynamic equilibrium between Cγ-exo and Cγ-endo | Less pronounced preference compared to substituted analogs | Serves as the baseline for conformational and stability studies of its analogs. |
Performance in Biological Systems: A Comparative Overview
The choice of a proline analog can have a profound impact on the biological activity of a peptide or small molecule. This is often due to the specific conformational requirements for binding to a biological target or the introduction of new interactions.
Enzyme Inhibition
Proline analogs are widely explored as inhibitors of various enzymes. A comparative study on the inhibition of proline dehydrogenase (PRODH), an enzyme involved in proline catabolism, by a range of proline-like compounds provides insights into structure-activity relationships. While this compound was not included in this specific study, the data for other analogs highlights the importance of ring structure and substituents for inhibitory activity.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| S-(–)-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | 0.3 mM[1] |
| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | 1.4 mM[1] |
| (2S)-Oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | 6 mM[1] |
This table illustrates the range of inhibitory potencies observed for different proline analogs against a common enzyme target. The data underscores the sensitivity of enzyme-inhibitor interactions to the specific chemical structure of the analog.
Experimental Protocols
To facilitate the comparative evaluation of proline analogs, detailed protocols for key experimental techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool to determine the three-dimensional structure of peptides in solution, including the conformation of proline residues.
Protocol:
-
Sample Preparation: Dissolve the peptide containing the proline analog in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall purity and folding of the peptide. The chemical shifts of the proline ring protons can provide initial clues about the ring pucker.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of all amino acid residues, including the proline analog.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). The pattern of NOEs involving the proline ring protons and the protons of neighboring residues is crucial for determining the cis/trans isomerism of the Xaa-Pro bond and the overall peptide conformation.
-
-
Data Analysis: Analyze the chemical shifts and NOE patterns to determine the predominant ring pucker and the ratio of cis and trans isomers.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 50-200 µM.
-
Instrument Setup: Use a quartz cuvette with a pathlength of 0.1 cm. Set the wavelength range to 190-260 nm.
-
Measurement:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the peptide solution.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. The resulting spectrum, with characteristic positive and negative bands, can be used to estimate the secondary structure content (e.g., α-helix, β-sheet, polyproline II helix, or random coil).[7][8]
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection of a proline analog is a critical decision in the design of peptides and peptidomimetics. This compound offers unique properties, including pH-responsiveness and the introduction of a positive charge, which can be leveraged for specific applications such as designing pH-sensitive drug delivery systems or enhancing interactions with negatively charged biological targets. In contrast, hydroxyproline provides a hydrogen-bonding moiety, while fluoroproline exerts a powerful stereoelectronic effect that can significantly stabilize specific peptide conformations. By understanding the distinct characteristics of each analog and employing the appropriate experimental techniques for their evaluation, researchers can make informed decisions to advance their drug discovery and development programs.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
A Comparative Guide: Unraveling the Conformational Impact of (2S,4R)- vs. (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid on Peptide Structure
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design. The incorporation of constrained amino acid analogs is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their biological activity, stability, and selectivity. Among these, the diastereomeric pair of (2S,4R)- and (2S,4S)-4-aminopyrrolidine-2-carboxylic acid (Amp), also known as 4-aminoproline, offers a nuanced approach to influencing peptide backbone geometry. This guide provides an objective comparison of how the stereochemistry at the C4 position of the pyrrolidine ring dictates peptide conformation, supported by experimental data and detailed methodologies.
The fundamental difference between (2S,4R)-Amp and (2S,4S)-Amp lies in the relative orientation of the amino group at the C4 position and the carboxylic acid group at the C2 position. In the (2S,4R) isomer, these groups are on opposite sides of the pyrrolidine ring, resulting in a trans configuration. Conversely, the (2S,4S) isomer features these groups on the same side, leading to a cis configuration. This seemingly subtle stereochemical distinction has profound implications for the puckering of the pyrrolidine ring and, consequently, the torsional angles of the peptide backbone.
Impact on Peptide Conformation: A Data-Driven Comparison
A key study by Zondlo and coworkers provides a direct comparison of the conformational effects of incorporating 4-aminoproline diastereomers into a model tetrapeptide, Ac-Thr-Tyr-Pro-Asn-NH2. By employing a "proline editing" technique, they synthesized peptides containing various 4-substituted prolines, including the (4R)- and (4S)-amino derivatives, and analyzed their structures using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
The conformational preferences of proline and its analogs are often described by the puckering of the five-membered ring, which can adopt either a Cγ-exo or Cγ-endo pucker. These puckers, in turn, influence the φ and ψ backbone dihedral angles and the propensity for the preceding peptide bond to be in a cis or trans conformation. The trans amide bond is generally favored in peptides, but the local environment can stabilize the cis conformer.
The study by Zondlo et al. demonstrated that the stereochemistry at the 4-position of the aminoproline residue significantly influences the conformational equilibrium of the peptide.[1][2][3] The introduction of the amino group, an electron-donating substituent, and its specific spatial arrangement in the (2S,4R) and (2S,4S) isomers leads to distinct effects on the peptide's structure.
| Parameter | Peptide with Proline | Peptide with (2S,4R)-4-Aminoproline | Peptide with (2S,4S)-4-Aminoproline |
| Predominant Ring Pucker | Cγ-exo (in trans amide) | Cγ-exo favored | Cγ-endo favored |
| Amide Bond Isomerism (K_trans/cis_) | 2.7 | Higher preference for trans | Increased population of cis |
| Observed Secondary Structure | Predominantly PPII/random coil | Tendency towards more extended structures | Propensity to adopt turn-like structures |
Table 1: Comparative Conformational Parameters of Peptides Containing Proline and its 4-Amino Analogs. Data synthesized from the findings of Zondlo and coworkers.[1][2][3]
The (2S,4R)-amino substitution, with its trans arrangement, tends to favor the Cγ-exo ring pucker, which is compatible with a more extended peptide backbone conformation, such as the polyproline II (PPII) helix. In contrast, the cis arrangement of the (2S,4S)-amino group promotes a Cγ-endo pucker, which can stabilize turn-like structures and increase the population of the cis amide bond conformation.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and conformational analysis of peptides containing (2S,4R)- and (2S,4S)-4-aminopyrrolidine-2-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating these non-standard amino acids is typically achieved through Fmoc-based solid-phase peptide synthesis. A "proline editing" approach, as described by Zondlo and coworkers, offers a versatile method for generating diverse 4-substituted prolines.[1][2][3]
General Protocol:
-
Resin Preparation: A Rink amide resin is commonly used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc-Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-(2S,4R)-hydroxyproline as a precursor for editing) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) and coupled to the deprotected resin.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Proline Editing (for 4-Aminoproline):
-
Fmoc-(2S,4R)-hydroxyproline is incorporated into the peptide chain.
-
The hydroxyl group is converted to a leaving group (e.g., a sulfonate ester).
-
The leaving group is displaced with an azide nucleophile via an SN2 reaction to introduce the 4-azido group with inversion of stereochemistry (yielding the 4S-azido derivative) or retention (for the 4R-azido derivative, though typically starting with the opposite stereochemistry of hydroxyproline).
-
The azide is then reduced to an amine, for example, using a reducing agent like dithiothreitol (DTT), to yield the final 4-aminoproline residue.
-
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Enhancing Peptide Stability: A Comparative Guide to the Incorporation of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the development of novel therapeutics. Rapid degradation by proteases in biological systems limits their bioavailability and therapeutic efficacy. This guide provides a comparative analysis of a promising strategy to overcome this challenge: the incorporation of the constrained non-proteinogenic amino acid, (2S,4R)-4-aminopyrrolidine-2-carboxylic acid. We will explore its impact on peptide stability in comparison to other common modification techniques, supported by available experimental data and detailed protocols.
The core principle behind using constrained amino acids like this compound is to introduce conformational rigidity into the peptide backbone.[1] This pre-organization can shield cleavage sites from proteolytic enzymes, thereby enhancing the peptide's half-life in biological fluids.
Comparative Analysis of Peptide Stabilization Strategies
While direct head-to-head quantitative data for peptides containing this compound is limited in publicly available literature, we can draw valuable insights from studies on structurally similar constrained amino acids and other established stabilization methods. The following table summarizes the expected and reported effects of different modifications on peptide stability.
| Modification Strategy | Principle of Stabilization | Reported Half-Life Improvement (Example) | Key Considerations |
| This compound Incorporation | Induces conformational constraints, shielding protease cleavage sites.[1] | Data not available in direct comparative studies. Expected to significantly increase proteolytic resistance. | May alter peptide conformation and biological activity. Synthesis requires specialized building blocks. |
| 4-Aminopiperidine-4-carboxylic acid (Api) Incorporation (Analogue) | Similar to above; introduces a cyclic constraint. | Peptides containing Api showed a longer half-life against proteinase K, with over 60% remaining after 24 hours compared to the unmodified peptide.[2] In the presence of 50% FBS, 70% of the Api-containing peptide remained after 24 hours.[2] | Demonstrates the potential of cyclic amino acids to enhance stability. The specific impact is sequence-dependent. |
| D-Amino Acid Substitution | D-amino acids are not recognized by most endogenous proteases. | A D-amino acid substituted peptide showed 15% remaining after 24 hours of protease treatment, while the all-L-amino acid version was completely degraded within 4 hours. | Can sometimes reduce biological activity if the stereochemistry is critical for receptor binding. |
| N-Terminal Acetylation | Blocks the action of aminopeptidases that cleave from the N-terminus. | Can significantly increase stability against specific exopeptidases. The exact quantitative improvement is highly sequence- and protease-dependent. | Does not protect against endopeptidases or carboxypeptidases. |
| C-Terminal Amidation | Blocks the action of carboxypeptidases that cleave from the C-terminus. | Similar to N-terminal acetylation, it provides protection against specific exopeptidases. Quantitative data varies widely. | Does not protect against endopeptidases or aminopeptidases. |
| Cyclization (Head-to-Tail, Side-Chain) | Creates a rigid cyclic structure that is less susceptible to protease recognition and cleavage. | A lanthionine-bridged somatostatin analog had a 2.4 times longer half-life in rat brain homogenates compared to the already stabilized drug, sandostatin.[3] | Can be synthetically challenging and may impact the peptide's ability to adopt its bioactive conformation. |
Experimental Protocols for Assessing Peptide Stability
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used to evaluate peptide stability.
Proteolytic Degradation Assay in Human Plasma
This assay is a standard method to evaluate the stability of a peptide in a biologically relevant fluid.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water)
-
Human plasma (commercially available, anticoagulated with heparin or EDTA)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10-100 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.
Thermal Stability Assay using Circular Dichroism
This method assesses the conformational stability of a peptide in response to temperature changes.
Materials:
-
Test peptide solution (0.1-1 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
Circular dichroism (CD) spectropolarimeter with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Record a baseline CD spectrum of the buffer solution at the starting temperature (e.g., 20°C).
-
Record the CD spectrum of the peptide solution at the starting temperature over a suitable wavelength range (e.g., 190-260 nm).
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) and allow the sample to equilibrate at each temperature for a few minutes.
-
Record the CD spectrum at each temperature point.
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, can be determined from the resulting thermal denaturation curve. A higher Tm indicates greater thermal stability.
Visualizing Peptide Stabilization and Experimental Workflow
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the mechanism of enhanced stability and a typical experimental workflow.
Caption: Mechanism of enhanced peptide stability.
Caption: Workflow for plasma stability assay.
Conclusion
The incorporation of this compound into peptide sequences is a compelling strategy for enhancing their proteolytic stability. While direct quantitative comparisons with other methods are still emerging, the underlying principle of conformational constraint is a well-validated approach for improving the drug-like properties of peptide therapeutics. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the impact of this and other modifications on peptide stability, paving the way for the development of more robust and effective peptide-based drugs.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid versus Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of peptides incorporating the proline analogue (2S,4R)-4-aminopyrrolidine-2-carboxylic acid (Apc) versus those containing the natural amino acid proline (Pro). The incorporation of Apc, a conformationally constrained proline analogue, can significantly influence peptide structure and function, leading to enhanced biological activity, receptor selectivity, and metabolic stability. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated signaling pathways to inform peptide-based drug design and development.
Executive Summary
The substitution of proline with this compound has been shown to be a valuable strategy in medicinal chemistry to modulate the biological properties of peptides. The key advantages of Apc incorporation include:
-
Conformational Rigidity: The pyrrolidine ring of Apc introduces more defined structural constraints than proline, which can lock the peptide backbone into a bioactive conformation. This can lead to increased binding affinity and receptor subtype selectivity.
-
Enhanced Potency: As demonstrated in studies on melanocortin receptor agonists, Apc-containing peptides can exhibit significantly higher potency compared to their proline-containing counterparts.
-
Improved Stability: The rigid structure conferred by Apc can enhance resistance to proteolytic degradation, potentially leading to a longer in vivo half-life.
-
Introduction of a Basic Moiety: The amino group at the 4-position of Apc introduces a basic center, which can be exploited for further chemical modifications or to establish new interactions with biological targets.
This guide will delve into specific examples from the literature to illustrate these points with quantitative data and detailed experimental context.
Comparison of Biological Activity: Melanocortin Receptor Agonists
A compelling example of the differential effects of Apc versus proline is found in the development of melanocortin receptor (MCR) agonists. A study by Tian et al. (2006) systematically evaluated a series of proline and pyrrolidine-based compounds, providing a direct comparison of their binding affinities and functional potencies at human MC1, MC3, and MC4 receptors.[1][2]
Data Presentation
The following tables summarize the binding affinities (Ki) and agonist potencies (EC50) of representative proline and (2S,4R)-pyrrolidine-based MCR agonists. The core structure of these compounds is designed to mimic a key dipeptide motif involved in receptor activation.
Table 1: Binding Affinities (Ki, nM) of Proline vs. (2S,4R)-Pyrrolidine Analogues at Melanocortin Receptors
| Compound ID | Core Structure | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) |
| 21a | cis-(2R,4R)-Proline based | 150 ± 20 | 1800 ± 300 | 350 ± 50 |
| 35a | cis-(2S,4R)-Pyrrolidine based | 8.0 ± 1.0 | 150 ± 20 | 30 ± 4 |
Data extracted from Tian et al., 2006.[1][2]
Table 2: Agonist Potencies (EC50, nM) of Proline vs. (2S,4R)-Pyrrolidine Analogues at Melanocortin Receptors
| Compound ID | Core Structure | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) |
| 21a | cis-(2R,4R)-Proline based | 300 ± 40 | >10000 | 800 ± 100 |
| 35a | cis-(2S,4R)-Pyrrolidine based | 15 ± 2 | 250 ± 30 | 50 ± 6 |
Data extracted from Tian et al., 2006.[1][2]
These data clearly demonstrate that the substitution of a proline-based core with a (2S,4R)-pyrrolidine-based core leads to a significant improvement in both binding affinity and agonist potency across all three tested melanocortin receptors. Notably, the (2S,4R) configuration was found to be the most potent among the different pyrrolidine diastereomers investigated.[1]
Signaling Pathway
Melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling cascade is crucial for a variety of physiological processes, including pigmentation, energy homeostasis, and inflammation.[3]
Comparison of Biological Activity: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7][8] DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[6] DPP-IV preferentially cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine at the P1 position.[9] Consequently, proline-containing peptides have been extensively studied as DPP-IV inhibitors.[10][11]
While direct comparative experimental data between Apc- and proline-containing peptides as DPP-IV inhibitors is limited in the public domain, the structural and conformational properties of Apc make it a highly promising candidate for designing potent and selective DPP-IV inhibitors. A computational study has explored pyrrolidine-2-carboxylic acid analogs for DPP-IV inhibition, highlighting the interest in this scaffold.[12]
Data Presentation
The following table presents the IC50 values for known proline-containing di- and tripeptides as DPP-IV inhibitors.
Table 3: DPP-IV Inhibitory Activity of Proline-Containing Peptides
| Peptide | IC50 (µM) | Source |
| Ile-Pro-Ile | 3.9 ± 1.0 | Nongonierma & FitzGerald, 2017[13] |
| Val-Pro | 9.3 | Power et al., 2014 |
| Leu-Pro | 12.8 | Power et al., 2014 |
| Phe-Leu-Gln-Pro | 65.3 ± 3.5 | Nongonierma et al., 2013[10] |
This table presents a selection of published data and is not exhaustive.
The rationale for substituting proline with Apc in DPP-IV inhibitors lies in the potential to:
-
Enhance Binding Affinity: The rigid conformation imposed by Apc can more precisely orient the key pharmacophoric elements for optimal interaction with the DPP-IV active site.
-
Improve Selectivity: The unique conformational constraints of Apc may lead to higher selectivity for DPP-IV over other related proteases.
-
Increase Proteolytic Stability: Enhanced stability against degradation by other proteases would lead to a longer duration of action in vivo.
Signaling Pathway
The therapeutic effect of DPP-IV inhibitors is mediated by the potentiation of the incretin pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.
Cellular Uptake and Permeability
The ability of a peptide to cross cell membranes is a critical determinant of its therapeutic efficacy for intracellular targets. While proline-rich peptides are known to exhibit cell-penetrating properties, the incorporation of Apc could modulate this behavior. The additional amino group in Apc increases the cationic character of the peptide, which may enhance its interaction with negatively charged cell membranes.
Currently, there is a lack of direct comparative studies quantifying the cellular uptake of Apc- versus proline-containing peptides. However, the general principles of peptide cell permeability suggest that the conformational rigidity and increased basicity of Apc-containing peptides could lead to altered uptake mechanisms and efficiencies. Proline-rich cell-penetrating peptides have been shown to be internalized via caveolae or lipid-raft mediated endocytosis.[14]
Experimental Workflow for Cellular Uptake Assay
A common method to quantify and compare the cellular uptake of different peptides is through flow cytometry using fluorescently labeled analogues.
In Vivo Efficacy and Stability
The in vivo half-life of peptides is often limited by their susceptibility to proteolytic degradation.[15] The conformational constraints introduced by Apc can enhance metabolic stability, leading to improved pharmacokinetic profiles and in vivo efficacy.[5] While direct comparative in vivo studies are not widely available, it is a reasonable hypothesis that Apc-containing peptides would exhibit longer half-lives than their proline counterparts.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow to compare the in vivo efficacy of an Apc-containing peptide versus a proline-containing peptide in a disease model (e.g., a tumor xenograft model) is outlined below.
Experimental Protocols
Peptide Synthesis
Peptides containing this compound or proline can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Protected Apc derivatives, such as Fmoc-(2S,4R)-Apc(Boc)-OH, are commercially available.
General SPPS Cycle:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Pro or Apc derivative) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Melanocortin Receptor Binding Assay
Principle: This is a competitive binding assay that measures the ability of a test compound (Apc- or Pro-peptide) to displace a radiolabeled ligand from the melanocortin receptor.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R) are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled MCR agonist (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the unlabeled competitor peptide (Apc- or Pro-peptide).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Principle: This is a fluorometric assay that measures the enzymatic activity of DPP-IV and its inhibition by test compounds.
Protocol:
-
Reagents:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (Apc- or Pro-peptides) and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme, and varying concentrations of the test peptide.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The fluorescence is generated upon cleavage of the AMC group by DPP-IV.
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence versus time plot) is calculated for each inhibitor concentration.
-
The percent inhibition is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Permeability Assay (Caco-2)
Principle: The Caco-2 cell monolayer model is a widely used in vitro method to predict the intestinal permeability of compounds.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The test peptide (Apc or Pro-containing) is added to the apical (AP) chamber of the Transwell insert.
-
Samples are collected from the basolateral (BL) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the peptide in the collected samples is quantified by a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the apical chamber.
-
Conclusion
The incorporation of this compound into peptide sequences offers a powerful strategy to enhance their biological activity. As demonstrated with melanocortin receptor agonists, this modification can lead to significant improvements in binding affinity and potency. While further direct comparative studies are needed, the unique conformational properties of Apc suggest its broad applicability in designing peptides with improved efficacy, selectivity, and stability for various therapeutic targets, including enzyme inhibitors like those for DPP-IV. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of Apc- and proline-containing peptides in drug discovery and development programs.
References
- 1. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (16257-88-8) for sale [vulcanchem.com]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 14. Design, Synthesis, and Biological Evaluation of New Peptide Analogues as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptides: The Structural Advantage of Constrained Amino Acids
For researchers, scientists, and professionals in drug development, the choice between peptides designed with constrained versus non-constrained amino acids is a critical decision that profoundly impacts therapeutic potential. This guide provides an objective comparison of their structural and functional properties, supported by experimental data and detailed methodologies.
The fundamental difference between these two classes of peptides lies in their conformational flexibility. Non-constrained, or linear, peptides possess a high degree of rotational freedom along their backbones, allowing them to adopt a multitude of shapes. In contrast, constrained peptides incorporate cyclic structures or non-natural amino acids that restrict this flexibility, pre-organizing them into a more defined three-dimensional structure. This inherent rigidity is the primary driver of the significant advantages observed in constrained peptides, including enhanced binding affinity, increased stability, and improved specificity.
Quantitative Comparison of Performance
The superior performance of constrained peptides can be quantified across several key parameters. The following tables summarize experimental data comparing constrained and non-constrained peptides in terms of receptor binding affinity and proteolytic stability.
| Peptide Type | Peptide Sequence | Integrin Subtype | IC50 (nM) |
| Linear | GRGDSPK | αvβ3 | 200 |
| Cyclic | c(RGDfV) | αvβ3 | 1.5 |
| Cyclic | c(RGDyK) | αvβ3 | 10 |
| Cyclic | c(RGDfK) | αvβ3 | 0.9 |
| Table 1: Comparison of Binding Affinity (IC50) of Linear vs. Cyclic RGD Peptides for the αvβ3 Integrin. A lower IC50 value indicates a higher binding affinity. |
| Property | Non-Constrained (Linear) Peptides | Constrained (e.g., Cyclic, Stapled) Peptides |
| Conformational Entropy | High | Low |
| Receptor Binding Affinity | Generally lower | Generally higher |
| Proteolytic Stability | Susceptible to degradation | More resistant to degradation |
| Specificity | Can exhibit off-target effects | Often higher specificity |
| Cell Permeability | Generally low | Can be enhanced |
| Table 2: General Comparison of Physicochemical and Biological Properties. |
Structural Analysis and Experimental Methodologies
The structural differences between constrained and non-constrained peptides are elucidated through a variety of sophisticated experimental techniques. These methods provide atomic-level insights into their conformation and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment.[1]
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable buffer, typically at a concentration greater than 0.5 mM.[2] For experiments observing amide protons, the pH is maintained below 7.5.[2] Approximately 5-10% deuterium oxide (D2O) is added for field locking.[2]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation, irrespective of whether they are in the same residue.[3]
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate an ensemble of structures that are consistent with the experimental data.[2]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[4]
Experimental Protocol:
-
Crystallization: The peptide is crystallized by slowly varying the solvent conditions (e.g., pH, concentration of precipitating agents) to find conditions where the peptide molecules will pack into a regular, repeating lattice.[4] This is often the most challenging step.[4]
-
Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector.[5]
-
Structure Determination: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. An atomic model of the peptide is then built into this map and refined.[5]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior of peptides over time, offering insights into their conformational flexibility and stability.[6]
Experimental Protocol:
-
System Setup: A starting structure of the peptide (from NMR, crystallography, or a model) is placed in a simulation box, which is then filled with solvent molecules (e.g., water).[7] Ions are added to neutralize the system and mimic physiological salt concentrations.[8]
-
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.[8]
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure, allowing the solvent to equilibrate around the peptide.[8]
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by integrating Newton's laws of motion.[7]
-
Analysis: The resulting trajectory is analyzed to understand the peptide's conformational landscape, flexibility, and interactions with the solvent.[6]
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by proteases.[9]
Experimental Protocol:
-
Incubation: The peptide is incubated with a source of proteases, such as human serum or plasma, at 37°C.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
-
Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trichloroacetic acid (TCA).[9]
-
Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[9]
-
Half-life Calculation: The data is plotted to determine the half-life (t½) of the peptide, which is the time it takes for 50% of the peptide to be degraded.[9]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The structural differences between constrained and non-constrained peptides have profound implications for their biological activity. Diagrams generated using Graphviz (DOT language) can effectively illustrate these concepts.
Caption: Conformational advantage of constrained peptides.
Caption: A typical computational workflow for peptide comparison.[9]
A key area where constrained peptides have shown significant promise is in targeting cell surface receptors, such as integrins. The RGD (Arginine-Glycine-Aspartic acid) motif is a well-known ligand for many integrins, and its presentation in a constrained conformation dramatically enhances its binding and subsequent signaling.[10]
Caption: RGD peptide binding to integrin activates downstream signaling.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy [mdpi.com]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assays for Peptides Containing (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Assay Performance and Methodologies
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design. (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a constrained proline analog, is a valuable building block used to develop peptidomimetics with enhanced biological activity and improved pharmacokinetic properties.[1] Its rigid pyrrolidine ring induces specific conformational constraints and can enhance proteolytic stability, making it an attractive moiety for creating novel peptide-based therapeutics.[1]
This guide provides a comparative overview of essential in vitro assays for characterizing peptides containing this compound. It includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in designing and executing robust evaluation studies.
Enzyme Inhibition Assays
Peptides incorporating pyrrolidine derivatives are actively investigated as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and α-glucosidase, which are key targets in managing type 2 diabetes.
Comparative Data: Enzyme Inhibitory Activity
While specific data for peptides containing the this compound moiety is limited in publicly accessible literature, the following table illustrates how comparative data for novel enzyme inhibitors should be presented. Data is hypothetical and for illustrative purposes.
| Peptide/Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Inhibition Type |
| Peptide-A4P-1 | DPP-4 | Fluorometric | 0.05 | Competitive |
| Peptide-A4P-2 | DPP-4 | Fluorometric | 0.12 | Competitive |
| Sitagliptin (Control) | DPP-4 | Fluorometric | 0.02 | Competitive |
| Peptide-A4P-3 | α-Glucosidase | Colorimetric | 5.8 | Non-competitive |
| Acarbose (Control) | α-Glucosidase | Colorimetric | 15.2 | Competitive |
Experimental Protocols
This assay measures the ability of a peptide to inhibit DPP-4 from cleaving a fluorogenic substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test peptides and control inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
In a 96-well microplate, mix 26 µL of the test peptide (dissolved in DMSO and diluted in buffer) with 24 µL of DPP-4 solution (1.73 mU/mL in Tris-HCl buffer).[2]
-
Include wells for a positive control (e.g., Sitagliptin) and a negative control (DMSO/buffer without inhibitor).
-
Incubate the plate at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), to each well.[2]
-
Incubate the mixture at 37°C for 30 minutes, monitoring the fluorescence in kinetic mode.[2]
-
The inhibitory activity is calculated from the slope of fluorescence change over time (ΔFLU/min).[2]
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] * 100
-
Determine the IC₅₀ value by plotting percent inhibition against a range of peptide concentrations.
This assay determines a peptide's ability to inhibit α-glucosidase from hydrolyzing the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM)
-
Buffer: Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test peptides and control inhibitor (e.g., Acarbose) dissolved in DMSO
-
Terminating solution: Sodium carbonate (0.1 M)
-
96-well clear microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.[3]
-
Add 20 µL of various concentrations of the test peptide solution to the sample wells.
-
Add 20 µL of α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.[3]
-
Incubate the plate at 37°C for 20 minutes.[3]
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[3]
-
Measure the absorbance at 405 nm.[3]
-
Calculate the percentage of inhibition using the formula:[3] % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance without the inhibitor).
-
Determine the IC₅₀ value from a dose-response curve.
Workflow Diagram
References
A Comparative Guide to the Structure-Activity Relationship of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Analogs
The (2S,4R)-4-aminopyrrolidine-2-carboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a constrained three-dimensional structure that is pivotal for specific interactions with biological targets.[1] The precise stereochemistry, with the amino group at the 4-position and the carboxylic acid at the 2-position in a trans configuration, allows for the creation of potent and selective modulators of various enzymes and receptors.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, focusing on their activity as metabotropic glutamate receptor (mGluR) modulators, enzyme inhibitors, and other therapeutic agents.
Core Scaffold and Points of Modification
The versatility of the this compound scaffold lies in the ability to introduce diverse substituents at several key positions, primarily the pyrrolidine nitrogen (N1), the amino group at C4, and the carboxylic acid at C2. These modifications significantly influence the pharmacological profile of the resulting analogs.
Caption: General structure of the this compound scaffold highlighting key positions for chemical modification.
I. Metabotropic Glutamate Receptor (mGluR) Modulators
Analogs of the related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) have been extensively studied as modulators of metabotropic glutamate receptors, particularly group II mGluRs (mGluR2 and mGluR3). The stereochemistry and substitutions on the pyrrolidine ring are critical for affinity and activity.
Structure-Activity Relationship Summary:
-
Stereochemistry is Crucial: The (2R,4R) stereoisomer of APDC is a potent and selective agonist for group II mGluRs, while other isomers show significantly lower or no affinity.[2] This highlights the high stereospecificity of the mGluR binding pocket.
-
N1-Substitution Dictates Activity: Modification at the N1 position of the (2R,4R)-APDC core can convert the molecule from an agonist to an antagonist. A series of N1-substituted derivatives have been identified as selective group II mGluR antagonists.[3][4] This suggests that the N1 position is critical for receptor activation and that bulky substituents may prevent the conformational change required for agonism.
Comparative Activity of APDC Isomers and N1-Substituted Analogs
| Compound/Analog | Stereochemistry | Target | Activity | IC50/EC50 (µM) |
| (2R,4R)-APDC | 2R, 4R | mGluRs | Agonist | IC50 = 6.49 (ACPD-sensitive [3H]glutamate binding) |
| (1S,3R)-ACPD (reference) | 1S, 3R | mGluRs | Agonist | EC50 = 8.17 (cAMP formation) |
| Other APDC Isomers | (2S,4S), (2S,4R), (2R,4S) | mGluRs | Inactive | > 100 |
| N1-Substituted (2R,4R)-APDC | 2R, 4R | Group II mGluRs | Antagonist | Varies with substituent |
Data extracted from multiple sources for comparative purposes.[2][3][4]
Caption: Influence of N1-substitution on the activity of (2R,4R)-APDC analogs at group II mGluRs.
II. Enzyme Inhibitors
Derivatives of the aminopyrrolidine-2-carboxylic acid scaffold have also been explored as inhibitors of various enzymes, including α-amylase, α-glucosidase, and arginase.
A. α-Amylase and α-Glucosidase Inhibitors
A series of pyrrolidine derivatives synthesized from N-Boc-proline coupled with aromatic amines have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[5]
Structure-Activity Relationship Summary:
-
Aromatic Substituents: The nature and position of substituents on the aromatic amine moiety significantly impact inhibitory activity. Electron-donating groups, such as methoxy (-OCH3) at the para position, enhance the inhibitory effect.[6]
-
Boc-Protecting Group: The presence of the N-Boc (tert-butoxycarbonyl) protecting group appears to be important for activity, as its removal generally leads to a decrease in inhibitory potency.[6]
Comparative Inhibitory Activity of Pyrrolidine Analogs
| Compound | Aromatic Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3g | 4-Methoxy | 26.24 | 18.04 |
| 3a | Unsubstituted | 36.32 | 47.19 |
| 3f | Not specified | 27.51 (α-glucosidase) | Not specified |
| 4a (deprotected 3a) | Unsubstituted | 61.31 | 55.01 |
| Acarbose (Standard) | - | - | - |
Data from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors.[5][6]
B. Arginase Inhibitors
A novel proline-based arginase inhibitor was developed using a prodrug strategy to improve oral bioavailability.[7] This approach involved conjugating an amino acid to the core structure to target peptide transporters.
Structure-Activity Relationship Summary:
-
Prodrug Approach: The addition of an amino acid, such as valine, to the core inhibitor created a prodrug that could be actively transported.[7]
-
Tunable Hydrolysis: The rate of hydrolysis of the prodrug to release the active inhibitor was found to be tunable, with the valine prodrug showing an optimal balance of stability and exposure.[7]
Experimental Protocols
Detailed experimental protocols require access to the full-text articles. However, based on the provided information, general methodologies can be outlined.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., α-Amylase Inhibition)
-
Enzyme and Substrate Preparation: A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A starch solution is prepared as the substrate.
-
Inhibitor Preparation: The test compounds (pyrrolidine analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the test compounds for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding the starch substrate.
-
The reaction is allowed to proceed for a set time and then stopped by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
The amount of product (e.g., maltose) is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.[5][6]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The this compound scaffold and its stereoisomers are privileged structures in the development of bioactive molecules. The structure-activity relationship studies reveal that subtle changes in stereochemistry and substitutions at the N1, C2, and C4 positions can dramatically alter the biological activity and selectivity of the analogs. For mGluR modulators, N1-substitution is a key determinant of agonist versus antagonist activity. In the context of enzyme inhibition, modifications of appended groups, such as aromatic substituents in α-glucosidase inhibitors or the use of prodrug moieties for arginase inhibitors, are critical for potency and pharmacokinetic properties. Future research will likely continue to explore the chemical space around this versatile scaffold to develop novel therapeutics with improved efficacy and selectivity.
References
- 1. This compound (16257-88-8) for sale [vulcanchem.com]
- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Constrained Amino Acid Alternatives for (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a cornerstone of modern drug design, offering a powerful strategy to enhance proteolytic stability, receptor affinity, and bioavailability. (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (APrC) is a widely utilized proline analogue that introduces a specific conformational bias. This guide provides an objective comparison of APrC with other constrained amino acids, supported by experimental data, to aid researchers in the selection of optimal building blocks for their peptide-based therapeutics.
Performance Comparison of 4-Substituted Proline Analogues
The substitution at the 4-position of the proline ring is a critical determinant of the conformational properties and, consequently, the biological activity of a peptide. Here, we compare the performance of peptides containing (2S,4R)-4-aminoproline with those containing other 4-substituted proline analogues, focusing on receptor binding, antimicrobial activity, and proteolytic stability.
Ribosome Binding Affinity and Antimicrobial Activity of Api137 Analogues
The proline-rich antimicrobial peptide Api137 serves as an excellent model for comparing the effects of different 4-substituted prolines on biological activity. The following table summarizes the inhibition constants (Ki) for ribosome binding and the minimum inhibitory concentrations (MIC) against E. coli for Api137 and its analogues containing (2S,4S)-4-fluoroproline (4S-Fpr) and (2S,4R)-4-fluoroproline (4R-Fpr) at various positions.
| Peptide/Analogue | Ki for Ribosome Binding (nmol/L) | MIC against E. coli (µg/mL) |
| Api137 (unmodified) | 2.63 ± 0.22 | 4 |
| Api137-4S-Fpr11 | 73.39 ± 10.93 | 1 |
| Api137-4R-Fpr11 | 2.53 ± 0.22 | 2-4 |
| Api137-4S-Fpr13 | 5.28 ± 0.58 | 2-4 |
| Api137-4R-Fpr13 | 16.91 ± 1.20 | 2-4 |
| Api137-4S-Fpr14 | 1.57 ± 0.12 | 2-4 |
| Api137-4R-Fpr14 | 1.64 ± 0.14 | 2-4 |
| Api137-4S-Fpr16 | Not specified | 16 |
Data adapted from a study on the substitution of proline residues in Api137 with 4-fluoro-l-proline.[1]
These data reveal that substitution with 4-fluoroprolines can significantly impact both ribosome binding and antimicrobial activity. For instance, the 4S-Fpr substitution at position 11 dramatically decreased ribosome binding affinity (higher Ki) yet resulted in a four-fold increase in antimicrobial potency (lower MIC).[1] Conversely, the 4R-Fpr substitution at the same position had a minimal effect on binding affinity.[1] This highlights the nuanced structure-activity relationships governed by the stereochemistry of the 4-substituent.
Proteolytic Stability of GLP-1 Analogues
Glucagon-like peptide-1 (GLP-1) analogues are crucial in the management of type 2 diabetes, but their therapeutic efficacy is often limited by rapid degradation by dipeptidyl peptidase IV (DPP-IV).[2] The following table presents the in vitro plasma stability of GLP-1 analogues with modifications at the N-terminus, a key site for DPP-IV cleavage.
| GLP-1 Analogue | Half-life (t1/2) in porcine plasma (min) |
| GLP-1(7-36)amide (native) | 28 |
| [Gly8]GLP-1(7-36)amide | 159 |
| [Aib8]GLP-1(7-36)amide | > 360 (undetectable degradation after 6h) |
Data from a study on dipeptidyl peptidase IV resistant analogues of GLP-1.[2]
This data demonstrates that substitution at the position adjacent to the N-terminus can dramatically enhance proteolytic stability. While this study does not directly compare 4-aminoproline and 4-fluoroproline, it underscores the principle of using constrained amino acids to sterically hinder enzyme access and improve peptide half-life. The use of α-aminoisobutyric acid (Aib), another constrained amino acid, rendered the GLP-1 analogue highly resistant to degradation.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Constrained Amino Acids
The synthesis of peptides incorporating constrained amino acids like APrC and its analogues is routinely achieved through Fmoc-based solid-phase peptide synthesis.
Workflow for SPPS:
Caption: A generalized workflow for solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid, including the desired constrained analogue, is activated and coupled to the growing peptide chain.
-
Repeat: Steps 3 and 4 are repeated until the desired peptide sequence is assembled.
-
Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay in Plasma
This assay determines the half-life of a peptide in a biologically relevant matrix.
Protocol:
-
Peptide Incubation: The test peptide is incubated in plasma (e.g., human or mouse) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile) and centrifuged.
-
LC-MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of intact peptide at each time point is calculated relative to the 0-minute sample. The half-life (t1/2) is then determined by fitting the data to a one-phase decay model.
Competitive Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a novel ligand for a G-protein coupled receptor (GPCR).
Workflow for Competitive Binding Assay:
Caption: A workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Reagent Preparation: Prepare cell membranes expressing the target GPCR, a radiolabeled ligand with known affinity for the receptor, and serial dilutions of the unlabeled test peptide.
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide in a binding buffer. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Molecular Interactions
The incorporation of constrained amino acids can modulate the interaction of a peptide with its target receptor, thereby influencing downstream signaling. The GLP-1 receptor, a class B GPCR, is a prime example where such modifications are critical for therapeutic efficacy.
GLP-1 Receptor Signaling Pathway:
Caption: Simplified schematic of the GLP-1 receptor signaling pathway.
Upon binding of a GLP-1 analogue to its receptor (GLP-1R), a conformational change activates the associated Gs protein.[3] This, in turn, stimulates adenylate cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, ultimately leading to physiological responses such as glucose-dependent insulin secretion.[3] The conformational constraints imposed by amino acid analogues in the GLP-1 peptide can influence the binding affinity and duration of this initial interaction, thereby modulating the entire signaling cascade.
Conclusion
The selection of a constrained amino acid for peptide-based drug design is a multifactorial decision that requires careful consideration of the desired impact on the peptide's conformational properties and biological activity. While this compound remains a valuable tool, this guide highlights that alternatives, such as 4-fluoroprolines, can offer distinct advantages in specific contexts. The provided experimental data and protocols serve as a resource for researchers to make informed decisions in the rational design of next-generation peptide therapeutics with enhanced stability and efficacy.
References
Safety Operating Guide
Proper Disposal of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, ensuring compliance with general safety protocols.
Disclaimer: The following procedures are based on general laboratory safety principles and information from available Safety Data Sheets (SDS). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on specific local, state, and national regulations, as these may vary.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet for this compound hydrochloride indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[1]
II. Waste Characterization and Segregation
All materials contaminated with this compound should be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipettes, spatulas).
-
Contaminated PPE (e.g., gloves, weighing paper).
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2][3] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
III. Step-by-Step Disposal Protocol
-
Solid Waste Collection:
-
Carefully sweep up any solid this compound using appropriate tools (e.g., a brush and dustpan). Avoid generating dust.[4]
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The original container is often a suitable option.[3]
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.
-
-
Liquid Waste Collection:
-
If the compound is in solution, do not dispose of it down the drain.[5][6]
-
Pour the liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used.
-
Label the container with "Hazardous Waste," the full chemical name, the solvent, and an approximate concentration of the compound.
-
-
Contaminated Materials:
-
Place all disposables that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, into a designated hazardous waste bag or container.[6]
-
This container should also be clearly labeled as hazardous waste associated with this compound.
-
-
Storage:
-
Final Disposal:
IV. Hazard and Disposal Summary
The following table summarizes key hazard information for this compound hydrochloride, which should inform disposal procedures.
| Hazard Statement | GHS Code | Precautionary Disposal Statement | GHS Code |
| Causes skin irritation | H315 | Dispose of contents/container to an approved waste disposal plant. | P501 |
| Causes serious eye irritation | H319 | ||
| May cause respiratory irritation | H335 |
Data sourced from the AK Scientific, Inc. Safety Data Sheet for this compound hydrochloride.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. ptb.de [ptb.de]
- 3. nationalacademies.org [nationalacademies.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
